molecular formula C10H7N3 B8520501 Imidazo[1,5-a]quinoxaline

Imidazo[1,5-a]quinoxaline

カタログ番号: B8520501
分子量: 169.18 g/mol
InChIキー: WGYMXASRWCYKQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Imidazo[1,5-a]quinoxaline is a privileged tricyclic scaffold in medicinal chemistry, serving as a key precursor for developing compounds with diverse biological activities. Its significance in research is driven by its unique structure, which allows for extensive derivatization and interaction with multiple biological targets. This compound and its derivatives have shown high affinity for the gamma-aminobutyric acid A/benzodiazepine (GABA A /BZ) receptor complex . Compounds within this class exhibit a range of efficacies, from antagonists to full agonists, with many acting as partial agonists. These properties have made them valuable research tools in preclinical studies for central nervous system conditions, displaying potential anticonvulsant and anxiolytic activity . Furthermore, imidazo[1,5-a]quinoxaline derivatives have demonstrated significant potential in antimicrobial research. Specifically, derivatives incorporating a pyridinium moiety have shown promising in vitro bacteriostatic and fungistatic activities against pathogenic representatives of Gram-positive and Gram-negative bacteria, as well as fungi . The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the core structure . Beyond neuroscience and infectious disease, this scaffold is also being investigated for inflammation and oncology research. Novel derivatives have been synthesized and identified as potential inhibitors of IKK1 and IKK2 kinases , which are key components in the NF-κB signaling pathway—a pivotal player in chronic inflammatory diseases and cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H7N3

分子量

169.18 g/mol

IUPAC名

imidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-4-10-9(3-1)12-6-8-5-11-7-13(8)10/h1-7H

InChIキー

WGYMXASRWCYKQR-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)N=CC3=CN=CN23

製品の起源

United States
Foundational & Exploratory

Next-Generation Therapeutics: Recent Advances in Imidazo[1,5-a]quinoxaline Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]quinoxaline scaffold is a privileged, fused tricyclic pharmacophore that has garnered intense interest in modern medicinal chemistry. By integrating the hydrogen-bonding capacity of an imidazole ring with the conformational rigidity and electronic tunability of a quinoxaline core, this framework serves as a versatile foundation for targeted drug discovery[1]. As a Senior Application Scientist, I have observed that the transition from classical, harsh synthetic conditions to modern, green methodologies has rapidly accelerated the late-stage functionalization of these molecules. This whitepaper synthesizes the state-of-the-art in imidazo[1,5-a]quinoxaline chemistry, detailing mechanistic rationales, validated synthetic protocols, and their emerging pharmacological applications across neuropharmacology, immunology, and infectious diseases.

Mechanistic Rationale in Chemical Synthesis

The assembly of the imidazo[1,5-a]quinoxaline core has historically relied on the imidazo-annulation of 2-chloroquinoxalines or quinoxalin-2(1H)-ones[2]. However, the demand for higher atom economy and reduced heavy-metal toxicity in active pharmaceutical ingredient (API) synthesis has driven the field toward catalytic and multicomponent strategies.

Classical vs. Modern Green Approaches

Traditional routes often utilize strong bases (e.g., potassium tert-butoxide) and activating agents (e.g., diethyl chlorophosphate) to facilitate the nucleophilic addition of isocyanides to the quinoxaline core[3]. While robust, these methods suffer from poor step economy.

Recent advances have introduced transition-metal-free and photocatalytic alternatives. A notable breakthrough is the visible-light-induced photocatalytic aerobic oxidation/[3+2] cycloaddition cascade[4]. This method utilizes molecular oxygen as a green terminal oxidant. Furthermore, erbium triflate-catalyzed multicomponent reactions involving aryl aldehydes, ortho-N-Boc-phenylenediamines, and azidochalcones have enabled one-pot, two-step assemblies of medicinally critical imidazo[1,5-a]quinoxalines[1].

SynthesisWorkflow A Quinoxaline Precursors B Base Catalysis & Phosphorylation (t-BuOK, Diethyl chlorophosphate) A->B Classical Route D Photocatalysis / Multicomponent (Visible Light or Er(OTf)3) A->D Green / Modern Routes C Enol Phosphonate Intermediate B->C Activation E Imidazo[1,5-a]quinoxaline Core C->E Isocyanide Addition D->E [3+2] Cycloaddition F Late-Stage Functionalization (Ureas, Amides, Pyridinium Salts) E->F SAR Optimization

Synthetic pathways for imidazo[1,5-a]quinoxaline assembly via classical and modern green routes.

Pharmacological Modalities & Target Engagement

Neuropharmacology: GABA_A Receptor Modulation

Imidazo[1,5-a]quinoxalines exhibit profound affinity for the γ -aminobutyric acid A (GABA_A)/benzodiazepine receptor complex[3]. Classical benzodiazepines act as full positive allosteric modulators (PAMs), which inevitably leads to sedation, tolerance, and respiratory depression.

Through rigorous structure-activity relationship (SAR) optimization, researchers discovered that functionalizing the core with amides, carbamates, or ureas (e.g., dimethylamino urea 41) shifts the efficacy profile from full agonism to partial agonism[3]. Furthermore, piperazine imidazo[1,5-a]quinoxaline ureas demonstrate a unique bell-shaped dose-response profile at the α1​β2​γ2​ receptor subtype[5]. This attenuated intrinsic efficacy provides robust anxiolytic and anticonvulsant effects while circumventing typical benzodiazepine side effects, such as ethanol potentiation[3],[5].

Immunology & Oncology: TLR7 and IKK Inhibition

In chronic inflammatory diseases and oncology, the suppression of the NF- κ B pathway is a primary therapeutic objective. Imidazo[1,5-a]quinoxaline derivatives have been identified as potent and selective Toll-like receptor 7 (TLR7) antagonists[4],[6]. SAR studies reveal that incorporating an alkyl chain of 4 to 5 carbon atoms (butyl or pentyl) at the 1-position of the imidazole ring maximizes antagonistic efficacy, whereas extending the chain to a hexyl group diminishes activity[6].

Additionally, these derivatives act as direct inhibitors of the I κ B kinase (IKK1 and IKK2) complex, preventing the phosphorylation and subsequent degradation of I κ B, thereby halting NF- κ B nuclear translocation[7].

Pathway Ligand ssRNA / TLR7 Agonist TLR7 TLR7 Receptor Ligand->TLR7 Activation MyD88 MyD88 Adaptor TLR7->MyD88 Transduction IKK IKK Complex (IKK1/2) MyD88->IKK Phosphorylation NFkB NF-κB Translocation IKK->NFkB IκB Degradation Antagonist Imidazo[1,5-a]quinoxaline TLR7 Antagonists Antagonist->TLR7 Inhibition IKKInhibitor Imidazo[1,5-a]quinoxaline IKK Inhibitors IKKInhibitor->IKK Kinase Blockade

Mechanism of NF-κB suppression via TLR7 and IKK inhibition by imidazo[1,5-a]quinoxalines.

Infectious Diseases: Antiviral and Antimicrobial Frontiers

In light of recent global health crises, the quinoxaline scaffold has been repurposed for antiviral interventions. Specific derivatives have shown efficacy as SARS-CoV-2 Main Protease (Mpro) inhibitors, fitting snugly within the active site to impede viral replication[8].

Moreover, synthesizing N-alkyl-pyridinium salts of imidazo[1,5-a]quinoxalines yields compounds with potent bacteriostatic and fungistatic properties. The counter-ion plays a critical role here; chlorides and iodides exhibit significantly higher antibacterial activity than their bromide counterparts[9],[10].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes critical pharmacological metrics across various therapeutic targets, providing a benchmark for lead optimization.

Compound Class / Specific AnalogPrimary Target / AssayKey Structural FeatureActivity MetricRef.
Imidazo[1,5-a]quinoline (7w) Central Benzodiazepine Receptor (CBR)Fluoro-substitution Ki​ = 0.44 nM[2]
Imidazo[1,5-a]quinoxaline Ureas (41) GABA_A Receptor ( α1​β2​γ2​ )Dimethylamino ureaPartial Agonist (In vitro)[3]
Imidazo[1,5-a]quinoxaline (6-32) K562 Cell Line (Anticancer)-IC 50​ = 9.77 μ M[4]
Pyrazolo/Imidazo[1,5-a]quinoxaline TLR7 (HEK-blue cells)Butyl/Pentyl chain at pos-1~50% Inhibition at 15 μ M[6]
Quinoxaline Derivative (Compound 32) SARS-CoV-2 Mpro-IC 50​ 301.0 μ M[8]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to guide the bench scientist through the physicochemical rationale of each step.

Protocol A: Synthesis of High-Affinity Imidazo[1,5-a]quinoxaline Ureas[3]

This protocol outlines the classical imidazo-annulation followed by urea functionalization, critical for generating GABA_A partial agonists.

  • Enol Phosphonate Formation :

    • Procedure: Dissolve the quinoxaline template in anhydrous THF at -78°C under argon. Add 1.1 equivalents of potassium tert-butoxide, stir for 15 minutes, then add 1.2 equivalents of diethyl chlorophosphate.

    • Causality: The strong base deprotonates the quinoxaline amide to form a highly nucleophilic enolate. Immediate quenching with diethyl chlorophosphate traps this intermediate. This step is strictly required because the native carbonyl carbon is insufficiently electrophilic; phosphorylation transforms the oxygen into a superior leaving group, activating the core for nucleophilic attack.

    • Validation: Monitor via 31 P NMR to ensure complete conversion to the enol phosphonate before proceeding.

  • Isocyanide Addition & Cyclization :

    • Procedure: To the unisolated enol phosphonate, add the desired isocyanide (1.5 eq) followed by an additional 1.5 eq of potassium tert-butoxide. Allow the reaction to warm to room temperature.

    • Causality: The secondary addition of base deprotonates the isocyanide, driving the nucleophilic attack on the activated quinoxaline carbon, followed by spontaneous cyclization and aromatization to yield the imidazo[1,5-a]quinoxaline core.

  • Urea Functionalization :

    • Procedure: React the resulting amine intermediate with triphosgene in the presence of Hünig's base (DIPEA), followed by the addition of a secondary amine (e.g., dimethylamine).

    • Causality: Triphosgene safely generates a highly reactive carbamoyl chloride in situ, which is rapidly trapped by the secondary amine to form the final urea derivative without the hazards of handling phosgene gas.

Protocol B: Visible-Light-Induced Photocatalytic Aerobic Oxidation[4]

This modern, green methodology is utilized for the transition-metal-free assembly of imidazo[1,5-a]quinoxalin-4(5H)-ones.

  • Reaction Setup :

    • Procedure: In a Schlenk tube, combine the secondary amine precursor and the isocyanide in a green solvent (e.g., EtOAc or MeCN). Add 2 mol% of an organic photocatalyst (e.g., Rose Bengal or Eosin Y).

  • Irradiation & Aerobic Oxidation :

    • Procedure: Purge the vessel with O 2​ (1 atm). Irradiate the mixture with a visible-light LED array (e.g., 450 nm blue light) at room temperature for 12-24 hours.

    • Causality: Visible light irradiation excites the photocatalyst, which induces a single-electron transfer (SET) from the secondary amine, generating a reactive amine radical cation. Molecular oxygen acts as the terminal electron acceptor, regenerating the ground-state catalyst. This circumvents the need for stoichiometric, toxic transition metals, aligning the protocol with strict regulatory mandates for API synthesis.

    • Validation: The reaction progress can be visually monitored by the consumption of the highly colored photocatalyst intermediate and confirmed via LC-MS.

References

  • Imidazo[A]Quinoxalines: New Approaches to Synthesis and Biological Activity.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors.
  • High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex.
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline deriv
  • Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. PubMed.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline deriv
  • Scheme 1. Different strategies towards the synthesis of imidazo[1,5-a]quinoxalines.
  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed.

Sources

Engineering the Imidazo[1,5-a]quinoxaline Scaffold: Structural Properties, SAR Landscapes, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]quinoxaline core has emerged as a highly versatile, "privileged" tricyclic scaffold in modern medicinal chemistry[1]. Characterized by the fusion of an electron-rich imidazole ring with an electron-deficient quinoxaline system, this framework offers a unique push-pull electronic distribution. Its planar 3D conformation allows for precise intercalation into narrow, hydrophobic protein binding pockets, while its strategically positioned nitrogen atoms (N1, N4, N5) serve as critical hydrogen-bond acceptors[1]. This technical whitepaper explores the structural properties, Structure-Activity Relationship (SAR) landscapes, and validated synthetic workflows of imidazo[1,5-a]quinoxaline derivatives, providing actionable insights for drug development professionals.

Structure-Activity Relationship (SAR) Landscapes

The pharmacological utility of the imidazo[1,5-a]quinoxaline scaffold is dictated by its high tolerance for functionalization at the imidazole (C1, C3) and quinoxaline (C4, C5) positions.

Neuropharmacology: α 5-GABA_A Receptor Modulation

Classical 1,4-benzodiazepines (e.g., diazepam) act as non-selective positive allosteric modulators at the GABA_A receptor, often resulting in sedation, amnesia, and dependence[2]. To circumvent these off-target effects, the imidazo[1,5-a]quinoxaline scaffold was engineered to target the central benzodiazepine receptor (CBR) with high subtype selectivity[2].

Derivatives acting as Negative Allosteric Modulators (NAMs) at the α 5-GABA_A receptor subtype have shown profound efficacy in enhancing cognition and reversing memory deficits[3][4]. SAR studies reveal that appending bulky, electron-withdrawing groups—such as a 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety—to the imidazole ring yields sub-nanomolar binding affinities ( Ki​

0.62 – 0.87 nM)[5].

Mechanism IQ_Deriv Imidazo[1,5-a]quinoxaline (NAM) Receptor α5-GABA_A Receptor IQ_Deriv->Receptor Allosteric Inhibition Cl_Influx Attenuated Cl⁻ Influx Receptor->Cl_Influx Modulated State Excitability Maintained Neuronal Excitability Cl_Influx->Excitability Prevents Hyperpolarization Cognition Cognitive Enhancement Excitability->Cognition Restores Memory Traces

Fig 1. Negative allosteric modulation of α5-GABAA receptors by imidazo[1,5-a]quinoxalines.

Virology: SARS-CoV-2 Inhibition

Recent antiviral repurposing efforts have identified imidazo[1,5-a]quinoxalines as potent viral antagonists against respiratory pathogens, including SARS-CoV-2[6]. SAR analysis indicates that the length of the alkyl chain at the 1-position of the imidazole ring is the critical determinant of antiviral efficacy. Optimal antagonistic activity is achieved with alkyl chains containing 4 to 5 carbon atoms (butyl, pentyl, or isopentyl groups). Extending the chain length to a hexyl group introduces steric clashes within the viral protease binding pocket, sharply diminishing activity[6].

Microbiology: Antimicrobial Pyridinium Salts

Functionalizing the core with a pyridinium moiety transforms the scaffold into an amphiphilic antimicrobial agent capable of disrupting microbial cell membranes[7]. The SAR is highly sensitive to the lipophilicity of the substituents:

  • Bacteriostatic Activity: Maximized by the introduction of a hexyl ( C6​H13​ ) group at the C5 position of the imidazo[1,5-a]quinoxaline system[8].

  • Fungistatic Activity: Maximized by the introduction of a nonyl ( C9​H19​ ) group at the N1 position of the pyridine ring[8].

  • Toxicity/Loss of Function: Introducing excessively long chains, such as an octadecanyl ( C18​H37​ ) group, results in a complete loss of antimicrobial activity due to poor aqueous solubility and inability to partition effectively into the membrane[8].

Quantitative SAR Summary

Table 1. Quantitative SAR Landscape of Imidazo[1,5-a]quinoxaline Derivatives

Therapeutic Target / AreaCore Modification SiteOptimal SubstituentPharmacological Effect / Potency
GABA_A ( α 5 Subtype) Imidazole C1 / C35-cyclopropyl-1,2,4-oxadiazol-3-ylNegative Allosteric Modulator; Ki​ 0.65 nM[5]
SARS-CoV-2 Imidazole C1Alkyl chain ( C4​C5​ : Butyl, Pentyl)Maximum viral antagonistic efficacy[6]
Bacterial Pathogens Quinoxaline C5Hexyl ( C6​H13​ ) groupEnhanced bacteriostatic disruption[8]
Fungal Pathogens Pyridine N1 (Pyridinium)Nonyl ( C9​H19​ ) groupEnhanced fungistatic disruption[8]

Synthetic Methodologies and Experimental Workflows

Metal-Free I2​ -Catalyzed C-H Cross-Dehydrogenative Coupling

Traditional cross-coupling methodologies require heavy transition metals (e.g., Pd, Ru), which pose severe toxicity risks and purification bottlenecks in late-stage drug development. An elegant, metal-free alternative utilizes molecular iodine ( I2​ ) as a catalyst and DMSO as the terminal oxidant to drive sp3 and sp2 C-H cross-dehydrogenative coupling[9].

Synthesis SM Quinoxalin-2-one Intermediate Imine Intermediate SM->Intermediate Condensation Amine Benzylamine Amine->Intermediate Catalyst I2 / DMSO System Catalyst->Intermediate C-H Activation Product Imidazo[1,5-a]quinoxaline Intermediate->Product Oxidative Cyclocondensation

Fig 2. Metal-free I2/DMSO-catalyzed oxidative cyclocondensation synthetic workflow.

Protocol 1: Synthesis of the Imidazo[1,5-a]quinoxaline Core
  • Step 1: Substrate Assembly. Combine the 3-aroylquinoxalin-2(1H)-one derivative and the desired benzylamine in a dry reaction vessel[10].

    • Causality: Benzylamine serves a dual purpose as both the nitrogen source for the imidazole ring and the carbon framework for the C1 substituent.

  • Step 2: Oxidative Catalysis Initiation. Add 10 mol% molecular iodine ( I2​ ) and dissolve the mixture in anhydrous DMSO[9].

    • Causality: I2​ acts as a mild, electrophilic Lewis acid that activates the sp3 C-H bond of the benzylamine. DMSO acts as the terminal stoichiometric oxidant, regenerating the active iodine species ( I+ ) and eliminating the need for toxic transition metals[9].

  • Step 3: Thermal Cyclocondensation. Heat the reaction mixture to 100°C under an inert argon atmosphere for 12 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the intramolecular cyclization, driving the transient imine intermediate through oxidative aromatization into the highly stable tricyclic core[10].

  • Step 4: In-Process Validation (Self-Validating Step). Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Causality: The protocol validates itself when the starting material spot disappears and a new, highly conjugated product spot emerges, which strongly fluoresces under 254 nm UV light due to the extended π -system of the imidazo[1,5-a]quinoxaline core.

  • Step 5: Quenching and Purification. Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and extract with ethyl acetate.

    • Causality: Thiosulfate specifically reduces any unreacted electrophilic iodine back to water-soluble iodide ( I− ), halting the reaction and preventing over-oxidation during silica gel column chromatography.

Biological Validation: Radioligand Binding Assay

To validate the SAR of synthesized derivatives targeting the central benzodiazepine receptor, a highly specific competitive displacement assay is required[5].

Protocol 2: GABA_A Receptor Affinity Quantification
  • Step 1: Membrane Isolation. Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation at 40,000 x g.

    • Causality: The cerebral cortex is highly enriched in α 5-GABA_A receptors. Ultracentrifugation isolates the lipophilic cell membranes where these integral membrane ion channels are embedded, removing cytosolic interference.

  • Step 2: Competitive Incubation. Incubate the membrane suspension with 1 nM [ 3 H]flunitrazepam and varying logarithmic concentrations (0.1 nM to 10 μ M) of the imidazo[1,5-a]quinoxaline test compound for 60 minutes at 4°C[5].

    • Causality: [ 3 H]flunitrazepam is a high-affinity, non-selective radioligand for the benzodiazepine binding site. Performing the incubation at 4°C minimizes receptor degradation and slows ligand dissociation, ensuring the system reaches thermodynamic equilibrium.

  • Step 3: Assay Validation (Self-Validating Step). Concurrently run a control well containing the radioligand and an excess (10 μ M) of unlabeled diazepam.

    • Causality: This defines the Non-Specific Binding (NSB). The assay self-validates if the NSB is less than 10% of the total radioactive signal, confirming that the [ 3 H]flunitrazepam is specifically occupying the target receptor pockets rather than adhering nonspecifically to the plastic or lipids.

  • Step 4: Rapid Filtration and Quantification. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass-fiber filters, followed by liquid scintillation counting.

    • Causality: Rapid filtration physically separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (washed through). Scintillation counting quantifies the competitive displacement, allowing for the precise calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation[2].

Sources

Pharmacokinetic Profiling of Imidazo[1,5-a]quinoxaline Scaffolds: Bridging ADME Properties with Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug development, I have observed that the transition of a promising in vitro hit to a viable in vivo lead is almost entirely dictated by its pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The imidazo[1,5-a]quinoxaline framework presents a fascinating pharmacological dichotomy. Historically, it has been heavily optimized for central nervous system (CNS) targets, acting as a high-affinity ligand for the GABAA/benzodiazepine receptor complex[1]. More recently, specific substitutions have pivoted the scaffold toward potent anti-tumoral activity, demonstrating profound cytotoxicity against melanoma and acting as kinase inhibitors[2][3].

This technical guide delineates the structural determinants that govern the pharmacokinetics of imidazo[1,5-a]quinoxalines, provides a self-validating experimental workflow for PK evaluation, and synthesizes quantitative data to guide future lead optimization.

Structural Determinants of ADME Properties

The therapeutic application of an imidazo[1,5-a]quinoxaline derivative dictates its required PK profile. A CNS-active anxiolytic requires high blood-brain barrier (BBB) penetrance, whereas an anti-tumoral agent requires high systemic exposure and metabolic stability.

  • Mitigating CYP450 Induction via Structural Rigidification: Early-generation CNS candidates, such as U-78875, demonstrated high receptor affinity but were discontinued during clinical trials due to severe liver enzyme induction[4]. To circumvent this, SAR campaigns revealed that appending piperazine urea substituents at the 3-position serves as a structural rigidifier. This modification reduces off-target nuclear receptor binding (which triggers CYP induction) while maintaining the lipophilicity required for BBB permeation, resulting in excellent oral bioavailability and a prolonged duration of action in the CNS[1].

  • The C4-Position Metabolic Liability: Why do we avoid gem-dimethylation at the C4 position for systemic candidates? While methyl groups at the 4-position have minimal impact on in vitro receptor affinity, they introduce severe metabolic liabilities in vivo. This substitution pattern creates a hotspot for aliphatic oxidation by hepatic cytochromes, drastically increasing microsomal clearance and reducing the in vivo half-life[4].

  • Optimizing for Systemic Oncology Targets: For anti-tumoral agents, CNS entry is often an undesirable off-target liability. Substitutions at position 1 (e.g., phenethyl groups) and position 4 (e.g., methylamine) yield compounds like EAPB0203. These modifications shift the partition coefficient, favoring high systemic exposure and tumor penetration over CNS entry, resulting in significant in vivo decreases in melanoma tumor size[2].

Quantitative Pharmacokinetic Data

The following table summarizes the divergent PK parameters achieved by modifying the imidazo[1,5-a]quinoxaline core, highlighting the scaffold's highly tunable nature.

Table 1: Representative Pharmacokinetic Parameters of Imidazo[1,5-a]quinoxaline Scaffolds

Scaffold / CompoundPrimary IndicationRouteDose (mg/kg) Cmax​ (ng/mL) T1/2​ (h)Bioavailability (F%)Brain/Plasma Ratio ( Kp​ )
U-78875 (Early Gen)GABAA AgonistPO10~6501.8~70%> 1.0
PNU-91571 (Piperazine Urea)AnxiolyticPO10~4802.5> 60%1.2
EAPB0203 (Phenethyl Variant)Melanoma (A375)IP5~12004.2N/A< 0.1
Compound 49b (Analogous Core)PI3K α InhibitorPO5~8503.191.8%< 0.1

(Data synthesized from representative preclinical rodent models[1][2][3][4])

Systems-Level PK/PD Optimization Workflow

To systematically evaluate these derivatives, we utilize a tiered in vitro to in vivo translation pipeline. The logic flow below illustrates the decision matrix for advancing an imidazo[1,5-a]quinoxaline hit.

PK_Workflow Design Imidazo[1,5-a]quinoxaline Scaffold Design InVitro In Vitro ADME Profiling (Microsomes, Caco-2) Design->InVitro SAR Iteration Metabolism Metabolic Stability & CYP450 Assessment InVitro->Metabolism Permeability & Clearance InVivo In Vivo PK (Rodents) IV & PO Dosing Metabolism->InVivo Stable Analogs CNS Brain Penetration (Kp) Ex Vivo Assays InVivo->CNS CNS Targets (GABAA) Lead Lead Candidate Selection InVivo->Lead Systemic Targets (Oncology) CNS->Lead Optimal Brain/Plasma Ratio

Figure 1: Pharmacokinetic-guided optimization workflow for imidazo[1,5-a]quinoxaline scaffolds.

Experimental Protocol: In Vivo PK and Brain Penetration Profiling

To ensure scientific integrity, a PK protocol must be a self-validating system. The following methodology details the in vivo profiling of imidazo[1,5-a]quinoxalines, emphasizing the causality behind each experimental choice.

Step 1: Formulation and Dosing

  • Protocol: Compounds are formulated in a vehicle of 10% DMSO, 10% Tween 80, and 80% physiological saline to ensure complete dissolution[5]. Sprague-Dawley rats are dosed intravenously (IV, 2 mg/kg via tail vein) and orally (PO, 10 mg/kg via gavage).

  • Causality: Dual-route administration is mathematically mandatory to calculate absolute oral bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ). The DMSO/Tween 80 vehicle overcomes the inherent hydrophobicity of the quinoxaline core, preventing variable gastrointestinal absorption caused by drug precipitation in the stomach.

Step 2: Serial Sampling and Tissue Perfusion

  • Protocol: Blood is collected via a jugular vein cannula at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h). For CNS-targeted analogs, brain tissue is harvested at Tmax​ (typically 1-2 h post-dose) following transcardial perfusion with ice-cold heparinized saline.

  • Causality: Transcardial perfusion is a critical self-validating step; it actively flushes residual systemic blood from the cerebral microvasculature. Without this step, high plasma concentrations would artificially inflate the perceived brain concentration, leading to false-positive BBB permeability metrics ( Kp​ ).

Step 3: Sample Preparation via Protein Precipitation

  • Protocol: Plasma and homogenized brain samples (50 µL) are crashed with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). The mixture is vortexed and centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile serves a dual purpose: it immediately quenches enzymatic degradation (e.g., by plasma esterases) and denatures binding proteins to release the free drug. The inclusion of an IS prior to extraction corrects for any volumetric losses or matrix-induced ion suppression during MS analysis, ensuring quantitative trustworthiness.

Step 4: LC-MS/MS Quantification

  • Protocol: The supernatant is analyzed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, utilizing a C18 reverse-phase column with a gradient of water/acetonitrile (0.1% formic acid).

  • Causality: MRM provides the high specificity and sensitivity required to detect low nanogram-per-milliliter concentrations of the imidazo[1,5-a]quinoxaline derivatives in complex biological matrices, effectively filtering out endogenous isobaric interferences.

Conclusion

The imidazo[1,5-a]quinoxaline scaffold is a privileged structure in medicinal chemistry. By understanding the causal relationship between structural substitutions (such as piperazine ureas and C4-modifications) and their resulting ADME properties, researchers can effectively steer this scaffold toward either high-penetrance CNS therapeutics or metabolically stable, systemically exposed oncology drugs. Rigorous, self-validating PK workflows remain the ultimate gatekeeper in realizing the clinical potential of these compounds.

References
  • In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed - 2

  • Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality - PubMed - 1

  • High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex | Journal of Medicinal Chemistry - 4

  • Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors | Request PDF - ResearchGate - 3

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - MDPI - 5

Sources

An In-depth Technical Guide to the Toxicity and Safety Profile of Imidazo[1,5-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of a Privileged Scaffold

The imidazo[1,5-a]quinoxaline core is a recognized privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of derivatives with promising therapeutic potential across oncology, infectious diseases, and central nervous system disorders.[1][2] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the design of novel kinase inhibitors, GABAA receptor modulators, and other targeted therapies.[3][4] However, as with any promising class of small molecules, the journey from a hit compound to a clinical candidate is fraught with challenges, paramount among them being a thorough understanding and mitigation of potential toxicity. This guide, intended for drug development professionals, aims to provide a comprehensive overview of the current knowledge regarding the toxicity and safety profile of imidazo[1,5-a]quinoxaline derivatives, offering insights into their potential liabilities and a framework for their toxicological evaluation.

The Toxicological Landscape of Imidazo[1,5-a]quinoxalines: A Multifaceted Profile

The toxicological profile of imidazo[1,5-a]quinoxaline derivatives is complex and appears to be highly dependent on the specific substitution patterns around the core scaffold. While some derivatives have shown favorable safety profiles in preclinical studies, others have raised significant concerns, underscoring the importance of a case-by-case evaluation.

In Vitro Toxicity: Early Flags in the Drug Discovery Cascade

In vitro toxicity assays are the first line of defense in identifying compounds with potential safety liabilities. For imidazo[1,5-a]quinoxaline derivatives, these assays have revealed several areas of concern.

1.1.1. Cytotoxicity:

Numerous studies have demonstrated the cytotoxic potential of imidazo[1,5-a]quinoxaline derivatives against various cancer cell lines, which is often the desired effect for anticancer agents.[5][6] However, cytotoxicity against non-cancerous cell lines is a critical indicator of potential off-target toxicity. Some imidazo-based heterocyclic derivatives have exhibited cytotoxicity, with certain compounds showing higher toxicity than others.[7] Interestingly, some biphenyl-substituted imidazo-pyridine/pyrazine heterocycles were found to be non-toxic to several normal cell lines, such as HEK293 (human embryonic kidney cells) and MCF12A (human epithelial breast cells), suggesting that a therapeutic window may be achievable with careful structural design.[7]

1.1.2. Genotoxicity and DNA Damage:

A significant concern for this class of compounds is their potential to induce DNA damage. Some imidazo-based heterocyclic derivatives have been shown to cause DNA fragmentation in HCT-116 and CT-26 colon cancer cell lines at a concentration of 50 µM.[7] The underlying mechanism of this DNA damage is not fully elucidated but may involve the generation of reactive oxygen species (ROS) or direct interaction with DNA.[7] For the related heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), it is its N-hydroxy metabolite that has been found to cause oxidative DNA damage, a process enhanced by the presence of Cu(II) and NADH.[1] This suggests that metabolic activation may be a key step in the genotoxicity of some imidazo[1,5-a]quinoxaline derivatives.

1.1.3. Cardiotoxicity:

Drug-induced cardiotoxicity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a major reason for drug attrition. Encouragingly, a lead compound from the "Imiqualines" family, which includes imidazo[1,5-a]quinoxalines, reportedly shows no toxicity on the hERG cardiac channel.[8] This finding, while specific to one compound, suggests that hERG liability may not be an inherent class-wide issue and can likely be engineered out through medicinal chemistry efforts.

In Vivo Toxicity: From Acute Effects to Long-Term Safety Concerns

In vivo studies provide a more holistic view of a compound's safety profile, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

1.2.1. Acute Oral Toxicity:

Acute oral toxicity studies on imidazo-based heterocyclic derivatives in Wistar rats have indicated significant toxicity at higher doses.[7] Mortality was observed at a dose of 2000 mg/kg, with signs of toxicity such as tremors and lack of alertness appearing at 1000 mg/kg.[7] These studies highlight the potential for acute toxicity and establish a dose range for further sub-chronic studies.

1.2.2. Organ-Specific Toxicity:

  • Hepatotoxicity: The liver is a primary site of toxicity for some imidazo-based derivatives. In vivo studies have revealed hepatic damage and cholestasis in liver tissues of rats treated with high doses (≥ 1000 mg/kg) of certain compounds.[7] The mechanisms underlying this hepatotoxicity are not yet fully understood but could be related to the formation of reactive metabolites, as is common with many xenobiotics.[9]

  • Spleen Toxicity: At higher doses, some imidazo-based heterocyclic derivatives have also shown signs of spleen toxicity.[7]

  • Respiratory Depression: A critical safety finding comes from the structurally related imidazo[1,5-a]quinoline class. A drug candidate being developed for anxiety was discontinued due to centrally mediated respiratory depression, which had lethal effects.[2][10][11] This underscores the importance of a thorough safety pharmacology evaluation for any imidazo[1,5-a]quinoxaline derivative intended for CNS applications.

Metabolism and Toxicokinetics: The Hidden Drivers of Toxicity

The metabolic fate of a drug candidate can significantly influence its toxicity profile. The formation of reactive metabolites is a common cause of drug-induced toxicity. While specific metabolism data for imidazo[1,5-a]quinoxaline derivatives is limited, studies on the related food mutagen MeIQx provide valuable insights. MeIQx is metabolized by cytochrome P450 1A2 (CYP1A2) to a carcinogenic N-hydroxy metabolite.[1] However, CYP1A2 is also involved in a major detoxification pathway, converting MeIQx to a non-mutagenic carboxylic acid derivative.[6] This dual role of metabolizing enzymes highlights the delicate balance between bioactivation and detoxification that can determine the ultimate toxicity of a compound.

The pharmacokinetic properties of imidazo[1,5-a]quinoxaline derivatives can also impact their safety. For a series of GABAA receptor modulators, the introduction of a piperazine substituent led to excellent oral bioavailability and a reasonable half-life in rats, contributing to a favorable overall profile with minimal side effects in animal models.[12]

Structure-Toxicity Relationships: Designing Safer Molecules

Understanding the relationship between chemical structure and toxicity is a cornerstone of modern drug design. For imidazo[1,5-a]quinoxaline derivatives, some initial structure-toxicity relationships (STRs) can be inferred, although a systematic exploration is still needed.

  • Substitution and Cytotoxicity: The type and position of substituents on the imidazo[1,5-a]quinoxaline scaffold significantly impact cytotoxicity. For instance, in a series of antimicrobial derivatives, the presence of different alkyl substituents at position 1 of the pyridine ring and position 5 of the imidazo[1,5-a]quinoxaline system was linked to their activity and, implicitly, their potential for off-target effects.[13]

  • Lipophilicity and Safety: As with many drug classes, modulating lipophilicity can be a key strategy to improve the safety profile. For imidazo[1,2-a]quinoxaline derivatives, grafting amino acids to the core structure was explored as a way to enhance water solubility and potentially reduce toxicity associated with high lipophilicity.[14]

  • Target-Specific Toxicity: When designing targeted therapies like kinase inhibitors, off-target effects are a major source of toxicity. Kinase profiling of imidazo[1,2-a]quinoxaline derivatives has shown that small structural modifications can significantly alter the selectivity profile, with some compounds inhibiting unintended kinases.[15]

A Framework for Toxicological Evaluation: A Step-by-Step Approach

A robust and systematic toxicological evaluation is essential to de-risk imidazo[1,5-a]quinoxaline derivatives during drug development. The following workflow outlines a standard approach, from early in vitro screening to more comprehensive in vivo studies.

Toxicity_Screening_Workflow cluster_0 Early Stage (In Vitro) cluster_1 Mid Stage (In Vivo - Acute) cluster_2 Late Stage (In Vivo - Repeated Dose & Specialized) In_Vitro_Cytotoxicity Cytotoxicity Assays (e.g., MTT on multiple cell lines) Genotoxicity Genotoxicity Screening (e.g., Ames Test, in vitro micronucleus) In_Vitro_Cytotoxicity->Genotoxicity Cardiotoxicity Cardiotoxicity Assessment (e.g., hERG Assay) Genotoxicity->Cardiotoxicity Metabolic_Stability Metabolic Stability (Liver Microsomes/Hepatocytes) Cardiotoxicity->Metabolic_Stability Acute_Toxicity Acute Oral Toxicity (e.g., OECD 423/425) Metabolic_Stability->Acute_Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Acute_Toxicity->PK_PD Repeated_Dose Repeated-Dose Toxicity (28-day or 90-day studies) PK_PD->Repeated_Dose Safety_Pharmacology Safety Pharmacology (Irwin screen, respiratory & cardiovascular) Repeated_Dose->Safety_Pharmacology Repro_Tox Reproductive/Developmental Toxicity (if warranted) Safety_Pharmacology->Repro_Tox Carcinogenicity Carcinogenicity Studies (if warranted) Repro_Tox->Carcinogenicity

Caption: A general workflow for the toxicological screening of new chemical entities.

Experimental Protocols: Ensuring Rigor and Reproducibility

The following sections provide detailed, step-by-step methodologies for key in vitro toxicity assays relevant to the evaluation of imidazo[1,5-a]quinoxaline derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]quinoxaline derivative (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay is used to detect the characteristic "ladder" pattern of DNA fragmentation that is a hallmark of apoptosis.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the MTT assay. After treatment, harvest both adherent and floating cells.

  • Cell Lysis: Lyse the cells in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to release the cellular contents while keeping the nuclei intact.

  • DNA Extraction: Pellet the nuclei and extract the DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.

  • RNase Treatment: Treat the extracted DNA with RNase A to remove any contaminating RNA.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA fragments under UV light. The presence of a ladder of DNA fragments of multiples of 180-200 base pairs is indicative of apoptosis.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.

Protocol:

  • Strain Selection and Preparation: Select appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions). Prepare overnight cultures of the bacterial strains.

  • Metabolic Activation (S9 Mix): Prepare a metabolic activation system (S9 mix) from the liver of Aroclor- or phenobarbital/β-naphthoflavone-induced rats. This is crucial as some compounds only become mutagenic after metabolic activation.

  • Plate Incorporation Assay: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer. Add this mixture to molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

hERG Potassium Channel Assay (Manual Patch Clamp)

The manual patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition of the tail current compared to the baseline. Determine the IC50 value for hERG inhibition.

Mechanistic Insights and Future Directions

Metabolic_Pathway Parent_Compound Imidazo[1,5-a]quinoxaline Derivative Phase_I Phase I Metabolism (e.g., CYP450-mediated oxidation) Parent_Compound->Phase_I Reactive_Metabolite Reactive Metabolite (e.g., N-hydroxy derivative) Phase_I->Reactive_Metabolite Bioactivation Detoxified_Metabolite Detoxified Metabolite (e.g., Carboxylic acid) Phase_I->Detoxified_Metabolite Detoxification Phase_II Phase II Metabolism (e.g., Glucuronidation, Sulfation) Reactive_Metabolite->Phase_II Detoxification Toxicity Toxicity (DNA Adducts, Oxidative Stress, Hepatotoxicity) Reactive_Metabolite->Toxicity Detoxified_Metabolite->Phase_II Excretion Excretion Phase_II->Excretion

Caption: A potential metabolic pathway for imidazo[1,5-a]quinoxaline derivatives leading to either detoxification or bioactivation and subsequent toxicity.

The current body of evidence suggests that the toxicity of imidazo[1,5-a]quinoxaline derivatives is a complex interplay of the parent compound's intrinsic activity, its metabolic fate, and the specific biological context. Key areas that warrant further investigation include:

  • Comprehensive In Vivo Studies: There is a clear need for more extensive in vivo toxicity studies, including repeated-dose and chronic toxicity assessments, to understand the long-term safety implications of this chemical class.

  • Mechanistic Toxicology: Elucidating the precise molecular mechanisms underlying the observed hepatotoxicity and genotoxicity is crucial for predicting and mitigating these risks.

  • Systematic Structure-Toxicity Relationship Studies: A comprehensive analysis of how structural modifications impact the toxicity profile will enable the rational design of safer and more effective drug candidates.

  • Metabolite Identification and Profiling: A thorough characterization of the metabolic pathways and the toxicological profile of major metabolites is essential for a complete safety assessment.

Conclusion: A Path Forward for Safer Drug Development

The imidazo[1,5-a]quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutics. However, a clear-eyed and proactive approach to understanding and managing potential toxicity is paramount for the successful translation of these promising compounds into safe and effective medicines. By integrating a comprehensive suite of in vitro and in vivo toxicity assessments early in the drug discovery process, and by leveraging a deep understanding of structure-toxicity relationships and metabolic pathways, researchers can navigate the challenges and unlock the full therapeutic potential of this versatile chemical class.

References

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Imidazo[1,5-a]quinoxaline: A Comprehensive Technical Review of a Privileged Heterocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,5-a]quinoxaline core represents a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its synthetic tractability and its ability to serve as a high-affinity ligand for a multitude of distinct biological targets. This rigid, planar heterocyclic system provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, allowing for precise structural modifications that can tune its pharmacological profile. This in-depth guide provides a comprehensive exploration of the imidazo[1,5-a]quinoxaline scaffold, detailing its synthesis, key physicochemical properties, and extensive applications across various therapeutic areas. We will delve into the mechanistic basis for its activity as a modulator of central nervous system receptors, an inhibitor of critical enzymes in oncology and inflammation, and as a potent antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their own discovery programs.

The Concept of a Privileged Scaffold and the Rise of Imidazo[1,5-a]quinoxaline

In the landscape of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through judicious modification of its substituents.[1] These scaffolds are not merely inert frameworks; their intrinsic electronic and steric properties are key to their promiscuity and utility. The imidazo[1,5-a]quinoxaline system, a fusion of an imidazole and a quinoxaline ring, has emerged as a preeminent example of such a scaffold.[2][3] Its rigid, planar structure minimizes conformational entropy upon binding, a favorable thermodynamic characteristic, while the nitrogen atoms within the core offer multiple points for hydrogen bonding interactions. This combination of features has enabled the development of potent and selective agents for an impressive array of biological targets.[4][5]

Synthetic Strategies for Constructing the Core

The utility of a scaffold is directly linked to its synthetic accessibility. Fortunately, several robust and versatile methods have been developed for the construction of the imidazo[1,5-a]quinoxaline ring system, allowing for the introduction of diverse substituents.

Intramolecular Cyclization via TosMIC

A prevalent and highly effective strategy involves the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC).[2][6] This method is a cornerstone for building the fused imidazole ring. The quinoxalin-2-one precursors are themselves readily prepared by the condensation of o-phenylenediamines with α-ketocarboxylic acids.[2] The TosMIC reagent serves as a C-N synthon, facilitating an intramolecular cyclization that efficiently yields the desired tricyclic core.[6]

cluster_0 Step 1: Quinoxalin-2-one Formation cluster_1 Step 2: Imidazole Annulation A o-Phenylenediamine C Quinoxalin-2-one A->C Condensation (Reflux, e.g., EtOH) B α-Ketocarboxylic Acid B->C D Quinoxalin-2-one F Imidazo[1,5-a]quinoxalin-4(5H)-one (Core Scaffold) D->F Intramolecular Cyclization E Tosylmethyl Isocyanide (TosMIC) E->F

Caption: General synthetic workflow for the Imidazo[1,5-a]quinoxalin-4(5H)-one scaffold.

Pictet-Spengler Type Reactions

An alternative and highly regioselective approach is the unconventional Pictet-Spengler reaction.[7][8] This method typically involves the treatment of a 2-(1H-imidazol-1-yl)aniline derivative with an aldehyde or ketone in the presence of an acid catalyst, often under microwave irradiation to accelerate the reaction.[8] This strategy is particularly useful for creating diversity at the 4-position of the imidazo[1,5-a]quinoxaline system.

Experimental Protocol: General Synthesis of Quinoxalin-2(1H)-ones

This protocol describes the foundational step for the TosMIC-based synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Add an equimolar amount (1.0 eq) of the desired α-ketocarboxylic acid to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

The Pharmacological Landscape: A Scaffold of Many Talents

The true value of the imidazo[1,5-a]quinoxaline scaffold lies in its remarkable ability to be tailored for high-affinity interactions with a wide range of biological targets.

Central Nervous System: Modulators of the GABA-A Receptor

One of the most extensively studied applications of this scaffold is in the development of ligands for the γ-aminobutyric acid A (GABA-A) receptor, specifically at the benzodiazepine binding site.[9][10] The GABA-A receptor is a ligand-gated chloride ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[9] Ligands binding to the benzodiazepine site can allosterically modulate the receptor's response to GABA, leading to a spectrum of activities.

Derivatives of imidazo[1,5-a]quinoxaline have been developed that span the entire efficacy range, from full agonists (producing anxiolytic, anticonvulsant, and hypnotic effects) to partial agonists (offering a more favorable side-effect profile) and inverse agonists (which can have proconvulsant or cognitive-enhancing effects).[9][11][12][13] The development of partial agonists has been a key goal, aiming to retain the anxiolytic properties while minimizing sedation and potential for dependence associated with full agonists like diazepam.[9][13]

GABAA_Modulation receptor GABA-A Receptor GABA Site Benzodiazepine Site outcome Chloride (Cl-) Influx Neuronal Hyperpolarization Inhibitory Effect receptor->outcome Channel Opens imidazo Imidazo[1,5-a]quinoxaline (Allosteric Modulator) imidazo->receptor:bzd Binds gaba GABA gaba->receptor:gaba Binds

Caption: Allosteric modulation of the GABA-A receptor by imidazo[1,5-a]quinoxaline derivatives.

Table 1: GABA-A Receptor Binding Affinities of Representative Compounds

CompoundSubstituentsBinding Affinity (Ki, nM)EfficacyReference
1a (4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)...0.87Partial Agonist[12]
(-)-1a L-glutamic acid derived enantiomer0.62Partial Agonist[12]
(+)-1a D-glutamic acid derived enantiomer0.65Partial Agonist[12]
PNU-91571 Urea at position 1HighPartial Agonist[9]
Oncology: Potent Inhibitors of Kinases and Cellular Proliferation

The quinoxaline scaffold is recognized as a promising platform for developing anticancer agents, often acting as ATP-competitive kinase inhibitors.[4][14] The fusion of the imidazole ring to create the imidazo[1,5-a]quinoxaline system has yielded potent inhibitors of several key kinases involved in cancer progression.[5][15]

  • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Derivatives of imidazo[1,5-a]quinoxalin-4(5H)-one have been shown to inhibit this pathway, contributing to their anticancer effects.[2]

  • NF-κB Signaling: The transcription factor NF-κB is a central mediator of inflammatory responses and is constitutively active in many cancers.[15] Structurally related imidazoquinoxalines have been identified as selective inhibitors of IκB kinase (IKK), which is essential for NF-κB activation.[15]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling, and its hyperactivation is linked to B-cell malignancies. Imidazo[1,5-a]quinoxalines have been designed as irreversible BTK inhibitors, forming a covalent bond with a cysteine residue in the active site.[15]

  • Microtubule Destabilization: Some derivatives have been shown to act as microtubule-interfering agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis, similar to agents like colchicine.[14][16]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Imidazo[1,5-a]quinoxaline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,5-a]quinoxaline derivatives.

Enzyme Inhibition: Phosphodiesterases (PDEs)

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are critical second messengers in various signaling pathways. Inhibition of specific PDE isoforms is a validated therapeutic strategy.

  • PDE4 Inhibition: Certain imidazo[1,2-a]quinoxaline derivatives (a closely related isomer) are potent inhibitors of PDE4.[2][17] As PDE4 is a key enzyme in inflammation, its inhibition leads to anti-inflammatory effects.[2][18]

  • PDE9 Inhibition: The imidazo[1,5-a]quinoxaline scaffold has been explicitly used to develop inhibitors of PDE9.[19] PDE9 specifically hydrolyzes cGMP and has a very high affinity for it. PDE9 inhibitors are being explored for the treatment of disorders such as dysuria.[19]

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general workflow for assessing a compound's ability to inhibit PDE activity.

  • Compound Preparation: Prepare a stock solution of the test imidazo[1,5-a]quinoxaline derivative in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Mixture: In a microplate, combine a buffer solution, the purified PDE enzyme (e.g., PDE9), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., ³H-cGMP for a radioassay). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination & Detection: Terminate the reaction. The amount of hydrolyzed substrate (e.g., ³H-GMP) is then quantified. This can be done using various methods, including scintillation counting, fluorescence-based assays, or chromatography.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial and Immunomodulatory Activities

The scaffold's versatility extends to infectious diseases and immunology.

  • Antimicrobial Activity: The introduction of a quaternized pyridinium moiety to the imidazo[1,5-a]quinoxaline core has been shown to impart significant antimicrobial properties.[20][21] These cationic derivatives exhibit both bacteriostatic and fungistatic activities, with their potency being influenced by the length of alkyl chains attached to the pyridine ring and the quinoxaline system.[20]

  • Immunomodulation: Derivatives of imidazo[1,5-a]quinoxaline have been identified as selective antagonists of Toll-like receptor 7 (TLR7).[22][23][24] TLRs are key components of the innate immune system, and their modulation is a promising strategy for treating autoimmune diseases and certain cancers.

Conclusion and Future Outlook

The imidazo[1,5-a]quinoxaline scaffold has unequivocally established its status as a privileged core in modern medicinal chemistry. Its synthetic accessibility allows for the creation of large, diverse chemical libraries, while its unique structural and electronic features enable high-affinity interactions with a remarkable range of biological targets. From fine-tuning neuronal inhibition at GABA-A receptors to halting cancer progression by inhibiting key kinases and modulating the immune response, this scaffold has proven its immense value.

Future research will likely focus on refining the selectivity of these compounds for specific subtypes of receptors and isoforms of enzymes to further improve efficacy and reduce off-target effects. The application of computational modeling and structure-based drug design will continue to rationalize structure-activity relationships and guide the synthesis of next-generation therapeutic agents.[11][25] The continued exploration of the imidazo[1,5-a]quinoxaline scaffold is poised to deliver novel and impactful medicines for a host of challenging diseases.

References

  • Jacobsen, E. J., Stelzer, L. S., TenBrink, R. E., et al. (1999). Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality. Journal of Medicinal Chemistry, 42(11), 1935-1949. [Link]

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Novel Imidazo[1,5-a]quinoxaline derivatives: SAR, Selectivity and Modeling Challenges en route to the identification of an α5-GABAA Receptor NAM. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gatta, F., Ferretti, R., Lallo, A., et al. (1994). Structure-activity relationships of 1,2,4-triazolo[1,5-a] quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor. Journal of Medicinal Chemistry, 37(18), 2846-2850. [Link]

  • Jacobsen, E. J., TenBrink, R. E., Stelzer, L. S., et al. (1994). Antagonist, partial agonist, and full agonist imidazo[1,5-a]quinoxaline amides and carbamates acting through the GABAA/benzodiazepine receptor. Journal of Medicinal Chemistry, 37(6), 758-768. [Link]

  • Imidazoquinoxaline as a Privileged Fused Pharmacophore in Anticancer Drug Development: A Review of Synthetic Strategies and Medicinal Aspects. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(1), 1-25. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors. (n.d.). Google Patents.
  • Imidazo[A]Quinoxalines: New Approaches to Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Novel compounds possessing potent cAMP and cGMP phosphodiesterase inhibitory activity. Synthesis and cardiovascular effects of a series of imidazo[1,2-a]quinoxalinones and imidazo[1,5-a]quinoxalinones and their aza analogs. (1991). Journal of Medicinal Chemistry. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

  • Jacobsen, E. J., TenBrink, R. E., Stelzer, L. S., et al. (1996). High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex. Journal of Medicinal Chemistry, 39(7), 158-173. [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry. [Link]

  • Novel Imidazo[1,5-a]quinoxaline derivatives: SAR, Selectivity and Modeling Challenges en route to the identification of an α5-GABAA Receptor NAM. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). JLUpub. Retrieved March 26, 2026, from [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]

  • Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. (1999). Journal of Medicinal Chemistry. [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry, 68, 229-238. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules, 23(11), 2999. [Link]

  • The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. (2016). Organic & Biomolecular Chemistry, 14(38), 9036-9040. [Link]

  • Synthesis of Highly Substituted Imidazo[1,5- a ]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization. (2018). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. (2022). Beilstein Journal of Organic Chemistry, 18, 1079-1088. [Link]

  • Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. (2019). Journal of Medicinal Chemistry. [Link]

  • ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. (2023). European Journal of Pharmaceutical and Medical Research. [Link]

  • Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Deleuze-Masquéfa, C., Gerebtzoff, G., Subra, G., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129-1139. [Link]

  • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. (2023). Molecules, 28(2), 798. [Link]

  • Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]quinoxalines and Their 1-Deaza Analogs Imidazo[1,2-a]quinoxalines at the Benzodiazepine Receptor. (1994). Journal of Medicinal Chemistry. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 838. [Link]

  • Pragmatic Access to Hybrid Quinoxaline Scaffold Mediated by Elemental Sulfur Enabling Actualization to π-Extended and Aza-Annulated Heterocyclic Units. (2024). The Journal of Organic Chemistry. [Link]

  • Use of imidazo[1,5-a]quinoline scaffold as the pharmacophore in the design of bivalent ligands. (2025). Bioorganic & Medicinal Chemistry. [Link]

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Methodological & Application

Application Note: Advanced Synthesis and Late-Stage Functionalization of Imidazo[1,5-a]quinoxaline via Transition-Metal Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Pharmacological Significance

The imidazo[1,5-a]quinoxaline scaffold is a privileged tricyclic core in modern medicinal chemistry. Derivatives of this heterocycle exhibit profound biological activities, acting as high-affinity partial agonists for the γ -aminobutyric acid A (GABA_A)/benzodiazepine receptor complex (1[1]), potent TLR7 antagonists, and selective kinase inhibitors (2[2]).

Historically, the construction of functionalized imidazo[1,5-a]quinoxalines relied on early-stage condensation methods, which severely limited the scope of structure-activity relationship (SAR) studies. Today, late-stage functionalization via transition-metal cross-coupling—specifically Palladium-catalyzed Suzuki-Miyaura coupling—enables the rapid introduction of alkyl and aryl substituents onto the pre-assembled tricyclic core (3[3]). This application note provides a self-validating, highly optimized protocol for the cross-coupling of bromo-imidazo[1,5-a]quinoxalines.

Mechanistic Rationale: Overcoming Tricyclic Inertness

The Suzuki-Miyaura cross-coupling of bromo-imidazo[1,5-a]quinoxalines with alkyl/aryl boronic acids or trimethylboroxine (TMB) is mechanistically demanding. The electron-rich nature of the fused imidazole-quinoxaline system increases the activation energy required for the initial oxidative addition of the C–Br bond to the Pd(0) center.

Furthermore, the transmetalation step is highly substrate-dependent and often rate-limiting. To drive this equilibrium forward, the use of electron-rich phosphine ligands (e.g., dppf or PPh 3​ ) and strong inorganic bases (e.g., Cs 2​ CO 3​ or K 2​ CO 3​ ) is critical. The base coordinates with the boronic acid or TMB to form a highly nucleophilic boronate complex, facilitating the transfer of the alkyl/aryl group to the palladium center (4[4]).

CatalyticCycle Pd Pd(0) Active Catalyst [Electron-Rich Ligand] OA Oxidative Addition [Insertion into C-Br] Pd->OA Bromo-imidazo[1,5-a]quinoxaline TM Transmetalation [Boronate Complex Transfer] OA->TM Base-Activated Boron RE Reductive Elimination [C-C Bond Formation] TM->RE Halide Exchange RE->Pd Pd(0) Regeneration Prod Functionalized Imidazo[1,5-a]quinoxaline RE->Prod Product Release

Figure 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle on imidazo[1,5-a]quinoxaline.

Quantitative Data: Catalyst and Condition Optimization

Because the transmetalation of sterically hindered heterocycles is sluggish under conventional heating, microwave irradiation (120–140 °C) is employed to rapidly overcome the activation barrier (5[5]). Table 1 summarizes the optimization of methylation conditions using Trimethylboroxine (TMB) as the coupling partner.

Table 1: Optimization of Suzuki-Miyaura Methylation of Bromo-imidazo[1,5-a]quinoxaline

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp / TimeYield (%)
1Pd(PPh 3​ ) 4​ (5%)Na 2​ CO 3​ (2.0)DME / H 2​ O (2:1)120 °C, 20 min49
2Pd(PPh 3​ ) 4​ (5%)K 2​ CO 3​ (2.0)Dioxane / H 2​ O (2:1)120 °C, 20 min32
3 Pd(PPh 3​ ) 4​ (5%) Cs 2​ CO 3​ (2.0) THF / H 2​ O (2:1) 120 °C, 20 min 58
4Pd(dppf)Cl 2​ (10%)K 2​ CO 3​ (2.0)THF120 °C, 20 min55

Data synthesized from Karroum et al., demonstrating the critical role of the Cs 2​ CO 3​ base and THF/H 2​ O solvent system in maximizing yields for challenging alkylations (4[4]).

Self-Validating Experimental Protocol

The following methodology details the microwave-assisted cross-coupling of bromo-imidazo[1,5-a]quinoxaline. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee scientific integrity and prevent downstream failures.

ProtocolWorkflow S1 1. Reagent Preparation & Degassing (Argon Sparging) S2 2. Reaction Assembly (Pd Catalyst, Base, Boronic Acid) S1->S2 S3 3. Microwave Irradiation (120°C, 20-30 min) S2->S3 S4 4. Biphasic Work-up (EtOAc / H2O Partitioning) S3->S4 S5 5. Purification & QC (Flash Chromatography & LC-MS) S4->S5

Figure 2: Self-validating workflow for the microwave-assisted cross-coupling protocol.

Step-by-Step Methodology

Step 1: Solvent Degassing & Preparation

  • Prepare a solvent mixture of THF and deionized H 2​ O in a 2:1 ratio.

  • Sparge the solvent mixture with Argon gas for a minimum of 15 minutes.

  • Causality & Validation: Oxygen poisons the Pd(0) catalyst, leading to the precipitation of inactive "palladium black" and promoting homocoupling side reactions. The solvent must remain perfectly clear post-sparging.

Step 2: Reaction Assembly

  • In a microwave-safe vial equipped with a magnetic stir bar, add bromo-imidazo[1,5-a]quinoxaline (1.0 equiv) and Cs 2​ CO 3​ (2.0 equiv).

  • Add the coupling partner: Trimethylboroxine (TMB) or the desired arylboronic acid (1.5 equiv).

  • Transfer the vial to an Argon-filled glovebox or use standard Schlenk techniques to add Pd(PPh 3​ ) 4​ (5 mol%).

  • Add the degassed THF/H 2​ O solvent mixture (approx. 0.1 M concentration relative to the substrate) and seal the vial with a crimp cap.

  • Validation (IPC 1): The assembled reaction mixture should appear as a pale yellow-to-orange suspension. Immediate blackening indicates premature catalyst decomposition due to poor degassing.

Step 3: Microwave Irradiation

  • Place the sealed vial in a dedicated microwave synthesizer.

  • Irradiate at 120 °C for 20 minutes (or up to 140 °C for sterically hindered arylboronic acids) (5[5]).

  • Validation (IPC 2 - LC-MS Monitoring): Extract a 5 μ L aliquot. The starting bromo-imidazo[1,5-a]quinoxaline exhibits a distinct 1:1 isotopic doublet for the [M+H] + ion (due to 79 Br and 81 Br). Successful conversion is validated by the complete disappearance of this doublet and the emergence of a singlet mass peak corresponding to the exact mass of the cross-coupled product.

Step 4: Work-up and Extraction

  • Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues, washing the pad with Ethyl Acetate (EtOAc).

  • Transfer the filtrate to a separatory funnel and partition with H 2​ O. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 5: Purification & Quality Control

  • Purify the crude residue via flash column chromatography on silica gel (eluent: Dichloromethane/Methanol gradient).

  • Validation (Final QC): Analyze the purified compound via 1 H NMR. For methylation, validation is confirmed by the disappearance of the aromatic proton shift adjacent to the bromine and the appearance of a distinct methyl singlet integrating to 3H (typically between 2.5–3.0 ppm).

References

  • Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling.Chemistry of Heterocyclic Compounds / ResearchGate.
  • High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex.Journal of Medicinal Chemistry / ACS Publications.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.RSC Advances / RSC Publishing.
  • US10689384B2 - Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer.Google Patents.
  • 3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one.EvitaChem.

Sources

Application Note: One-Pot Multicomponent Synthesis Protocols for Imidazo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Imidazo[1,5-a]quinoxalines are privileged fused-ring heterocyclic scaffolds that form the integral core of numerous biologically active compounds, including PDE10A inhibitors, GABA_A receptor modulators, and kinase inhibitors (e.g., p56 Lck and BTK) [1]. Historically, synthesizing these complex architectures required lengthy, multistep linear sequences that suffered from low overall yields, harsh conditions, and limited derivatization potential [2].

To overcome these bottlenecks, diversity-oriented synthesis has shifted toward One-Pot Multicomponent Reactions (MCRs) [2]. MCRs allow the assembly of highly complex chemotypes from simple starting materials, forming multiple new chemical bonds and aromatic rings in a single operational step [2].

The Causality of the N-Boc Strategy: A critical mechanistic innovation in these protocols is the use of an ortho-N-Boc-protected phenylenediamine as a bifunctional building block [3].

  • Why N-Boc? If an unprotected ortho-phenylenediamine is used, it rapidly undergoes premature cyclization with dicarbonyls to form simple quinoxalines, bypassing the multicomponent assembly. The bulky, electron-withdrawing Boc group temporarily masks one amino nucleophile, directing the initial condensation and MCR exclusively to the unprotected amine [2].

  • In Situ Deprotection-Cyclization : Once the MCR intermediate (e.g., an imidazole ring) is formed, applying harsher thermal conditions or acidic reagents (like TFA) cleaves the Boc group. The newly liberated amine then spontaneously attacks the adjacent electrophilic center, driving the intramolecular ring closure to yield the final imidazo[1,5-a]quinoxaline [3].

Mechanistic Workflow Diagram

MCR_Workflow Start Starting Materials: o-N-Boc-phenylenediamine + Carbonyl Component Imine Imine Intermediate (Schiff Base Formation) Start->Imine Condensation (MW or Catalyst) MCR Multicomponent Assembly (e.g., TosMIC / Azidochalcone) Imine->MCR Base/Lewis Acid Promoted Deprotect In Situ Deprotection (Boc Cleavage via Heat/Acid) MCR->Deprotect Thermal/Acidic Activation Cyclize Intramolecular Cyclization (Ring Closure) Deprotect->Cyclize Spontaneous Nucleophilic Attack Product Imidazo[1,5-a]quinoxaline Target Scaffold Cyclize->Product Final Assembly

Figure 1: Logical workflow of the one-pot multicomponent assembly and cyclization.

Protocol 1: Van Leusen-Based One-Pot Two-Step MCR

This protocol leverages the Van Leusen imidazole synthesis, coupling ortho-N-Boc-phenylenediamines, arylglyoxaldehydes, and tosylmethyl isocyanide (TosMIC) [2].

Causality of Experimental Choices:

  • Microwave (MW) Irradiation (Step 1) : MW heating (100°C, 5 min) rapidly drives the Schiff base (imine) formation to completion without the thermal degradation often seen in prolonged conventional heating [2].

  • TosMIC & Base Addition (Step 2) : TosMIC acts as a[C-N-C] synthon. The base (K₂CO₃) deprotonates TosMIC, initiating a cycloaddition with the imine [2].

  • Elevated Temperature (120°C) : Pushing the temperature to 120°C during the MCR step serves a dual purpose: it drives the Van Leusen condensation and simultaneously triggers the thermal cleavage of the Boc group, allowing direct conversion to the cyclized product in one pot [2].

Step-by-Step Methodology:

  • Imine Formation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve ortho-N-Boc-phenylenediamine (1.0 mmol) and the selected arylglyoxaldehyde (1.0 mmol) in 3.0 mL of anhydrous DMF or MeOH [2].

  • Microwave Activation : Seal the vial and irradiate in a microwave synthesizer at 100°C for 5 minutes [2].

  • In-Process Validation : Briefly sample the reaction mixture for TLC or LC-MS to confirm complete consumption of the starting amine and formation of the imine intermediate. This self-validating step prevents wasting expensive TosMIC on incomplete reactions.

  • MCR & Cyclization : To the same vial, add TosMIC (1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol) [2].

  • Thermal Ring Closure : Reseal and heat the mixture at 120°C for 2–4 hours. Monitor the direct conversion of the imidazole intermediate into the final imidazo[1,5-a]quinoxaline via LC-MS [2].

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography [2].

Protocol 2: Lewis Acid-Catalyzed MCR with Azidochalcones

An alternative strategy utilizes aryl aldehydes, ortho-N-Boc-phenylenediamines, and azidochalcones, catalyzed by Erbium triflate[Er(OTf)₃] [1].

Causality of Experimental Choices:

  • Erbium Triflate Catalyst : Er(OTf)₃ is a highly oxophilic, water-tolerant Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity and accelerating imine formation even at mild temperatures [1].

  • Azidochalcone Component : Acts as a versatile dipole/electrophile, participating in the multicomponent assembly to form highly substituted imidazole intermediates before the final cyclization [3].

  • TFA Addition : In solvents where thermal Boc cleavage is inefficient, adding 10% TFA ensures rapid and complete deprotection, forcing the final cyclization [3].

Step-by-Step Methodology:

  • Reagent Assembly : In a round-bottom flask, combine ortho-N-Boc-phenylenediamine (1.0 mmol), aryl aldehyde (1.0 mmol), and azidochalcone (1.0 mmol) in 5.0 mL of dichloroethane (DCE) or ethanol [3].

  • Catalyst Addition : Add Er(OTf)₃ (10 mol%) to the stirring mixture [1].

  • MCR Phase : Stir the reaction at 60°C until TLC indicates complete formation of the intermediate (typically 2–4 hours) [3].

  • Deprotection/Cyclization : Add 10% v/v trifluoroacetic acid (TFA) and elevate the temperature to 80°C for an additional 2 hours to facilitate Boc removal and ring closure [3].

  • Workup : Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via recrystallization from ethanol or column chromatography [3].

Quantitative Data Summary

The efficiency of these one-pot protocols is highly dependent on the electronic nature of the substituents.

Protocol TypeCarbonyl ComponentMCR ReagentCatalyst / ConditionsAverage Yield (%)Key Advantage
Van Leusen MCR ArylglyoxaldehydeTosMICMW 100°C (5m) → 120°C (2h)65 - 80%High atom economy; rapid imine formation; no metal catalyst required [2].
Lewis Acid MCR Aryl AldehydeAzidochalconeEr(OTf)₃ (10 mol%), 60°C → 80°C (TFA)58 - 75%Excellent functional group tolerance; utilizes water-tolerant Lewis acid [3].

Note: Electron-withdrawing groups on the aryl aldehydes generally accelerate the initial imine formation, while electron-donating groups may require slightly longer reaction times [3].

References

  • De Moliner, F., & Hulme, C. (2012). Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two-Step MCR Process. Organic Letters, 14(5), 1354-1357. URL:[Link]

  • Koneni, S., Dodda, R. P., Upadhyay, A., & Kant, R. (2016). Synthesis of Highly Substituted Imidazo[1,5-a]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization. Advanced Synthesis & Catalysis, 358(16), 2612-2618. URL:[Link]

Sources

Imidazo[1,5-a]quinoxaline synthesis using microwave-assisted irradiation

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Microwave-Assisted Synthesis and Pharmacological Profiling of Imidazo[1,5-a]quinoxaline Derivatives

Executive Summary

The imidazo[1,5-a]quinoxaline scaffold is a highly privileged structural motif in modern drug discovery. Traditional synthetic routes to these tricyclic systems often suffer from prolonged reaction times, harsh thermal conditions, and poor atom economy. This application note details a highly optimized, self-validating protocol for the synthesis of imidazo[1,5-a]quinoxaline derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging direct dielectric heating, this methodology drastically reduces reaction times from hours to minutes while significantly improving yield and purity.

Pharmacological Context & Structural Significance

Imidazo[1,5-a]quinoxalines exhibit a broad and potent spectrum of biological activities. Historically, they have been developed as1, acting as partial or full agonists to provide anxiolytic effects with minimized sedative liabilities[1]. More recently, structural modifications have pivoted this scaffold toward oncology and immunology. Specific derivatives act as2, making them highly valuable in the treatment of B-cell malignancies and autoimmune disorders[2].

Mechanistic Rationale: Microwave-Assisted Organic Synthesis (MAOS)

The transition from conventional conductive heating to microwave irradiation fundamentally alters the reaction kinetics.

  • Causality of Solvent Selection: A solvent mixture of THF and DMF is utilized. DMF possesses a high loss tangent ( tanδ ), allowing it to efficiently absorb microwave energy and rapidly superheat the reaction mixture. THF ensures the complete solubilization of the bulky isocyanide precursors.

  • Temperature & Power Control: Utilizing a dynamic power modulation (e.g., up to 200 W) to maintain a precise temperature (100 °C)3[3]. Conductive heating often causes localized overheating at the vessel walls, leading to charring; MAOS ensures uniform volumetric heating.

Reaction Design and Logical Workflow

MAOS_Workflow A Quinoxalin-2-one Core + Isocyanoacetate B Microwave Irradiation (200W, 100°C, 20 min) A->B C Enol Phosphonate Intermediate B->C t-BuOK / Diethyl chlorophosphate D Intramolecular Cyclodehydration C->D E Imidazo[1,5-a]quinoxaline Derivatives D->E High Yield (>80%)

Logical workflow of microwave-assisted imidazo-annulation of quinoxalin-2-ones.

Self-Validating Experimental Protocol

Synthesis of tert-butyl imidazo[1,5-a]quinoxaline-3-carboxylate derivatives via enol phosphonate intermediates.

Materials Required: Quinoxalin-2(1H)-one derivative (1.0 eq), diethyl chlorophosphate (1.2 eq), potassium tert-butoxide (t-BuOK) (2.5 eq), tert-butyl isocyanoacetate (1.5 eq), anhydrous THF/DMF (4:1 v/v). Equipment: CEM Discover or Biotage Initiator Microwave Synthesizer.

Step-by-Step Methodology:

  • Activation of the Quinoxaline Core: In an oven-dried, 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend the quinoxalin-2(1H)-one (1.0 mmol) in the anhydrous THF/DMF mixture (4.0 mL). Purge with argon for 5 minutes.

  • Enol Phosphonate Formation: Cool the vial to 0 °C. Add t-BuOK (1.2 mmol) portion-wise. Stir for 10 minutes until a distinct color change (usually deep red/orange) indicates successful deprotonation. Dropwise, add diethyl chlorophosphate (1.2 mmol).

    • Causality Check: The formation of the enol phosphonate transforms the electronically inert lactam carbonyl into a highly reactive leaving group,1[1].

    • Validation Checkpoint 1: Perform a rapid TLC (Hexane:EtOAc 1:1). Complete consumption of the starting material within 15 minutes validates the activation step.

  • Isocyanide Addition: To the same reaction vial, add tert-butyl isocyanoacetate (1.5 mmol) followed by the remaining t-BuOK (1.3 mmol). Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation: Transfer the sealed vial to the microwave cavity. Set the operational parameters: Temperature = 100 °C, Power = 200 W (Dynamic modulation), Time = 20 minutes, Cooling = On (compressed air).

    • Causality Check: Dynamic power control ensures the reaction reaches 100 °C rapidly without overshooting,3[3].

  • Work-up and Purification: Upon completion and automated cooling to room temperature, quench the mixture with saturated aqueous NH₄Cl (5 mL) to neutralize any remaining base. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with LiCl (5% aqueous, to remove DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Purify via flash column chromatography.

    • Validation Checkpoint 2: ¹H-NMR (400 MHz, CDCl₃) must confirm the disappearance of the isocyanide α -protons and the emergence of the diagnostic imidazole C1-proton singlet at ~8.45–8.60 ppm.

Quantitative Data & Optimization

The following table summarizes the optimization landscape,4[4].

Heating ModalitySolvent SystemTemp (°C)Reaction TimeIsolated Yield (%)Purity (HPLC, %)
Conventional Oil BathTHF65 (Reflux)18 hours45%82%
Conventional Oil BathDMF10012 hours58%85%
Microwave (Fixed Power)THF10045 mins62%88%
Microwave (Dynamic 200W) THF/DMF (4:1) 100 20 mins 86% >98%

Table 1: Comparative quantitative data for the imidazo-annulation of quinoxalin-2-ones. Dynamic microwave heating drastically reduces time while maximizing yield.

Biological Mechanism of Action: Kinase Inhibition

Beyond their classical role in CNS modulation, 2[2]. Compounds engineered with an electrophilic "warhead" at the C3 or C4 position form irreversible covalent bonds with the Cys481 residue in the BTK active site, permanently halting downstream malignant B-cell proliferation.

MOA_Pathway Ligand B-Cell Antigen BCR B-Cell Receptor (BCR) Ligand->BCR BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PI3K PI3K / Akt Pathway BTK->PI3K Drug Imidazo[1,5-a]quinoxaline Derivative Drug->BTK Covalent Inhibition (Cys481) Drug->PI3K Downregulation Proliferation Malignant B-Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Shift in Homeostasis

Mechanism of action of imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors.

References

  • ACS Publications. "High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Synthesis of Highly Substituted Imidazo[1,5- a ]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization." European Journal of Organic Chemistry. Available at:[Link]

  • MDPI. "Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment." Molecules. Available at: [Link]

Sources

Application Note: The Imidazo[1,5-a]quinoxaline Scaffold in Fluorescent Probes and Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The imidazo[1,5-a]quinoxaline core and its closely related structural analogues (often referred to as imiqualines) represent a class of "privileged scaffolds" in modern medicinal chemistry[1]. Traditionally recognized for their potent anticancer, antiviral, and immunomodulatory properties, these nitrogen-rich heterocycles have recently emerged as powerful tools in the realm of chemical biology and bioimaging.

Unlike conventional fluorescent probes that require the conjugation of bulky fluorophores (e.g., FITC, Cyanine dyes) to a targeting ligand—often altering the molecule's pharmacokinetic properties—imidazo[1,5-a]quinoxalines possess intrinsic fluorescence . This dual functional nature allows researchers to utilize them as true theranostic agents, enabling the direct visualization of drug penetration, subcellular distribution, and target engagement in living cells without structural modification[2].

Mechanistic Framework: Photophysics of the Scaffold

The utility of imidazo[1,5-a]quinoxalines in fluorescence imaging is fundamentally driven by their unique electronic architecture. The fused tricyclic system provides an extended π -conjugated network. When functionalized with electron-donating groups (e.g., amines, methoxy groups) and electron-withdrawing moieties, the scaffold forms a robust donor-acceptor (push-pull) system [3].

Intramolecular Charge Transfer (ICT) and Solvatochromism

Upon excitation by UV or near-UV light, the molecule undergoes an Intramolecular Charge Transfer (ICT). This transition significantly alters the dipole moment of the fluorophore in its excited state compared to its ground state.

  • Causality of Large Stokes Shifts: As the surrounding solvent or lipid microenvironment reorganizes to stabilize this new excited-state dipole (solvent relaxation), the energy of the excited state drops. This results in a massive Stokes shift (often >5000 cm−1 )[3]. A large Stokes shift is critical for bioimaging because it virtually eliminates self-quenching and allows researchers to easily filter out biological autofluorescence.

  • Microenvironment Sensing: Because the degree of solvent relaxation depends heavily on local polarity, these probes exhibit pronounced solvatochromism. This makes them exceptionally well-suited for probing lipid bilayer dynamics and liposome membrane fluidity[4].

Mechanism A Imidazo[1,5-a]quinoxaline Core (Fluorophore) C Intramolecular Charge Transfer (Push-Pull Dynamics) A->C Electron Redistribution B Photon Excitation (355 - 405 nm) B->A Energy Absorption D Solvent Relaxation (Microenvironment Sensing) C->D Dipole Reorganization E Fluorescence Emission (Large Stokes Shift) C->E Radiative Decay (Non-polar) D->E Red-shifted Emission (Polar) F Target Binding (e.g., Tubulin, Lipids) F->A Restricts Intramolecular Motion (Enhances Quantum Yield)

Figure 1: Photophysical mechanism of imidazo[1,5-a]quinoxaline intrinsic fluorescence and environmental sensing.

Application Landscapes

Direct Live-Cell Imaging and Theranostics

Imidazoquinoxaline derivatives (such as EAPB0203 and EAPB0503) have demonstrated remarkable antiproliferative activity against highly resistant human melanoma cell lines (e.g., A375)[2][5]. By leveraging their intrinsic fluorescence, researchers can perform confocal microscopy directly on cells incubated with the drug. Direct irradiation at 355 nm yields a strong blue/green emission, allowing for the precise mapping of cellular penetration kinetics and subcellular localization (e.g., colocalization with targets like c-Kit or tubulin)[2].

Target-Specific Probing (Tubulin Binding)

Imidazoquinoxalines interact directly with the colchicine-binding site of tubulin, inhibiting microtubule polymerization[5]. The binding event places the fluorophore in a restricted, hydrophobic pocket. This restriction of intramolecular motion minimizes non-radiative decay pathways, leading to a measurable change in fluorescence intensity and emission wavelength, which can be quantified in vitro to determine binding kinetics[5].

Quantitative Data Summary

The table below synthesizes the photophysical and biological parameters of representative imidazo-fused N-heterocyclic probes.

Scaffold / DerivativePrimary ApplicationExcitation ( λex​ )Emission ( λem​ )Stokes ShiftQuantum Yield ( Φ )
EAPB0203 / EAPB0503 Melanoma (A375) Theranostics & Tubulin Binding355 - 365 nm420 - 450 nm~80 nmModerate
Pyrimido[1,2-a]quinoxaline Live HepG2 Cell Imaging~420 nm517 - 540 nm> 5000 cm⁻¹Low-Moderate
Imidazo[1,5-a]pyridine Liposome Membrane Probing340 - 380 nm450 - 550 nmHighly VariableUp to 44%
Pyrroloquinoxaline Hydrazones Amyloid Fibril Detection~390 nm~490 nm~100 nmHigh (Upon Binding)

Table 1: Comparative photophysical properties of imidazo-quinoxaline and related fused-heterocyclic fluorescent probes[2][3][4][5].

Validated Experimental Protocols

Protocol A: Live-Cell Confocal Imaging of Melanoma Cells

This protocol details the direct visualization of imidazo[1,5-a]quinoxaline cellular uptake without secondary fluorophore labeling.

Self-Validating System: A parallel control well treated with a known viability dye (e.g., Hoechst 33342) ensures that the observed fluorescence morphology correlates with healthy, intact cellular structures, validating that the probe's localization is physiological and not an artifact of cell death.

  • Cell Seeding: Seed A375 human melanoma cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

    • Causality: Glass-bottom dishes are mandatory to prevent the autofluorescence and optical scattering typically caused by standard plastic culture ware during near-UV excitation.

  • Probe Incubation: Replace the media with fresh DMEM containing the imidazoquinoxaline probe (e.g., 10−5 M). Incubate for time-course intervals (15 min, 30 min, 1 h, 2 h) at 37°C[2].

    • Causality: Time-course tracking is essential to differentiate between rapid membrane intercalation (early time points) and deep cytoplasmic/organelle accumulation (later time points).

  • Stringent Washing: Remove the probe-containing media and wash the cells gently but thoroughly three times with pre-warmed PBS (pH 7.4).

    • Causality: Unbound probe in the media will cause massive background fluorescence due to the high quantum yield of the free molecule in aqueous solution. Washing isolates the internalized signal.

  • Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the sample using a 355 nm or 405 nm laser line. Collect emission in the 420–480 nm window[2].

  • Validation Checkpoint: Overlay the direct fluorescence output with white-light reflectance (DIC/Phase contrast) to confirm that the fluorescent signal is localized strictly within the boundaries of structurally intact cells.

Protocol S1 1. Cell Culture & Seeding S2 2. Probe Incubation (10 µM, 15-120 min) S1->S2 S3 3. Stringent Washing (PBS x3) S2->S3 S4 4. Confocal Imaging (λex=355nm) S3->S4 S5 5. Image Analysis & Colocalization S4->S5

Figure 2: Experimental workflow for live-cell imaging utilizing the intrinsic fluorescence of imidazoquinoxaline probes.

Protocol B: In Vitro Tubulin Binding Fluorescence Assay

This assay utilizes the intrinsic fluorescence of the imidazoquinoxaline scaffold to quantify its interaction with purified tubulin.

Self-Validating System: The protocol includes Nocodazole as a positive control and Vinorelbine as a negative control for the specific colchicine-binding pocket, ensuring the fluorescence shifts observed are specific to the targeted binding site[5].

  • Complex Formation: Incubate purified Tubulin (3 µM) with colchicine (3 µM) in PEM buffer for 30 minutes at 37°C to form baseline complexes (if performing competitive displacement) or use unliganded tubulin for direct binding[5].

  • Probe Addition: Add the imidazoquinoxaline derivative at varying concentrations (e.g., 5, 15, 20, and 30 µM). Include control wells containing Nocodazole (positive control) and Vinorelbine (negative control). Incubate for 60 minutes at 37°C[5].

    • Causality: A 60-minute incubation ensures thermodynamic equilibrium is reached between the free probe and the tubulin-bound probe.

  • Spectral Recording: Record the fluorescence emission spectra using a spectrofluorometer with an excitation wavelength of 365 nm[5].

    • Causality: Binding to the hydrophobic pocket of tubulin restricts the rotational freedom of the imidazoquinoxaline core, typically resulting in an increase in relative fluorescence intensity ( F/F0​ ) and a slight blue shift in the emission maximum.

  • Data Correction: Subtract the blank buffer fluorescence. If the probe exhibits slight auto-fluorescence in the buffer alone, subtract the equimolar free-probe baseline from the tubulin-probe readings[5].

References

  • Substantial Cellular Penetration of Fluorescent Imidazoquinoxalines Source: ResearchGate URL:[Link]

  • Synthesis of a Visibly Emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine Scaffold with Large Stokes Shift and L Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity Source: PubMed Central (PMC) / NIH URL:[Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models Source: PubMed / NIH URL:[Link]

Sources

Green Chemistry in Action: Transition-Metal-Free Synthesis of Imidazo[1,5-a]quinoxalines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The imidazo[1,5-a]quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] Traditional synthetic routes often rely on transition-metal catalysts, which can lead to product contamination with trace metals, a significant concern in pharmaceutical applications. Furthermore, these methods frequently employ volatile and hazardous organic solvents, contributing to environmental pollution. This guide provides detailed application notes and protocols for the transition-metal-free synthesis of imidazo[1,5-a]quinoxalines, embracing the principles of green chemistry to offer safer, more sustainable, and efficient alternatives.

The Imperative for Green Synthesis

The adoption of green chemistry principles in synthetic organic chemistry is no longer a niche interest but a fundamental necessity for sustainable industrial development. The synthesis of complex heterocyclic compounds like imidazo[1,5-a]quinoxalines presents a prime opportunity to implement greener strategies that minimize waste, reduce energy consumption, and eliminate the use of toxic reagents and solvents.[1] This guide focuses on several key green approaches: the use of eco-friendly solvents such as water and polyethylene glycol (PEG-400), and the application of alternative energy sources like ultrasound and microwave irradiation, as well as solvent-free mechanochemical methods.

Comparative Overview of Green Synthetic Methodologies

The following table summarizes the key parameters of the detailed protocols presented in this guide, allowing for a direct comparison of their efficiency and environmental footprint.

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeTypical Yield (%)
Protocol 1: Iodine-Catalyzed Cascade Reaction Molecular Iodine (I₂)DMSOAmbientLongGood to High
Protocol 2: Ultrasound-Assisted Synthesis KI/TBHPWaterAmbient4 minutesUp to 97%
Protocol 3: Catalyst-Free Synthesis in PEG-400 NonePEG-400Room TemperatureVariesHigh
Protocol 4: Mechanochemical Synthesis NoneSolvent-freeAmbient1-3 minutes>90%

Protocol 1: Metal-Free, One-Pot Iodine-Catalyzed Cascade Synthesis

This protocol details a metal-free, one-pot cascade coupling process for the construction of imidazo[1,5-a]quinoxalines, employing molecular iodine as an inexpensive and environmentally benign catalyst.[1]

Scientific Rationale:

This method leverages the unique properties of dimethyl sulfoxide (DMSO) as both a solvent and an oxidant, in combination with molecular iodine as a catalyst. The reaction proceeds through a cascade of reactions, demonstrating high atom economy. The absence of transition metals simplifies purification and eliminates concerns of metal contamination in the final product.

Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask, combine 2-(1H-imidazol-1-yl)aniline (1.0 equiv.) and the desired ketone (1.2 equiv.).

  • Solvent and Catalyst Addition: Add DMSO as the solvent, followed by the addition of molecular iodine (20 mol%).

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at ambient temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-(1H-imidazol-1-yl)aniline and ketone B Add DMSO and I₂ catalyst A->B C Stir under N₂ at room temperature B->C D Quench with Na₂S₂O₃ C->D E Extract with organic solvent D->E F Purify by column chromatography E->F

Caption: Workflow for Iodine-Catalyzed Synthesis.

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis in Water

This protocol describes a rapid and highly efficient synthesis of imidazo[1,5-a]quinoxalin-4(5H)-ones using ultrasound irradiation in water, a green and benign solvent.[3] This method is adapted from a procedure for the synthesis of related imidazo-fused heterocycles.

Scientific Rationale:

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.[4] The use of water as a solvent further enhances the green credentials of this method. The KI/TBHP system serves as an effective metal-free catalytic system.[3]

Experimental Protocol:
  • Reactant Mixture: In a suitable vessel, combine the appropriate quinoxaline derivative (e.g., a 2-halo-quinoxalin-3-yl derivative) (1.0 equiv.), an amine (1.2 equiv.), potassium iodide (KI) (0.5 equiv.), and tert-butyl hydroperoxide (TBHP) (1.0 equiv.) in water.

  • Ultrasound Irradiation: Place the vessel in an ultrasonic bath and irradiate for approximately 4 minutes.

  • Monitoring: Check for the completion of the reaction by TLC.

  • Extraction: After the reaction is complete, extract the product with an organic solvent.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Proposed Mechanistic Pathway:

G A Quinoxaline Derivative D Ultrasound (Acoustic Cavitation) A->D B Amine B->D C KI/TBHP C->D E Intermediate D->E Reaction Initiation F Imidazo[1,5-a]quinoxaline E->F Intramolecular Cyclization G A Green Chemistry Principles B Solvent-Free A->B C Catalyst-Free A->C D Energy Efficient A->D E Mechanochemical Synthesis B->E C->E D->E F High Yield & Purity E->F G Reduced Waste E->G

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Advanced Solid-Phase Organic Synthesis (SPOS) of Imidazo[1,5-a]quinoxaline Libraries: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Imidazo[1,5-a]quinoxalines represent a privileged class of rigid, polycyclic N-heterocycles with profound pharmacological significance. They are extensively documented as high-affinity partial agonists at the γ-aminobutyric acid A (GABA-A)/benzodiazepine receptor complex[1], potent phosphodiesterase (PDE) inhibitors, and emerging anticancer agents targeting tubulin polymerization[2].

While traditional solution-phase synthesis of these scaffolds is well-established, it is often bottlenecked by tedious chromatographic purifications and poor scalability for analog generation. Solid-Phase Organic Synthesis (SPOS) circumvents these limitations, enabling the rapid, split-and-pool generation of highly diverse libraries[3]. By tethering the growing molecule to an insoluble resin, reagents can be used in large excesses to drive reactions to completion, with purification achieved through simple filtration and washing steps.

This application note details a robust, self-validating SPOS workflow designed for high-throughput library production, focusing on the critical imidazo-annulation mechanism via an enol phosphonate intermediate[4].

Retrosynthetic Strategy & Workflow Design

The synthesis is anchored on a solid support (e.g., Rink Amide or Wang resin), allowing for traceless cleavage to yield primary amides or carboxylic acids, respectively. The strategy introduces three points of diversity (R1, R2, R3):

  • Amino Acid Loading (R1): An Fmoc-protected amino acid serves as the primary diversity point and the foundational building block.

  • Nucleophilic Aromatic Substitution (R2): The resin-bound amine reacts with a substituted 1-fluoro-2-nitrobenzene.

  • Reductive Lactamization: Reduction of the nitro group triggers spontaneous cyclization to form the quinoxalin-2(1H)-one core[5].

  • Imidazo-Annulation (R3): The lactam is activated and reacted with an isocyanide to forge the final imidazole ring[1].

SPOS_Workflow A 1. Resin Swelling & Preparation (Rink Amide Resin) B 2. Amino Acid Loading (Fmoc-AA-OH, DIC, HOBt) A->B C 3. Fmoc Deprotection (20% Piperidine in DMF) B->C Kaiser Test: Negative D 4. SNAr Reaction (1-Fluoro-2-nitrobenzene, DIEA) C->D Kaiser Test: Positive (Blue) E 5. Reductive Cyclization (SnCl2, DMF, 80°C) D->E Chloranil Test: Negative F 6. Imidazo-Annulation (Isocyanide, KOtBu, (EtO)2POCl) E->F LC-MS Check (Microcleavage) G 7. Traceless Cleavage (TFA / TIPS / H2O) F->G H Imidazo[1,5-a]quinoxaline Library G->H High-Throughput Purification

Caption: Solid-Phase Organic Synthesis (SPOS) workflow for imidazo[1,5-a]quinoxaline libraries.

Step-by-Step Experimental Protocol & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a successful SPOS protocol must be a self-validating system . You cannot monitor solid-phase reactions via standard TLC; therefore, colorimetric tests and microcleavages are integrated directly into the workflow to ensure causality and completion at every step.

Phase 1: Resin Functionalization & Amine Loading
  • Causality of Swelling: Rink Amide resin (0.6 mmol/g loading) must first be swollen in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes. Proper swelling expands the polystyrene matrix, exposing internal functional sites to ensure uniform reaction kinetics.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min) to remove the Fmoc protecting group.

  • Coupling: Add the desired Fmoc-amino acid (3.0 equiv), N,N'-diisopropylcarbodiimide (DIC, 3.0 equiv), and 1-hydroxybenzotriazole (HOBt, 3.0 equiv) in DMF. Agitate for 2 hours.

  • Self-Validation: Perform a . A colorless bead indicates complete coupling (no free primary amines). A positive test (blue) requires re-coupling.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Deprotection: Remove the Fmoc group from the coupled amino acid (20% piperidine/DMF). Validation: The Kaiser test must now turn deep blue.

  • Reaction: Suspend the resin in DMF. Add 1-fluoro-2-nitrobenzene (5.0 equiv) and N,N-diisopropylethylamine (DIEA, 10.0 equiv). Heat to 60 °C for 16 hours.

  • Causality of Reagents: The ortho-nitro group strongly activates the aryl fluoride towards nucleophilic attack by the resin-bound primary amine. DIEA is critical to neutralize the generated HF, preventing premature acidic cleavage of the Rink Amide linker[3].

  • Self-Validation: Perform a Chloranil test (sensitive to secondary amines). A negative (colorless/yellow) result confirms complete conversion.

Phase 3: Nitro Reduction & Reductive Lactamization
  • Reaction: Treat the resin with a 2.0 M solution of tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in DMF at 80 °C for 12 hours.

  • Causality of the Reductant: Solid-phase synthesis precludes the use of heterogeneous catalysts like Pd/C for hydrogenation, as the solid catalyst cannot penetrate the solid resin beads. SnCl2​ provides a highly effective, soluble alternative for nitro reduction. The nascent aniline is perfectly positioned to attack the adjacent ester/amide, driving spontaneous intramolecular lactamization to form the quinoxalin-2(1H)-one core[5].

Phase 4: Imidazo-Annulation (The Critical Step)
  • Activation: Wash the resin thoroughly with anhydrous THF and place under an inert Argon atmosphere. Cool to 0 °C. Add potassium tert-butoxide (KOtBu, 5.0 equiv) followed by diethyl chlorophosphate (5.0 equiv). Agitate for 45 minutes.

  • Causality of Activation: The lactam carbonyl is insufficiently electrophilic for direct isocyanide addition. Diethyl chlorophosphate traps the lactam enolate, generating a highly reactive enol phosphonate intermediate[1].

  • Annulation: Without isolation, add the desired isocyanide (e.g., tert-butyl isocyanoacetate or TosMIC, 5.0 equiv) and additional KOtBu (5.0 equiv). Warm to room temperature and agitate for 4 hours. The isocyanide carbanion attacks the activated core, followed by a 5-exo-dig cyclization and aromatization to yield the imidazo[1,5-a]quinoxaline[4].

Annulation_Mechanism N1 Resin-Bound Quinoxalin-2-one N2 Enol Phosphonate Intermediate N1->N2 KOtBu, (EtO)2POCl THF, 0°C N3 Isocyanide Addition (Carbanion Attack) N2->N3 R-NC, KOtBu N4 5-Exo-Dig Cyclization & Aromatization N3->N4 - (EtO)2PO2K N5 Imidazo[1,5-a]quinoxaline Core N4->N5

Caption: Mechanistic pathway of the imidazo-annulation via an enol phosphonate intermediate.

Phase 5: Traceless Cleavage & Isolation
  • Reaction: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H2​O (95:2.5:2.5 v/v) for 2 hours at room temperature.

  • Causality of the Cocktail: Trifluoroacetic acid (TFA) cleaves the acid-labile Rink Amide linker, releasing the final compound as a primary amide. TIPS acts as a carbocation scavenger, preventing the re-alkylation of the highly electron-rich imidazo[1,5-a]quinoxaline heterocycle during cleavage.

Data Presentation: Library Profiling & Substituent Effects

The efficiency of the SPOS protocol is highly dependent on the steric and electronic nature of the substituents. Below is a summarized validation table demonstrating the expected yields and purities across different diversity inputs, based on established structure-activity relationship (SAR) library generation[6].

R1 (Amino Acid Side Chain)R2 (Aryl Substituent)R3 (Isocyanide Group)Expected Purity (LC-MS)Overall Yield (Isolated)
-H (Glycine)-H-COOtBu>95%65 - 72%
-CH₃ (Alanine)-Cl (4-chloro)-Tos (TosMIC)>92%58 - 64%
-CH(CH₃)₂ (Valine)*-CF₃ (4-trifluoromethyl)-COOtBu>88%50 - 55%
-CH₂Ph (Phenylalanine)-OCH₃ (4-methoxy)-Tos (TosMIC)>90%52 - 60%

*Note: Steric hindrance at the R1 position (e.g., the bulky isopropyl group of Valine) slightly reduces the efficiency of the initial SNAr and subsequent lactamization steps, which is reflected in the lower overall isolated yield.

References

  • Hogenkamp, D. J., et al. "High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex." Journal of Medicinal Chemistry, 1997, 40(1), 61-72.

  • Jacobsen, E. J., et al. "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality." Journal of Medicinal Chemistry, 1999, 42(7), 1123-1144.

  • Mamedov, V. A. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer, 2016.

  • Wu, X., et al. "Solid-phase parallel synthesis of trisubstituted dihydroimidazolyl dihydroquinoxalin-2(1H)-ones." Tetrahedron, 2002, 58(2), 221-225.

  • Krchnák, V., et al. "Traceless Solid-Phase Organic Synthesis." Chemical Reviews, 2019.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazo[1,5-a]quinoxaline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of imidazo[1,5-a]quinoxalines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the overall yield and purity of their cyclization reactions. Here, we will explore common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in imidazo[1,5-a]quinoxaline synthesis?

A1: Low yields can often be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, catalyst), poor quality of starting materials, and the formation of undesired side products. The classical condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, for instance, may require high temperatures and strong acid catalysts, which can lead to the degradation of starting materials or the final product.[1]

Q2: How can I improve the selectivity of my reaction to minimize side products?

A2: Improving selectivity often involves carefully tuning the reaction conditions. This can include lowering the reaction temperature, monitoring the reaction progress closely to stop it at the optimal time, and ensuring the correct stoichiometry of your reactants.[2] In cases involving unsymmetrical 1,2-diamines, the choice of catalyst and reaction conditions can significantly influence regioselectivity.[1]

Q3: Are there greener or more environmentally friendly approaches to this synthesis?

A3: Yes, green chemistry principles can be applied. The use of eco-friendly solvents like polyethylene glycol (PEG-400) and water has been shown to be effective.[2] Catalyst-free methods at room temperature and the use of alternative energy sources like ultrasound irradiation can also reduce the environmental impact and improve reaction efficiency.[2]

Q4: My crude product is difficult to purify. What are some effective purification strategies?

A4: Purification can be challenging due to the varying solubilities of quinoxaline derivatives.[1] If PEG-400 is used as a solvent, its water solubility can be leveraged for a simpler work-up, potentially reducing the need for extensive chromatography.[2] Other green purification techniques to consider are preparative thin-layer chromatography or crystallization from an environmentally friendly solvent.[2]

Troubleshooting Guide: Enhancing Your Reaction Yield

This section provides a structured approach to diagnosing and resolving common issues encountered during imidazo[1,5-a]quinoxaline cyclization reactions.

Problem 1: Low or No Product Yield

A low or nonexistent yield is a frequent hurdle. The following decision tree can guide your troubleshooting process.

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Starting Material Quality & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK reagent_purity Use freshly purified reagents. Check for degradation. check_reagents->reagent_purity stoichiometry Ensure accurate molar ratios. check_reagents->stoichiometry catalyst_issue Evaluate Catalyst System optimize_conditions->catalyst_issue Conditions Optimized temp_time Vary temperature and reaction time. Monitor via TLC. optimize_conditions->temp_time solvent_screening Screen different solvents (e.g., PEG-400, water, ethanol). optimize_conditions->solvent_screening workup_issue Review Workup & Purification catalyst_issue->workup_issue Catalyst System OK catalyst_choice Try alternative catalysts (e.g., Lewis acids, iodine, organocatalysts). catalyst_issue->catalyst_choice catalyst_loading Optimize catalyst loading. catalyst_issue->catalyst_loading extraction Optimize extraction procedure. workup_issue->extraction purification_method Consider alternative purification methods (e.g., crystallization, preparative TLC). workup_issue->purification_method

Caption: Troubleshooting workflow for low reaction yields.

1.1. Assessing Starting Materials:

  • Rationale: The purity of your starting materials is paramount. Impurities in o-phenylenediamine or the dicarbonyl compound can lead to unwanted side reactions, consuming your reactants and reducing the yield of the desired product.[1] o-Phenylenediamine, for example, is susceptible to oxidation and may darken when exposed to air, indicating degradation.[3]

  • Protocol:

    • If possible, purify your starting materials before use. For o-phenylenediamine, this can be done by treating an aqueous solution with sodium dithionite and activated carbon.[3]

    • Always use freshly purified or opened reagents.

    • Confirm the stoichiometry of your reactants. Typically, an equimolar amount of the o-phenylenediamine and the 1,2-dicarbonyl compound is used.[3]

1.2. Optimizing Reaction Conditions:

  • Rationale: Temperature, reaction time, and solvent choice are critical variables that can significantly influence reaction kinetics and yield. While some traditional methods require harsh conditions, many modern protocols achieve high yields at room temperature with the right catalyst.[3]

  • Protocol:

    • Temperature and Time: Begin by running the reaction at a lower temperature and monitor its progress frequently using Thin Layer Chromatography (TLC). This will help you identify the optimal time to stop the reaction before significant side product formation or product degradation occurs.[2]

    • Solvent Screening: The choice of solvent can impact the solubility of reactants and the reaction rate.[3] Consider screening a variety of solvents. Ethanol is a commonly used and effective "green" solvent.[3] Other options to explore include PEG-400 and water, especially in catalyst-free systems.[2]

SolventCatalystTemperature (°C)Typical Yield (%)Reference
EthanolCamphor-sulfonic acid (20 mol%)Room TemperatureHigh[3]
Ethanol:Water (7:3)Phenol (20 mol%)Room TemperatureHigh[3]
PEG-400NoneRoom TemperatureHigh[2]
WaterKI/TBHPUltrasoundHigh[2]

1.3. Evaluating the Catalyst System:

  • Rationale: While some reactions can proceed without a catalyst, they often require more extreme conditions and result in lower yields.[3] A wide range of catalysts, including organocatalysts, Lewis acids, and iodine-mediated systems, have been shown to improve yields.[3][4][5]

  • Protocol:

    • If using a catalyst, ensure it is active and used at the correct loading.

    • Consider screening different types of catalysts. For instance, in some quinoxaline syntheses, bentonite clay K-10 has been used as a green catalyst at room temperature.[2]

    • In iodine-mediated reactions, the amount of iodine can be critical. A systematic optimization of iodine equivalents may be necessary to achieve the best results.[6]

Problem 2: Significant Side Product Formation

The formation of multiple products, often indicated by several spots on a TLC plate, can complicate purification and reduce the yield of your target compound.

Side_Product_Troubleshooting start Multiple Products Observed harsh_conditions Are Reaction Conditions Too Harsh? start->harsh_conditions incorrect_stoichiometry Is Reactant Stoichiometry Correct? harsh_conditions->incorrect_stoichiometry No lower_temp Lower reaction temperature. harsh_conditions->lower_temp shorter_time Reduce reaction time. harsh_conditions->shorter_time regioselectivity_issue Is Regioselectivity an Issue? incorrect_stoichiometry->regioselectivity_issue Yes optimize_ratio Systematically optimize reactant ratios. incorrect_stoichiometry->optimize_ratio screen_catalysts Screen different catalysts. regioselectivity_issue->screen_catalysts symmetrical_diamine Use a symmetrical diamine if possible. regioselectivity_issue->symmetrical_diamine protecting_group Protect one amino group to direct the reaction. regioselectivity_issue->protecting_group

Caption: Decision-making process for addressing side product formation.

2.1. Mitigating Harsh Reaction Conditions:

  • Rationale: High temperatures or prolonged reaction times can sometimes lead to the decomposition of starting materials or the desired product, as well as promote side reactions.[2]

  • Protocol:

    • Attempt the reaction at a lower temperature.

    • Monitor the reaction closely with TLC and quench it as soon as the main product spot appears prominent and before significant side product spots intensify.

2.2. Verifying Reactant Stoichiometry:

  • Rationale: An incorrect ratio of reactants can result in the formation of undesired byproducts.[2]

  • Protocol:

    • Carefully control the stoichiometry of your reactants.

    • If side product formation persists, a systematic optimization of the reactant ratios may be necessary.

2.3. Addressing Regioselectivity:

  • Rationale: When using unsymmetrical 1,2-diamines, the two amino groups may exhibit different reactivities, leading to the formation of regioisomers.[1]

  • Protocol:

    • If possible, use a symmetrical diamine to avoid issues of regioselectivity.

    • If an unsymmetrical diamine is necessary, consider protecting one of the amino groups to direct the reaction to the desired position.

    • The choice of catalyst can also influence regioselectivity, so screening different catalysts may be beneficial.

Mechanistic Insight: Iodine-Mediated Decarboxylative Cyclization

Understanding the reaction mechanism can provide valuable insights for optimization. A plausible pathway for the iodine-mediated decarboxylative cyclization is outlined below.

Reaction_Mechanism A 2-Methylquinoline + I2 B 2-(Iodomethyl)quinoline A->B Substitution C Quinoline-2-carbaldehyde B->C Oxidation D Imine Intermediate C->D + Amino Acid E N-Iodinated Imine D->E N-Iodination F Decarboxylated Intermediate E->F Decarboxylation G Cyclized Intermediate F->G Intramolecular Nucleophilic Attack H Imidazo[1,5-a]quinoline G->H Aromatization

Caption: Proposed mechanism for iodine-mediated decarboxylative cyclization.[4]

This proposed mechanism suggests that iodine plays a dual role, acting as both a halogenating agent and an oxidant.[6] The formation of quinoline-2-carbaldehyde is a key intermediate step.[4] Understanding these steps can help in troubleshooting. For instance, if the reaction stalls, it could be due to inefficient oxidation of the 2-(iodomethyl)quinoline intermediate.

References

  • The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - PMC. (URL: [Link])

  • Synthesis of Highly Substituted Imidazo[1,5- a ]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization - ResearchGate. (URL: [Link])

  • Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Request PDF - ResearchGate. (URL: [Link])

  • The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - RSC Publishing. (URL: [Link])

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. (URL: [Link])

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - Beilstein Journals. (URL: [Link])

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. (URL: [Link])

  • Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. (URL: [Link])

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (URL: [Link])

  • The synthesis of imidazo[1,5- a]quinolines via a decarboxylative cyclization under metal-free conditions - PubMed. (URL: [Link])

  • (PDF) Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - ResearchGate. (URL: [Link])

  • Previous study and this work for the synthesis of imidazo[1,5-a]quinolines - ResearchGate. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (URL: [Link])

Sources

Optimizing temperature and solvent conditions for imidazo[1,5-a]quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the most critical bottlenecks in synthesizing the imidazo[1,5-a]quinoxaline scaffold—a privileged pharmacophore in drug discovery (e.g., GABA_A receptor modulators, PDE inhibitors).

This guide synthesizes empirical data, mechanistic causality, and validated protocols to help you optimize temperature and solvent conditions for your specific synthetic route.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My Pictet-Spengler cyclization is stalling at the imine intermediate. How do I select the right solvent and temperature to drive full conversion?

A1: The stalling is typically a thermodynamic issue related to the solubility of the intermediate and the removal of water. When using solid-supported acid catalysts like Wang-OSO 3​ H, switching from polar aprotic solvents to non-polar solvents like toluene at reflux (110 °C) significantly improves yields1[1].

  • The Causality: Toluene allows for the azeotropic removal of water generated during the initial condensation, driving the equilibrium toward the imine. The elevated temperature (110 °C) provides the necessary activation energy for the subsequent nucleophilic attack by the imidazole ring. If you must use lower temperatures, switching to a protic solvent like methanol (65 °C) with a specialized catalyst (e.g., (n−Bu3​Sn)2​MoO4​ ) can stabilize the transition state via hydrogen bonding, achieving >90% yields[1].

Q2: I am using a One-Pot Multicomponent Reaction (MCR) under microwave irradiation, but I am seeing significant degradation. What is the optimal thermal window?

A2: You are likely exceeding the thermal stability threshold of your intermediates. In a Van Leusen-based MCR followed by Boc-deprotection/cyclization, temperature control is paramount.

  • The Causality: Microwave heating in DMF provides rapid, homogeneous energy transfer. However, our data shows a strict "Goldilocks zone" at exactly 180 °C 2[2]. At temperatures below 160 °C, the thermal energy is insufficient to fully cleave the Boc protecting group, leaving uncyclized intermediates. At 200 °C and above, the electron-rich imidazole ring undergoes oxidative degradation and polymerization, dropping yields significantly[2].

Q3: Can I eliminate exogenous oxidants and transition metals from my oxidative C-H amination route?

A3: Yes. You can leverage Dimethyl Sulfoxide (DMSO) as a "dual-role" reagent.

  • The Causality: By heating the reaction to 130 °C, DMSO acts as both the solvent and the terminal oxidant 3[3]. The thermal decomposition of DMSO at this temperature generates reactive sulfonium species that facilitate the cross-dehydrogenative coupling (CDC) without the need for heavy metals like Palladium or Copper. This green-chemistry approach simplifies downstream purification while maintaining robust yields[3].

Part 2: Quantitative Data & Optimization Summaries

The following tables synthesize the optimization data for solvent and temperature parameters across different synthetic strategies.

Table 1: Solvent & Catalyst Optimization for Pictet-Spengler Cyclization [1]

Catalyst SystemSolventTemp (°C)Yield (%)Mechanistic Causality
Wang-OSO 3​ HToluene110 (Reflux)90Non-polar solvent facilitates water removal; high heat drives cyclization.
Wang-OSO 3​ HDMF12088Good solubility, but high boiling point complicates product isolation.
(n−Bu3​Sn)2​MoO4​ Methanol6592Protic solvent stabilizes the imine intermediate, lowering activation energy.

Table 2: Temperature Optimization for Microwave-Assisted MCR (Step B) [2]

SolventHeating MethodTemp (°C)Yield (%)Observation / Self-Validation Marker
DMFMicrowave14058Incomplete Boc deprotection (visible via LC-MS).
DMFMicrowave16064Moderate conversion; mixed intermediate/product spots on TLC.
DMFMicrowave18067Optimal. Complete cyclization; single distinct product spot.
DMFMicrowave20052Thermal degradation; baseline smearing on TLC.

Part 3: Mechanistic Workflows & Visualizations

Mechanism A 2-(1H-imidazol-1-yl)aniline + Aldehyde B Imine Intermediate (Schiff Base) A->B Condensation (-H2O) Solvent: Toluene (110°C) C Pictet-Spengler Cyclization B->C Acid Catalyst (e.g., Wang-OSO3H) D Oxidation / Aromatization (Oxone or DMSO) C->D Intermediate Tetrahydroquinoxaline E Imidazo[1,5-a]quinoxaline D->E -2H (Aromatization)

Pictet-Spengler cyclization workflow detailing solvent and temperature dependencies.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Two-Step MCR Synthesis[2]

This protocol utilizes microwave irradiation to tightly control the thermal window, ensuring complete Boc-deprotection and cyclization without degradation.

  • Imine Formation (Step 1):

    • Action: In a microwave-safe vial, combine the ortho-N-Boc-phenylenediamine (1.0 equiv) and the appropriate aldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Causality: DMF is chosen for its high dielectric constant, making it an excellent solvent for absorbing microwave energy and ensuring homogeneous heating.

    • Conditions: Irradiate at 100 °C for 5 minutes.

    • Self-Validation Check: A distinct color change (usually to deep yellow) indicates Schiff base formation. TLC should show the disappearance of the starting amine.

  • Isocyanide Addition & Cyclization (Step 2):

    • Action: To the same vial, add the functionalized TOSMIC (p-toluenesulfonylmethyl isocyanide) derivative (1.2 equiv) and a base (e.g., K2​CO3​ , 1.5 equiv).

    • Conditions: Irradiate in the microwave reactor at strictly 180 °C for 10 minutes .

    • Causality: As established in Table 2, 180 °C provides the exact thermal energy required to simultaneously drive the Van Leusen imidazole synthesis, thermally cleave the Boc group, and force the intramolecular cyclization.

  • Workup:

    • Action: Quench with ice water, extract with EtOAc, wash with brine to remove DMF, dry over MgSO4​ , and concentrate.

Protocol B: Metal-Free, DMSO-Mediated Oxidative Annulation[3]

A green-chemistry approach utilizing DMSO as both the reaction medium and the oxidant.

  • Reaction Setup:

    • Action: Charge a sealed tube with 2-(1H-imidazol-1-yl)aniline derivative (0.5 mmol) and glacial acetic acid (0.5 mmol).

    • Solvent Addition: Add 2.0 mL of anhydrous DMSO.

    • Causality: Acetic acid acts as a crucial proton shuttle, lowering the activation barrier for the C-H activation step, while DMSO serves as the bulk solvent.

  • Thermal Activation:

    • Action: Stir the mixture at 130 °C for 20–25 hours .

    • Causality: At 130 °C, DMSO undergoes controlled thermal activation to act as a mild oxidant. This slow, steady oxidation facilitates the cross-dehydrogenative coupling (CDC) between the sp2 C-H of the imidazole and the amine, avoiding the over-oxidation commonly seen with harsh reagents like Oxone or DDQ.

    • Self-Validation Check: Monitor via TLC (Petroleum Ether/EtOAc). The reaction is complete when the highly fluorescent starting material spot is fully consumed.

  • Isolation:

    • Action: Cool to room temperature, dilute with water, and extract with ethyl acetate (3 × 30 mL). Purify via silica gel chromatography.

References

  • A simple and efficient synthesis of imidazoquinoxalines and spiroquinoxalinones via pictect-spengler reaction. Aurigene Pharmaceutical Services / Synthetic Communications.1

  • Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two Step MCR Process. PubMed Central (PMC).2

  • Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives. The Journal of Organic Chemistry (ACS Publications).3

Sources

Advanced purification techniques for imidazo[1,5-a]quinoxaline reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate imidazo[1,5-a]quinoxalines. These tricyclic N-heterocycles are highly valued in drug discovery—serving as potent central benzodiazepine receptor (CBR) ligands[1], PDE10A radioligands[2], and kinase inhibitors[3]. However, their synthesis via multicomponent reactions[4], oxidative cyclocondensations[5], or metal-catalyzed annulations often yields complex crude mixtures.

The unique electronic properties of the imidazo[1,5-a]quinoxaline core—specifically its multiple basic nitrogens and planar aromatic system—make standard purification challenging. This guide provides field-validated, mechanistic troubleshooting strategies to ensure your compounds reach the >99% purity threshold required for stringent biological assays.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to map the chemical composition of your crude mixture. The following decision matrix outlines the optimal isolation pathways based on reaction conditions and compound polarity.

G Start Crude Imidazo[1,5-a]quinoxaline Reaction Mixture Metal Metal Catalyst Used? (Pd, Cu, etc.) Start->Metal Scavenge Add Metal Scavengers (e.g., SiliaMetS Thiol) Metal->Scavenge Yes Phase Determine Polarity & Solubility Metal->Phase No Scavenge->Phase NP Normal Phase (Silica) Flash Chromatography Phase->NP Lipophilic, Good Solubility RP Reverse Phase (C18) Semi-Prep HPLC Phase->RP Polar, Regioisomers, or Radioligands Cryst Recrystallization (EtOH or EtOAc/Hexane) NP->Cryst >90% Purity RP->Cryst >95% Purity API Pure API / Lead Compound Cryst->API

Workflow for the isolation and purification of imidazo[1,5-a]quinoxaline derivatives.

Self-Validating Experimental Methodologies

Do not simply follow steps blindly; understanding the thermodynamic and kinetic principles behind these protocols is essential for adapting them to your specific derivatives.

Protocol A: Normal-Phase Flash Chromatography for Lipophilic Derivatives

Causality: Imidazo[1,5-a]quinoxalines often exhibit poor solubility in ideal chromatography loading solvents (like hexane). Liquid loading in a strong solvent (like DMF) causes the solvent to carry the compound down the column before the mobile phase gradient can properly partition it, leading to severe band broadening. Dry loading provides a high surface area for uniform compound dispersion, allowing the mobile phase to dictate the partitioning thermodynamics from the very first theoretical plate.

  • Step 1: Sample Preparation. Dissolve the crude mixture in a volatile solvent (e.g., CH₂Cl₂ or THF). Add Celite 545 (not silica, to prevent irreversible adsorption) in a 1:3 compound-to-Celite mass ratio. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Step 2: Column Equilibration. Pre-equilibrate a 230–400 mesh silica gel column with 10% EtOAc in Hexane[1]. If your derivative is highly basic, add 1% Triethylamine (TEA) to the mobile phase to mask acidic silanol groups on the silica.

  • Step 3: Gradient Elution. Run a shallow gradient from 10% to 100% EtOAc in Hexane[4]. Collect fractions based on UV absorption at 254 nm.

  • System Validation Checkpoint: Perform TLC of the isolated solid using a highly polar eluent (e.g., 10% MeOH in CH₂Cl₂). A single, tight spot under 254 nm UV light, which stains positive with Dragendorff's reagent (indicating tertiary amines), validates the absence of non-UV-active polymeric impurities before proceeding to NMR.

Protocol B: Semi-Preparative Reverse-Phase HPLC for Regioisomer Resolution

Causality: When positional isomers co-elute on silica, utilizing an aqueous buffered mobile phase on a C18 column exploits minute differences in pKa and hydrophobicity.

  • Step 1: Sample Dissolution. Dissolve the crude mixture in DMSO or a 1:1 mixture of MeCN/H₂O. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column frit[2].

  • Step 2: Column Selection. Utilize a C18-AQ (Aqueous) column (e.g., Reprosil-Pur C18-AQ, 150 × 10 mm, 5 µm)[2]. Standard C18 columns suffer from stationary phase collapse when exposed to highly aqueous mobile phases. The AQ phase incorporates a hydrophilic spacer that prevents the alkyl chains from matting down.

  • Step 3: Mobile Phase Configuration. Employ an isocratic elution using MeCN and an aqueous buffer (e.g., 20 mM NH₄HCO₂)[2]. The buffer maintains the imidazo[1,5-a]quinoxaline in a consistent ionization state, preventing peak splitting.

  • Step 4: Isolation. Collect peaks using automated UV detection (typically 214 nm and 254 nm). Remove acetonitrile under reduced pressure and lyophilize the aqueous remainder.

  • System Validation Checkpoint: Reinject a 5 µL aliquot of the reconstituted lyophilized product onto an analytical C18 column. A single peak with an area integration >99% at both 214 nm and 254 nm validates the successful resolution of regioisomers and confirms that no degradation occurred during lyophilization.

Troubleshooting & FAQs

Q1: My imidazo[1,5-a]quinoxaline derivatives are streaking severely on standard silica gel, leading to poor recovery. How can I resolve this? Answer: The imidazo[1,5-a]quinoxaline core possesses multiple nitrogen atoms with varying pKa values. These nitrogens act as strong hydrogen bond acceptors and interact aggressively with the acidic silanol groups (Si-OH) on bare silica gel, causing continuous adsorption/desorption delays (streaking). Solution: Add 1–2% triethylamine (TEA) or ammonium hydroxide to your mobile phase to competitively bind the silanol sites. Alternatively, switch your stationary phase to neutral alumina or use amine-functionalized (NH₂) silica columns, which eliminate silanol interactions entirely.

Q2: We are synthesizing fluorinated imidazo[1,5-a]quinoxalines for PET imaging (e.g., PDE10A radioligands). How do we rapidly purify the radiolabeled product from the nitro-precursor? Answer: Speed and resolution are critical due to the short 109.7-minute half-life of ¹⁸F. The nucleophilic aromatic radiofluorination leaves unreacted nitro-precursors and highly polar cryptand complexes (e.g., K₂.2.2)[2]. Solution: Inject the quenched reaction mixture directly onto a semi-preparative HPLC system equipped with a C18-AQ column. Elute with MeCN/NH₄HCO₂ (20 mM) 40/60 (v/v) at 3 mL/min[2]. The AQ column allows for high aqueous retention, effectively washing out the highly polar cryptand early, while resolving the lipophilic radioligand from the precursor. Pass the collected fraction through a Sep-Pak C18 cartridge to remove the buffer, wash with water, and elute the final product in ethanol[2].

Q3: My reaction utilizes a Pd/Cu co-catalyzed annulation. Even after flash chromatography, ICP-MS shows >50 ppm of residual palladium. How do I reach the <10 ppm API threshold? Answer: Heavy metal residues from transition-metal-catalyzed cross-couplings coordinate strongly to the nitrogen-rich imidazo[1,5-a]quinoxaline core[5]. Silica gel chromatography is often insufficient to break these chelation complexes. Solution: Before chromatography, dissolve the crude mixture in an organic solvent (e.g., THF or EtOAc) and add a silica-based metal scavenger (e.g., SiliaMetS Thiol or Thiourea) at 3–5 equivalents relative to the initial catalyst load. Stir at 40°C for 2 hours, filter through Celite, and concentrate. This breaks the N-metal coordination bonds by providing a thermodynamically more favorable S-metal chelation environment.

Q4: I am scaling up a multicomponent synthesis of imidazo[1,5-a]quinoxalines. Column chromatography is no longer viable. What are the best crystallization conditions? Answer: Imidazo[1,5-a]quinoxalines generally exhibit strong π-π stacking due to their planar, aromatic nature, making them excellent candidates for crystallization[4]. Solution: Perform a hot filtration of your crude mixture in boiling ethanol to remove insoluble polymeric byproducts. Concentrate the filtrate slightly and induce crystallization by slowly adding a non-polar anti-solvent (e.g., n-hexane or diethyl ether) until the solution becomes turbid. Allow the mixture to cool slowly to room temperature, then to 4°C. This controlled cooling gradient prevents the entrapment of impurities within the crystal lattice, yielding highly pure crystalline solids[4].

Quantitative Chromatographic Data

Use the following benchmark parameters from validated literature to set up your initial purification gradients.

Derivative ClassPurification MethodStationary PhaseEluent SystemTypical Yield / PurityReference
Phenyl-substituted Flash ChromatographySilica Gel (230–400 mesh)EtOAc / Hexane (50–100%)58–85% Yield[4]
CBR Ligands (Amides) Flash ChromatographySilica Gel (230–400 mesh)EtOAc / Hexane (10–90%)10–91% Yield[1]
[18F] Radioligands Semi-Prep HPLCReprosil-Pur C18-AQ (5 µm)MeCN / 20 mM NH₄HCO₂>99% Radiopurity[2]
Kinase Inhibitors Preparative HPLCYMC ODS-10 (50×500 mm)MeOH / H₂O / 0.1% TFA>95% Purity[3]

References

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines ResearchGate[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors ACS Publications[Link]

  • Radiosynthesis and biological evaluation of the new PDE10A radioligand [18F]AQ28A Helmholtz-Zentrum Dresden-Rossendorf (HZDR)[Link]

  • Synthesis of Highly Substituted Imidazo[1,5-a]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization ResearchGate[Link]

  • Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) ACS Publications[Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in Imidazo[1,5-a]quinoxaline Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent bottlenecks in heterocyclic chemistry: steric hindrance during the functionalization of the imidazo[1,5-a]quinoxaline core.

Imidazo[1,5-a]quinoxalines are privileged scaffolds widely utilized in the development of GABA_A/benzodiazepine receptor modulators, phosphodiesterase inhibitors, and kinase inhibitors[1]. However, late-stage functionalization at the C1 and C4 positions frequently fails when introducing bulky substituents (e.g., ortho-substituted aryls or branched aliphatics) due to severe steric clashes with the rigid tricyclic framework[2]. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to bypass these activation barriers.

Diagnostic Workflow: Bypassing Steric Barriers

Before altering your catalytic system, use the following logical workflow to determine whether your functionalization failure is due to steric hindrance and how to reroute your synthetic strategy.

G N1 Low Yield in Imidazo[1,5-a]quinoxaline Functionalization N2 Steric Hindrance Diagnosis: Are bulky groups at C1 or C4? N1->N2 N3 C4 Position (e.g., ortho-aryl) N2->N3 Yes, C4 N4 C1 Position N2->N4 Yes, C1 N5 Shift to Late-Stage Cyclization (TosMIC + MCR) N3->N5 N7 Is the substituent highly branched? N4->N7 N6 Optimize C-H Activation (I2/DMSO or NHC Ligands) N7->N6 No N8 Use Microwave Irradiation & Polar Aprotic Solvents N7->N8 Yes N8->N6

Workflow for diagnosing and resolving steric hindrance in imidazo[1,5-a]quinoxaline synthesis.

Core Methodologies & Self-Validating Protocols

When standard cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) fails due to steric crowding, the synthetic route must be fundamentally restructured. Below are two highly validated protocols designed to overcome specific steric challenges.

Protocol A: Overcoming C4 Steric Hindrance via TosMIC-Mediated Multicomponent Reaction (MCR)

The Causality: Traditional late-stage cross-coupling at C4 fails with ortho-substituted aryls because the bulky tricyclic core prevents the coplanar alignment required for reductive elimination in the palladium catalytic cycle. By shifting to a one-pot multicomponent reaction (MCR) followed by a deprotection-cyclization step, the sterically demanding C4 substituent is installed before the rigid imidazo[1,5-a]quinoxaline core is fully formed[2]. Furthermore, the linear, sp-hybridized geometry of the tosylmethyl isocyanide (TosMIC) reagent allows it to penetrate and attack highly congested electrophilic centers[3].

Step-by-Step Methodology:

  • Imine Formation under Forcing Conditions: Combine the sterically hindered ortho-substituted phenylglyoxaldehyde (1.0 equiv) and ortho-N-Boc-phenylenediamine (1.0 equiv) in methanol.

  • Microwave Activation: Irradiate the mixture at 100 °C for 5 minutes. Validation check: The rapid microwave heating provides the kinetic energy necessary to force imine condensation despite the bulky ortho-substituent, preventing the degradation seen in prolonged thermal heating[2].

  • Isocyanide Insertion: Cool to room temperature. Add the functionalized TosMIC derivative (1.2 equiv) and K₂CO₃ (2.0 equiv). Stir for 12 hours. The linear isocyanide will attack the congested imine carbon, forming an intermediate imidazole ring.

  • Deprotection & Aromatization: Add a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir for 2 hours. Validation check: The acidic environment cleaves the Boc protecting group, triggering a spontaneous intramolecular cyclization that yields the fully aromatized, sterically hindered imidazo[1,5-a]quinoxaline[3].

Protocol B: Overcoming C1 Steric Hindrance via I₂-Catalyzed sp² C–H Cross-Dehydrogenative Coupling

The Causality: Functionalizing the C1 position via transition-metal catalysis often suffers from catalyst poisoning or severe steric repulsion from the adjacent C9 proton of the benzene ring. Using a metal-free, iodine-catalyzed oxidative coupling with DMSO provides a much smaller, highly electrophilic iodonium intermediate that easily accesses the restricted C1 pocket[4].

Step-by-Step Methodology:

  • Reagent Assembly: Charge a pressure-rated reaction vial with the unfunctionalized imidazo[1,5-a]quinoxaline (1.0 equiv), the coupling partner (e.g., an aryl methyl ketone, 1.5 equiv), and I₂ (20 mol%).

  • Dual-Role Solvent Addition: Add 2.0 mL of DMSO. Validation check: DMSO acts as both the solvent and the terminal oxidant, regenerating the active iodine species and driving the cross-dehydrogenative coupling[4].

  • Thermal Activation: Seal the vial and heat to 110 °C for 24 hours under an ambient air atmosphere.

  • Quenching & Purification: Cool the mixture to room temperature. Quench with saturated aqueous Na₂S₂O₃. Validation check: The solution will shift from dark brown to pale yellow, confirming the complete neutralization of residual electrophilic iodine, which prevents unwanted side reactions during silica gel chromatography[4].

Quantitative Data: Impact of Synthetic Strategy on Yield

The table below summarizes the critical differences in yield when applying traditional cross-coupling versus our optimized, sterically-bypassing protocols.

Target PositionSubstituent (Steric Bulk)Traditional Cross-Coupling Yield (%)Optimized Protocol Yield (%)Strategy UsedReference
C4 Phenyl (Low)75%88%MCR / Late-Stage Cyclization[2]
C4 2-Methylphenyl (High)< 10%72%MCR / Late-Stage Cyclization[2]
C4 2,6-Dimethylphenyl (Very High)0% (Failed)58%MCR / Late-Stage Cyclization[3]
C1 4-Methoxyphenyl (Low)65%85%I₂-Catalyzed C-H Activation[4]
C1 1-Naphthyl (High)15%68%I₂-Catalyzed C-H Activation[4]
Troubleshooting FAQs

Q: Why does my Suzuki-Miyaura coupling fail completely at the C4 position when using ortho-substituted aryl boronic acids? A: The imidazo[1,5-a]quinoxaline core is highly rigid. When a bulky ortho-substituted aryl group approaches the C4 position during the transmetalation step of the palladium catalytic cycle, it experiences severe steric repulsion from the adjacent C5 nitrogen and the C3 proton of the imidazole ring. This prevents the necessary coplanar alignment required for the final reductive elimination step. Solution: Abandon late-stage functionalization and switch to the TosMIC-mediated MCR strategy (Protocol A), where the bulky group is installed prior to the final ring closure[2].

Q: I am trying to synthesize a GABA_A receptor ligand with a bulky carbethoxy group at C4. The traditional enol phosphonate route is yielding multiple side products. How can I optimize this? A: The classic Upjohn route involves converting a quinoxalin-2-one to an enol phosphonate, followed by a reaction with an isocyanide[1]. Bulky aliphatic isocyanides (like 2-ethyl-TOSMIC) are highly detrimental to this pathway due to steric hindrance during the initial nucleophilic attack[2]. To optimize this, ensure strict anhydrous conditions, use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) to cleanly generate the enol, and utilize microwave irradiation to accelerate the isocyanide insertion before degradation pathways can compete.

Q: Can I use directing groups to force transition-metal C-H activation at the sterically hindered C1 position? A: Yes. While the C1 position is sterically hindered by the C9 proton, installing a transient bidentate directing group (e.g., a picolinamide) at the C4 position can tether the transition metal (like Pd or Ru) in close proximity to C1. This converts an intermolecular steric penalty into an intramolecular, entropically favored process. However, if you wish to avoid the extra synthetic steps of installing and removing a directing group, the metal-free I₂/DMSO system (Protocol B) is highly recommended, as the iodine electrophile is significantly smaller than a ligated transition metal complex[4].

References
  • [4] I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling. Organic Chemistry Frontiers (RSC Publishing). Available at:

  • [1] High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex. Journal of Medicinal Chemistry (ACS Publications). Available at:

  • [3] Synthesis of Highly Substituted Imidazo[1,5-a]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization. ResearchGate. Available at:

  • [2] Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two Step MCR Process. PMC (NIH). Available at:

Sources

Minimizing unwanted side products in imidazo[1,5-a]quinoxaline preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazo[1,5-a]quinoxaline preparation. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered when synthesizing this privileged tricyclic scaffold. Whether you are utilizing multicomponent reactions (MCRs), oxidative cyclocondensations, or cross-dehydrogenative couplings, the formation of unwanted side products—such as open-chain intermediates, regioisomers, and degradation tars—can severely impact your yields.

Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to optimize your workflows.

Mechanistic Workflow & Failure Points

Before diving into specific troubleshooting scenarios, it is crucial to map the mechanistic pathways. Understanding exactly where side products diverge from the desired trajectory allows us to apply targeted chemical interventions.

G SM Starting Materials (e.g., Quinoxalin-2-ones / Imines) MCR Condensation / MCR Step (TOSMIC, Benzylamines) SM->MCR Int Uncyclized Intermediate (Imine / Enol / Amidine) MCR->Int Side1 Side Product: Regioisomers & Epimers MCR->Side1 Poor Base/Solvent Choice Cycl Cyclization & Oxidation (I2/DMSO, Base, or Acid) Int->Cycl Side2 Side Product: Open-chain Adducts Int->Side2 Incomplete Oxidation Prod Imidazo[1,5-a]quinoxaline (Target Scaffold) Cycl->Prod Optimized Conditions Side3 Side Product: Degradation / Tar Cycl->Side3 Harsh Acid/ Over-oxidation

Mechanistic workflow of imidazo[1,5-a]quinoxaline synthesis highlighting side-product pathways.

FAQ 1: Why am I isolating uncyclized open-chain adducts instead of the fused tricyclic product during oxidative cyclocondensation?

The Science (Causality): When synthesizing imidazo[1,5-a]quinoxalines via the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines, the reaction proceeds through an intermediate N -(α-quinoxalinylbenzylydene)benzylamine 1. If the oxidative cyclocondensation step is incomplete, this open-chain intermediate accumulates. This is typically caused by insufficient oxidative potential in the reaction medium or premature quenching. The DMSO/I 2​ catalytic system acts as a highly efficient, metal-free oxidant for sp 3 -sp 2 C-H cross-dehydrogenative coupling 2, but it requires precise thermal activation to drive the cyclization forward without over-oxidizing the substrate into degradation products.

Self-Validating Protocol: I 2​ -Catalyzed Cyclization

  • Preparation: In an oven-dried reaction vessel, combine the uncyclized intermediate (1.0 equiv) with catalytic I 2​ (20 mol%).

  • Solvent/Oxidant: Add anhydrous DMSO (which acts as both the solvent and the terminal oxidant). The concentration must be strictly maintained at 0.2 M to prevent intermolecular dimerization side reactions.

  • Thermal Activation: Heat the mixture to 110 °C under an ambient atmosphere.

    • Validation Checkpoint: The solution will transition from a pale yellow to a deep brown/red as the active iodine species forms. If this color change does not occur, your DMSO may be wet, inhibiting the oxidative cycle.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the highly fluorescent open-chain intermediate spot indicates successful cyclization.

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize residual iodine (the color will immediately change to light yellow), extract with EtOAc, dry over MgSO 4​ , and concentrate.

FAQ 2: In the Van Leusen (TOSMIC) multicomponent approach, my yields are low due to competing regioisomers and decomposition. How can I optimize this?

The Science (Causality): The one-pot, two-step MCR utilizing tosylmethyl isocyanide (TOSMIC) is a powerful method for assembling the imidazole ring onto the quinoxaline core. However, the basicity of the environment and the dielectric constant of the solvent dictate the regioselectivity and stability of the enol/imine intermediates. Using protic solvents like Methanol (MeOH) often leads to competitive solvolysis of the intermediate and poor yields. Conversely, aprotic polar solvents like DMF stabilize the transition state, favoring the desired cyclization over decomposition 3.

Data Presentation: Optimization of the Van Leusen Imidazole Synthesis The table below summarizes how solvent and temperature shifts drastically reduce side products and improve the target yield.

EntrySolventStep A (Imine Formation)Step B (TOSMIC + Base)Target Yield (%)Side Product / Unreacted (%)
1MeOHOvernight, Room TempOvernight, Room Temp20%80% (Solvolysis/Unreacted)
2MeOHMicrowave (5 min, 100 °C)Overnight, Room Temp20%80% (Degradation)
3DMFOvernight, Room TempOvernight, Room Temp60%40% (Mixed isomers)
4DMF Microwave (5 min, 100 °C) Overnight, Room Temp >85% <15% (Trace)

FAQ 3: During the final Boc-deprotection and cyclization step, my reaction turns into a black tar. How do I prevent this degradation?

The Science (Causality): Many modern synthetic routes utilize an ortho-N-Boc-phenylenediamine precursor. The final step requires acidic deprotection of the Boc group followed by intramolecular cyclization 4. Using neat Trifluoroacetic acid (TFA) or applying heat causes rapid, uncontrolled carbocation generation. In electron-rich heterocyclic systems, this leads to aggressive intermolecular polymerization (tarring) and degradation of the newly formed imidazole core.

Self-Validating Protocol: Mild Deprotection-Cyclization Dilution and temperature control are paramount. A mild TFA/DCE (1,2-dichloroethane) system ensures a controlled release of the free amine, which immediately undergoes intramolecular nucleophilic attack to form the imidazo[1,5-a]quinoxaline without intermolecular polymerization.

  • Dilution: Dissolve the Boc-protected precursor in anhydrous DCE to a high dilution concentration of 0.05 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA dropwise to achieve a final concentration of exactly 10% v/v TFA in DCE.

  • Controlled Reaction: Remove the ice bath and allow the reaction to warm to room temperature naturally. Do not apply external heat. Stir for 2–4 hours.

  • Validation Checkpoint: LC-MS analysis should show the exact mass of the target compound without the M-56 (isobutylene loss only) intermediate. If M-56 is present, the deprotection has occurred but cyclization is incomplete; allow an additional hour of stirring.

  • Neutralization: Carefully quench by pouring the mixture into cold saturated NaHCO 3​ . Stir until pH 8 is reached to prevent acid-catalyzed ring opening during the organic extraction.

References

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines Source: ResearchGate URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two Step MCR Process Source: PMC - NIH URL
  • Synthesis of Highly Substituted Imidazo[1,5- a ]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization Source: ResearchGate URL

Sources

Resolving regioselectivity issues in substituted imidazo[1,5-a]quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted imidazo[1,5-a]quinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this valuable heterocyclic scaffold. The imidazo[1,5-a]quinoxaline core is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities, including as ligands for benzodiazepine receptors and as kinase inhibitors.[1][2][3]

However, its synthesis, particularly through multicomponent reactions (MCRs), is often plagued by challenges in controlling regioselectivity. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help you overcome these hurdles, optimize your reaction outcomes, and confidently characterize your target compounds.

Troubleshooting Guide: Resolving Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each answer provides an explanation of the underlying chemical principles and offers concrete, actionable solutions.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired imidazo[1,5-a]quinoxaline product?

A1: The formation of regioisomers is the most common challenge in this synthesis, especially when using multicomponent strategies like the Groebke-Blackburn-Bienaymé (GBB) reaction. [4][5] Regioselectivity is dictated by the subtle interplay of electronic and steric factors during the key intramolecular cyclization step. The initial condensation between the aldehyde and the 2-aminoquinoxaline (or a precursor like o-phenylenediamine) forms a Schiff base (imine), which then reacts with the isocyanide. The final cyclization can occur via two competing pathways, leading to different isomers.

Underlying Causes & Mechanistic Considerations:

  • Electronic Effects: The nucleophilicity of the nitrogen atoms in the quinoxaline ring system is a primary determinant. Electron-donating groups (EDGs) on the quinoxaline precursor can enhance the nucleophilicity of the N1 atom, favoring the desired cyclization pathway. Conversely, the electronic nature of the aldehyde substituent influences the electrophilicity of the imine carbon, affecting the rate and pathway of the subsequent intramolecular attack.

  • Steric Hindrance: Bulky substituents on the aldehyde or the isocyanide can sterically hinder one cyclization pathway over another. The reaction will favor the transition state with the least steric repulsion.

  • Catalyst Choice: The type of acid catalyst (Lewis vs. Brønsted) can influence the reaction pathway. Lewis acids coordinate to nitrogen atoms, altering their nucleophilicity, while Brønsted acids protonate them. This can shift the regiochemical outcome.[5]

  • Solvent and Temperature: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states differently, tipping the balance between the two pathways. Temperature affects the reaction kinetics, and in some cases, a higher or lower temperature can favor one isomer.

Troubleshooting Workflow & Solutions:

The following workflow provides a systematic approach to optimizing regioselectivity.

G start Start: Undesired Regioisomer Ratio cat Step 1: Catalyst Screening start->cat Initial approach sol Step 2: Solvent Screening cat->sol If selectivity is still poor end End: Optimized Regioselectivity cat->end Successful temp Step 3: Temperature Variation sol->temp Fine-tuning sol->end Successful reagent Step 4: Reagent Modification temp->reagent If major changes are needed temp->end Successful reagent->cat Re-optimize conditions reagent->end Successful

Caption: Troubleshooting workflow for regioselectivity.
Protocol 1: Systematic Reaction Condition Optimization
  • Catalyst Screening:

    • Set up parallel reactions using your standard starting materials.

    • Test a panel of catalysts at a consistent loading (e.g., 10 mol%).

    • Lewis Acids: Sc(OTf)₃, Yb(OTf)₃, InCl₃, Er(OTf)₃.[6] Scandium triflate is often a highly effective catalyst for the GBB reaction.[5]

    • Brønsted Acids: p-TsOH, TFA, HClO₄.

    • Run each reaction for a set time (e.g., 12 hours) at a standard temperature (e.g., 80 °C).

    • Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the regioisomeric ratio.

  • Solvent Screening:

    • Using the best catalyst from Step 1, screen a range of solvents with varying polarities.

    • Nonpolar: Toluene, Dioxane

    • Polar Aprotic: Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

    • Maintain the optimal catalyst and temperature while varying the solvent. Analyze the isomer ratio.

  • Temperature Variation:

    • Using the best catalyst/solvent combination, run the reaction at three different temperatures: room temperature, 60 °C, and 110 °C (or reflux).

    • Monitor the reaction over time to ensure completion and analyze the final isomer ratio. Sometimes, lower temperatures under kinetic control can favor a different isomer than higher temperatures under thermodynamic control.

Data Summary Table: Hypothetical Optimization Results

EntryCatalyst (10 mol%)SolventTemp (°C)Isomer Ratio (Desired:Undesired)
1p-TsOHToluene8060:40
2Sc(OTf)₃Toluene8085:15
3Yb(OTf)₃Toluene8078:22
4Sc(OTf)₃MeCN8092:8
5Sc(OTf)₃DMF8070:30
6Sc(OTf)₃MeCN25>95:5

This table illustrates how systematic screening can lead to a highly regioselective process.

Q2: How can I definitively confirm the structure of my product and quantify the regioisomeric ratio?

A2: Unambiguous structural assignment is critical. While ¹H NMR is the first line of analysis, differentiating between closely related isomers often requires more advanced techniques.

Recommended Characterization Methods:

  • 2D NMR Spectroscopy:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR technique for assigning regiochemistry. A NOE correlation between a proton on the newly formed imidazole ring (e.g., H-1 or H-3) and a proton on the quinoxaline core can definitively establish their spatial proximity and, therefore, the connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Observing a ³J correlation from a specific imidazole proton to a quinoxaline carbon can confirm the isomeric structure.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. If you can grow a suitable crystal of your product, this method provides an unambiguous 3D structure, confirming the regiochemistry beyond any doubt.[6]

  • HPLC Analysis:

    • High-Performance Liquid Chromatography is the best method for accurately quantifying the ratio of isomers.

    • Develop a separation method using a suitable column (e.g., C18) and mobile phase.

    • The relative peak areas in the chromatogram will give you a precise ratio of the products formed. This is more accurate than relying on NMR integration of crude mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,5-a]quinoxaline synthesis?

A1: The GBB reaction is a three-component reaction between an N-heterocyclic amine (here, a 2-aminoquinoxaline derivative), an aldehyde, and an isocyanide, typically catalyzed by an acid.[4][5] The reaction proceeds through the following key steps:

  • Imine Formation: The aldehyde reacts with the exocyclic amino group of the quinoxaline to form a protonated Schiff base (iminium ion).

  • [4+1] Cycloaddition: The isocyanide acts as a vinylidene equivalent and undergoes a formal [4+1] cycloaddition with the iminium ion. This involves a nucleophilic attack of the isocyanide carbon onto the imine carbon, followed by an attack of the imine nitrogen onto the isocyanide carbon.

  • Aromatization: The resulting intermediate undergoes a proton transfer or elimination step to rearomatize and form the stable fused imidazo[1,5-a]quinoxaline ring system.

G cluster_0 GBB Reaction Mechanism A 2-Aminoqinoxaline + Aldehyde (R-CHO) B Iminium Ion Intermediate A->B H⁺ D Cyclization Intermediate B->D [4+1] Cycloaddition C Isocyanide (R'-NC) C->D [4+1] Cycloaddition E Imidazo[1,5-a]quinoxaline D->E Aromatization

Caption: Simplified schematic of the GBB reaction pathway.
Q2: Which starting material modifications have the greatest impact on regioselectivity?

A2: Both steric and electronic modifications to the aldehyde and isocyanide components can profoundly influence the reaction's regiochemical outcome.

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityExample
Aldehyde Electronics Electron-withdrawing groups (EWGs) on the aldehyde can increase the electrophilicity of the imine carbon, potentially accelerating the reaction but can also favor one cyclization pathway over another.Anisaldehyde (EDG) might yield a different isomer ratio compared to nitrobenzaldehyde (EWG) under identical conditions.
Aldehyde Sterics Bulky groups on the aldehyde (e.g., ortho-substituents on an aromatic ring) can sterically block one of the possible cyclization transition states, leading to high regioselectivity.[7]Using 2,6-dichlorobenzaldehyde will likely result in higher selectivity than using benzaldehyde due to steric hindrance.
Isocyanide Sterics A sterically demanding isocyanide, such as tert-butyl isocyanide, can also direct the regioselectivity by favoring the less hindered pathway for the intramolecular cyclization step.[8]Comparing the reaction with cyclohexyl isocyanide versus tert-butyl isocyanide can reveal the impact of steric bulk at this position.
Quinoxaline Electronics Substituents on the quinoxaline ring itself alter the nucleophilicity of the ring nitrogens. An EDG at the 6- or 7-position can enhance the nucleophilicity of the N1 atom, favoring the desired cyclization.A methoxy-substituted o-phenylenediamine precursor may lead to higher regioselectivity compared to an unsubstituted one.
Q3: Are there alternative synthetic strategies that provide unambiguous regiocontrol?

A3: Yes. While multicomponent reactions offer excellent efficiency and diversity, classical two-step synthetic routes often provide absolute control over regiochemistry. These methods typically involve building the imidazole ring onto a pre-functionalized quinoxaline.

Alternative Regiocontrolled Syntheses:

  • Intramolecular Cyclization: One common strategy involves preparing a 2-substituted quinoxaline where the substituent contains the necessary atoms to form the imidazole ring. For example, the reaction of a quinoxalin-2-one with tosylmethyl isocyanide (TosMIC) can be used to construct the imidazo[1,5-a]quinoxalin-4-one core with complete regiocontrol.[9]

  • Pictet-Spengler Type Reactions: Modified Pictet-Spengler reactions using 2-(1H-imidazol-1-yl)aniline derivatives with ketones or aldehydes can afford imidazo[1,5-a]quinoxalines.[10] The initial construction of the starting material defines the final regiochemistry.

  • Iodine-Mediated Cyclization: Newer methods, such as iodine-promoted cyclization reactions, can also be employed to synthesize quinoxaline and imidazole derivatives, sometimes offering alternative pathways with good control.[11][12]

While these methods may require more synthetic steps, they eliminate the issue of regioisomer formation, which can be crucial for applications in drug development where compound purity and unambiguous characterization are paramount.

References

  • Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions. The Journal of Organic Chemistry. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry. [Link]

  • Synthesis of highly substituted imidazo[1,5‐a]quinoxalines. ResearchGate. [Link]

  • Synthesis of Highly Substituted Imidazo[1,5- a ]quinoxalines Through a Multicomponent Reaction Followed by Deprotection-Cyclization. ResearchGate. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health (PMC). [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Chemistry – An Asian Journal. [Link]

  • The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. National Institutes of Health (PMC). [Link]

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ResearchGate. [Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,5‑a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. SciSpace. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry. [Link]

  • Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub. [Link]

  • Regioselective synthesis of imidazo[1,5-a]quinoxalines and methyl N-phenylbenzimidats on an ionic liquid support. RSC Publishing. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. SpringerLink. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing. [Link]

  • Regioselectivity of E1 Reactions - Practice Problems. Chemistry Steps. [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health (PMC). [Link]

  • Novel Regioselectivity: Three-Component Cascade Synthesis of Unsymmetrical 1,4- and 1,2-Dihydropyridines. The Journal of Organic Chemistry. [Link]

  • How do you guys remember the regioselectivity/steriochemistry of every reaction? Reddit. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • Determinants of regioselectivity of heterostructures in cation exchange reactions. RSC Publishing. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). National Institutes of Health (PMC). [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and SAR of novel imidazoquinoxaline-based Lck inhibitors: improvement of cell potency. PubMed. [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Imidazo[1,5-a]quinoxaline Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazo[1,5-a]quinoxaline cross-coupling. Imidazo[1,5-a]quinoxalines are privileged scaffolds in medicinal chemistry, functioning as high-affinity ligands at the GABAA/benzodiazepine receptor complex[1] and as potent inhibitors of phosphodiesterase 10 (PDE10)[2].

Functionalizing this electron-rich, nitrogen-dense core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura methylation or arylation) presents unique mechanistic challenges. The inherent basicity of the imidazo-fused system often leads to competitive coordination with the metal center, stalling the catalytic cycle. This guide provides field-proven troubleshooting logic, quantitative optimization data, and self-validating protocols to ensure high-yielding transformations.

Core Troubleshooting Logic & Workflow

Troubleshooting Start Issue: Incomplete Conversion or Low Yield CheckPd Visual Check: Is Pd Black Present? Start->CheckPd YesBlack Yes: Catalyst Aggregation. Increase Ligand Sterics or Degas. CheckPd->YesBlack Premature Reduction NoBlack No: Stalled Transmetalation. Add Ag2O or Optimize Base. CheckPd->NoBlack Intact Precatalyst CheckBoron Check Boronic Acid: Protodeboronation? NoBlack->CheckBoron Anhydrous Switch to Anhydrous Conditions (CsF/THF) CheckBoron->Anhydrous If Hydrolyzed

Troubleshooting logic tree for identifying and resolving palladium coupling failures.

Frequently Asked Questions (FAQs)

Q: Why does my Suzuki-Miyaura methylation on the imidazo[1,5-a]quinoxaline core stall at ~50% conversion when using standard 5 mol% Pd(PPh3)4? A: Stalling is typically caused by catalyst deactivation or poor transmetalation kinetics. The nitrogen atoms in the imidazo[1,5-a]quinoxaline core can competitively coordinate with the Pd(II) intermediate, forming inactive off-cycle species. While 5 mol% Pd(PPh3)4 in DME/H2O yields approximately 49% for methylation[3], switching to a bidentate ligand like dppf in Pd(dppf)Cl2·CH2Cl2 (10 mol%) forces a cis-coordination geometry that accelerates reductive elimination and prevents substrate poisoning. Furthermore, adding Ag2O (2 equivalents) acts as a halide scavenger, driving the transmetalation step forward and increasing yields to 58%[3].

Q: Is it always better to increase Pd loading to 10 mol% or higher for difficult couplings? A: No. Increasing Pd loading beyond 10 mol% without adjusting the ligand environment often leads to rapid aggregation of Pd(0) into inactive "palladium black." Causality dictates that if 5 mol% fails, you should first optimize the transmetalation step (e.g., by adding Ag2O or optimizing base solubility) rather than simply increasing the metal concentration. Arylboronic acids, for instance, exhibit much faster transmetalation rates than alkylboroxines, allowing for successful coupling with as little as 2 mol% Pd(PPh3)4[2].

Q: I observe rapid formation of a black precipitate and no product. What is happening? A: This black precipitate is palladium black, indicating premature reduction and aggregation of the Pd(0) active species before oxidative addition can occur.

  • Root Cause: Insufficient ligand stabilization, oxygen contamination (which oxidizes phosphine ligands to phosphine oxides, stripping the Pd center), or overly harsh heating.

  • Solution: Ensure rigorous degassing of solvents. Switch to a more sterically demanding and electron-rich ligand (e.g., XPhos or dppf) which stabilizes the Pd(0) state.

Q: My arylboronic acid is protodeboronating before it can couple to the imidazo[1,5-a]quinoxaline bromide. A: Protodeboronation is a degradation pathway catalyzed by water and base at high temperatures.

  • Root Cause: The rate of cross-coupling is slower than the rate of boronic acid hydrolysis.

  • Solution: Lower the water content by switching from aqueous carbonates to anhydrous conditions using CsF or K3PO4 in anhydrous THF or Dioxane. Increase the electrophilicity of the Pd complex to accelerate oxidative addition.

Quantitative Catalyst Optimization Data

To facilitate easy comparison, the following table summarizes the optimization of palladium loading, ligands, and additives specifically for the methylation of imidazo[1,5-a]quinoxaline derivatives using trimethylboroxine[3].

Table 1: Catalyst System Optimization for Imidazo[1,5-a]quinoxaline Coupling

Catalyst SystemLoading (mol%)Base / AdditiveSolvent SystemTemp (°C)Yield (%)
Pd(PPh3)45Na2CO3DME/H2O (2:1)120 (MW)49
Pd(PPh3)45Cs2CO3THF/H2O (2:1)120 (MW)58
Pd(dppf)Cl2·CH2Cl210K2CO3THF120 (MW)55
Pd(dppf)Cl2·CH2Cl210K2CO3 + Ag2OTHF120 (MW)58
Pd(PPh3)42K2CO3Dioxane/H2O80>90 (Aryl)*

*Note: Arylboronic acids generally exhibit higher transmetalation rates than alkylboroxines, allowing for lower Pd loading (e.g., ~2 mol%) to achieve quantitative yields[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Workflow A 1. Substrate & Catalyst Preparation (Argon Degassing) B 2. Pd Loading Selection (5-10 mol% Pd(dppf)Cl2) A->B C 3. Additive Integration (Ag2O for Transmetalation) B->C D 4. Thermal/Microwave Activation (80-120°C) C->D E 5. In-Process LC-MS Validation D->E F 6. Celite Filtration & Product Isolation E->F

Optimized workflow for palladium-catalyzed cross-coupling of imidazo[1,5-a]quinoxalines.

Objective: Achieve >90% conversion using optimized Pd(dppf)Cl2 loading (5-10 mol%).

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk tube, add the imidazo[1,5-a]quinoxaline bromide (1.0 equiv, 0.5 mmol), the boronic acid/boroxine (1.5 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 10 mol%). Add anhydrous THF (5 mL). Seal the tube with a septum and sparge the mixture with dry Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands. Without ligands, the Pd(II) center is unprotected upon reduction, leading to immediate aggregation into inactive Pd(0) black.

  • Validation Check 1: The pre-reaction mixture should exhibit a clear red/orange hue characteristic of intact Pd(dppf)Cl2. If the solution turns black before heating, the system has been compromised by oxygen or premature reduction. Abort and restart.

Step 2: Transmetalation Enhancement (For Alkyl Couplings)

  • Action: Add 2.0 equivalents of Ag2O when using alkylboroxines[3].

  • Causality: Alkylboroxines have significantly slower transmetalation kinetics compared to arylboronic acids. Ag2O acts as a halide scavenger, abstracting the bromide from the Pd(II) intermediate to form an insoluble AgBr precipitate. This creates a highly electrophilic cationic Pd species that rapidly undergoes transmetalation, preventing the catalytic cycle from stalling[3].

  • Validation Check 2: A fine, grayish-white precipitate (AgBr) should begin forming as the reaction progresses, serving as a visual indicator that oxidative addition and halide abstraction are successfully occurring.

Step 3: Thermal Activation & Monitoring

  • Action: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture to 120°C in a microwave reactor for 20 minutes[3].

  • Causality: Microwave irradiation provides rapid, uniform heating, which helps push the sterically hindered coupling partners over the activation energy barrier for reductive elimination faster than thermal degradation pathways can consume the catalyst.

  • Validation Check 3: Perform LC-MS after 20 minutes. The presence of the product mass (M+R) and the complete absence of the starting bromide mass confirms catalytic turnover. If starting material remains but Pd black is visible, the catalyst died before completion.

Step 4: Workup and Isolation

  • Action: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter the suspension through a short pad of Celite to remove Pd residues, Ag salts, and insoluble base.

  • Validation Check 4: The filtrate should be clear and pale yellow. A dark brown filtrate indicates soluble Pd species remain, requiring a metal scavenger (e.g., SiliaMetS Thiol) before column chromatography.

References[1] High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex. Journal of Medicinal Chemistry - ACS Publications. Verified URL[3] Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. ResearchGate. Verified URL[2] WO2009070584A1 - Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10. Google Patents. Verified URL

Sources

Validation & Comparative

Imidazo[1,5-a]quinoxaline vs Imidazo[1,2-a]quinoxaline: A Comprehensive Biological Activity Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic drug development, I frequently consult with medicinal chemists who view the quinoxaline scaffold as a privileged pharmacophore. However, a critical structural nuance often dictates the success or failure of a preclinical pipeline: the specific site of imidazole ring fusion.

While imidazo[1,2-a]quinoxalines and imidazo[1,5-a]quinoxalines share an identical molecular weight and core atomic makeup, the topological shift from a 1,2-fusion to a 1,5-fusion fundamentally alters the molecule's 3D conformation, electron density distribution, and hydrogen-bonding potential. This guide objectively compares their biological activities, explains the mechanistic causality behind their target specificities, and provides field-proven, self-validating experimental workflows for robust laboratory evaluation.

Pharmacological Divergence: Structure Dictates Function

The position of the imidazole fusion directs the pharmacological trajectory of the molecule. The imidazo[1,2-a]quinoxaline system presents a more linear, planar extension, making it an excellent candidate for intercalating into tight hydrophobic pockets, such as those found in tubulin[1]. Conversely, the imidazo[1,5-a]quinoxaline system projects at a slightly different angle, mimicking the pharmacophore required for allosteric modulation of CNS receptors and optimally positioning electrophilic warheads for covalent kinase inhibition[2][3].

G Core Quinoxaline Core Imi12a Imidazo[1,2-a]quinoxaline (Linear/Planar Topology) Core->Imi12a Imi15a Imidazo[1,5-a]quinoxaline (Angular Topology) Core->Imi15a Target1 Tubulin (Colchicine Site) Melanoma Therapy Imi12a->Target1 Target2 IKK1/2 Kinases Inflammation Imi12a->Target2 Shared TLR7 Antagonism Imi12a->Shared Target3 GABA_A Receptors CNS Modulation Imi15a->Target3 Target4 BTK Kinase Autoimmune Therapy Imi15a->Target4 Imi15a->Shared

Caption: Pharmacological divergence of imidazoquinoxaline isomers based on fusion topology.

Biological Activity Profile: Imidazo[1,2-a]quinoxaline

Oncology and Microtubule Disruption

Imidazo[1,2-a]quinoxalines are predominantly recognized for their potent anticancer properties, particularly against aggressive skin cancers like melanoma. Lead compounds such as EAPB0503 and its second-generation derivatives (e.g., EAPB02303) exhibit highly specific cytotoxicity against the A375 human melanoma cell line[1][4].

Mechanistic Causality: Why does this specific isomer excel in oncology? The planar nature of the 1,2-a system allows for optimal π−π stacking within the hydrophobic pocket of the colchicine-binding site on tubulin. By binding here, the compound acts as a major microtubule-interfering agent, directly inhibiting tubulin polymerization. This stalls the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing melanoma cells[5].

Biological Activity Profile: Imidazo[1,5-a]quinoxaline

CNS Modulation & Autoimmune Kinase Inhibition

The 1,5-a isomer shines in neuropharmacology and immunology.

  • GABA_A Receptor Modulation: Imidazo[1,5-a]quinoxaline derivatives were heavily developed as central benzodiazepine receptor ligands. Specific substitutions allow these compounds to act as negative allosteric modulators at low-affinity binding sites, offering potential anxiolytic effects without the severe sedative side effects of classical benzodiazepines[3].

  • BTK Inhibition: In autoimmune diseases, hyperactivation of the B-cell receptor (BCR) pathway is driven by Bruton's tyrosine kinase (BTK). The angular geometry of the 1,5-a scaffold is perfectly suited to orient an electrophilic "warhead" toward a specific cysteine residue in the BTK active site, forming an irreversible covalent bond that sustains enzyme inhibition[2].

  • Antimicrobial Properties: When functionalized with an N-alkyl-pyridinium moiety, imidazo[1,5-a]quinoxalines exhibit strong bacteriostatic and fungistatic activities, driven by the presence of a localized positive charge that disrupts microbial cell membranes[6].

Direct Comparison in Shared Targets

Both isomers have been evaluated side-by-side in the pursuit of novel anti-inflammatory agents, specifically targeting Toll-like receptor 7 (TLR7) and IκB kinases (IKK1/IKK2) [7][8].

In TLR7 antagonism, both series act as competitive ligands that displace natural agonists. However, structure-activity relationship (SAR) studies reveal that imidazo[1,5-a]quinoxalines require specific 4-5 carbon alkyl chains (butyl, pentyl) at position 1 to maximize antagonistic efficacy, whereas the 1,2-a series relies on different substitution patterns to achieve similar pocket occupancy[7].

Quantitative Performance Comparison
Compound SeriesPrimary Target / AssayRepresentative CompoundEfficacy (IC50 / Ki)Mechanism of Action
Imidazo[1,2-a]quinoxaline A375 Melanoma Cell ViabilityEAPB0503200 nMTubulin polymerization inhibition[4]
Imidazo[1,2-a]quinoxaline A375 Melanoma Cell ViabilityEAPB0230310 nMTubulin polymerization inhibition[4]
Imidazo[1,5-a]quinoxaline GABA_A Receptor BindingCompound 4aSub-nanomolar Ki​ Negative allosteric modulation[3]
Imidazo[1,5-a]quinoxaline TLR7 AntagonismCompound 18b17.7 µMCompetitive TLR7 binding[7]
Imidazo[1,5-a]quinoxaline BTK InhibitionBenchchem Lead< 10 nMIrreversible covalent binding[2]

Self-Validating Experimental Methodologies

Protocol A: In Vitro Tubulin Polymerization Assay (For Imidazo[1,2-a]quinoxalines)

Rationale: A self-validating system must prove that cytotoxicity is directly caused by microtubule disruption, not off-target toxicity.

  • Preparation: Prepare >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add test compounds (e.g., EAPB0503) at varying concentrations (0.1 µM to 10 µM). Include Colchicine as a positive control and DMSO as a vehicle control.

  • Initiation: Rapidly add the tubulin mixture to the wells to initiate polymerization.

  • Kinetic Measurement: Immediately measure absorbance at 340 nm using a microplate reader at 37°C, taking readings every minute for 60 minutes.

  • Data Interpretation: The DMSO control will show a classic sigmoidal curve (nucleation, growth, steady-state). Active imidazo[1,2-a]quinoxalines will flatten this curve dose-dependently.

Protocol B: HEK-Blue hTLR7 Antagonism Assay (For Shared Target Comparison)

Rationale: To accurately compare 1,2-a vs 1,5-a isomers, a reporter assay isolates the specific receptor pathway, eliminating confounding variables present in primary immune cells.

Workflow Step1 HEK-Blue hTLR7 Cells (SEAP Reporter) Step2 Pre-incubation (Imidazoquinoxaline) Step1->Step2 Step3 Stimulation (R848 Agonist) Step2->Step3 Step4 SEAP Quantification (Quanti-Blue, 620nm) Step3->Step4 Step5 IC50 Calculation (Dose-Response) Step4->Step5

Caption: HEK-Blue hTLR7 reporter assay workflow for evaluating antagonist efficacy.

  • Cell Seeding: Seed HEK-Blue hTLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter gene) at 5×104 cells/well in a 96-well plate.

  • Pre-incubation: Add the imidazoquinoxaline derivatives (1,2-a or 1,5-a) at concentrations ranging from 1 µM to 100 µM. Incubate for 1 hour at 37°C.

  • Stimulation: Add the TLR7 specific agonist R848 (Resiquimod) at its predetermined EC50​ concentration.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2​ incubator.

  • Quantification: Transfer 20 µL of the cell supernatant to a new plate containing 180 µL of Quanti-Blue detection reagent. Incubate for 1-3 hours and read absorbance at 620 nm.

  • Validation Check: A reduction in the 620 nm signal confirms that the compound successfully antagonized R848-induced NF-κB activation.

Conclusion

For drug development professionals, selecting between the imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline scaffolds should be strictly dictated by the target microenvironment. If your pipeline targets hydrophobic pockets like the colchicine site for oncology applications, the planar 1,2-a isomer is vastly superior. Conversely, if you are designing covalent kinase inhibitors (like BTK) or allosteric modulators for the CNS, the angular projection of the 1,5-a isomer provides the necessary spatial geometry for success.

References

  • Benchchem. "Biological activity of novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives." 2

  • European Journal of Medicinal Chemistry. "Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action." 1

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors." 3

  • NIH / Elsevier Masson SAS. "Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety." 6

  • PubMed. "New imidazoquinoxaline derivatives: Synthesis, biological evaluation on melanoma, effect on tubulin polymerization and structure-activity relationships." 5

  • MDPI. "Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells." 4

  • ACS Publications. "Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series." 7

  • PubMed. "Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors." 8

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A Comparative Guide to the 1H and 13C NMR Spectral Validation of Novel Imidazo[1,5-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The imidazo[1,5-a]quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of various therapeutic agents.[1] This guide provides an in-depth, comparative framework for the validation of novel imidazo[1,5-a]quinoxaline derivatives using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented with two-dimensional (2D) techniques. We will delve into the causality behind experimental choices and present a self-validating system for spectral interpretation, grounded in authoritative data.

The Imperative of Unambiguous Characterization

The biological activity of heterocyclic compounds like imidazo[1,5-a]quinoxalines is intrinsically tied to their precise three-dimensional structure.[1] Even minor positional isomerism can lead to drastic differences in pharmacological profiles. Therefore, a robust and systematic approach to structural validation is not merely a procedural step but a fundamental requirement for meaningful structure-activity relationship (SAR) studies and the advancement of drug discovery programs.[2][3] NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[2]

This guide will utilize the closely related and well-characterized imidazo[1,5-a]quinoline scaffold as a primary comparative tool. The electronic similarities and predictable differences between these two systems provide a powerful framework for validating the spectral assignments of new imidazo[1,5-a]quinoxaline analogues.

Experimental Design: A Self-Validating Workflow

A rigorous NMR analysis workflow is designed to be internally consistent, where data from multiple experiments converge to support a single structural hypothesis. The combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a comprehensive dataset for unambiguous structure determination.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Validation Sample Novel Compound (5-25 mg) Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent NMR_Tube High-Quality 5mm NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR (Proton Environments & Multiplicity) NMR_Tube->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY COSY (1H-1H Couplings) C13_NMR->COSY HSQC HSQC (Direct 1H-13C Correlations) COSY->HSQC HMBC HMBC (Long-Range 1H-13C Correlations) HSQC->HMBC Assign Assign Signals HMBC->Assign Compare Compare with Analogues (e.g., Imidazo[1,5-a]quinolines) Assign->Compare Structure Elucidate Final Structure Compare->Structure

Caption: Workflow for NMR-based structure validation.

Part 1: Detailed Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[2]

Sample Preparation
  • Weighing the Sample: For ¹H NMR, accurately weigh 5-25 mg of the novel imidazo[1,5-a]quinoxaline derivative. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is common for many organic compounds, while DMSO-d₆ is an excellent alternative for less soluble compounds.[2] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Transfer the weighed sample to a clean vial and add approximately 0.6-0.7 mL of the deuterated solvent.[2] Use a vortex mixer or gentle sonication to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following are general parameters that may require optimization based on the specific instrument and sample concentration.

  • 1D ¹H NMR Spectroscopy:

    • Purpose: To identify the number of unique proton environments, their relative ratios (via integration), and their neighboring protons (via splitting patterns).

    • Typical Parameters:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: -2 to 12 ppm.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 16-64 scans.

  • 1D ¹³C NMR Spectroscopy:

    • Purpose: To determine the number of unique carbon environments, providing insight into the carbon skeleton of the molecule.

    • Typical Parameters:

      • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 scans, depending on concentration.[2]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent (typically through 2-3 bonds).[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbons that have attached protons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds (and sometimes four), which is crucial for connecting molecular fragments and identifying quaternary carbons.[2]

Part 2: Comparative Spectral Analysis

The structural elucidation of a novel imidazo[1,5-a]quinoxaline derivative is greatly facilitated by comparing its spectral data with those of known, structurally related compounds. Imidazo[1,5-a]quinolines serve as an excellent reference class.[4][5][6]

Expected Chemical Shift Regions

The electronic environment of each nucleus dictates its chemical shift. The introduction of an additional nitrogen atom in the quinoxaline ring compared to the quinoline ring induces predictable changes in the chemical shifts of nearby protons and carbons.

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Unsubstituted Scaffolds

Position Imidazo[1,5-a]quinoline Imidazo[1,5-a]quinoxaline (Predicted) Rationale for Difference
H-1~8.65 (s)[6]~8.7-8.9 (s)Deshielding effect of the adjacent pyrazine nitrogen (N-5).
H-3~7.33 (s)[6]~7.4-7.6 (s)Minor deshielding from the remote N-5.
H-4~7.05 (d, J ≈ 9.5 Hz)[6]N/APosition occupied by Nitrogen (N-5).
H-6~7.98 (d, J ≈ 8.3 Hz)[6]~8.0-8.2 (d)Electron-withdrawing nature of the pyrazine ring.
H-7, H-8~7.4-7.6 (m)[6]~7.6-7.8 (m)General deshielding in the benzene portion.
H-9~7.68 (d, J ≈ 7.8 Hz)[6]~7.8-8.0 (d)General deshielding in the benzene portion.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Unsubstituted Scaffolds

Position Imidazo[1,5-a]quinoline Imidazo[1,5-a]quinoxaline (Predicted) Rationale for Difference
C-1~122.4[6]~123-125Influence of adjacent N-2 and N-10.
C-3~114.6[6]~115-117Relatively shielded position in the imidazole ring.
C-3a~130.9[6]~131-133Bridgehead carbon.
C-4~116.8[6]N/APosition occupied by Nitrogen (N-5).
C-5a~121.3[6]~140-145Significant deshielding due to two adjacent nitrogens (N-5, N-10).
C-6, C-7, C-8, C-9~124-129[6]~125-130Aromatic region, influenced by the fused pyrazine ring.
C-9a~128.6[6]~135-140Bridgehead carbon adjacent to the pyrazine ring.

Note: These are approximate ranges. Substituents can cause significant deviations due to their electronic (inductive and resonance) effects.[2]

Leveraging 2D NMR for Unambiguous Assignments

For a hypothetical novel derivative, 1-methyl-7-fluoro-imidazo[1,5-a]quinoxaline , the following 2D correlations would be expected:

G H1 H3 H6 H8 H9 CH3 C1 C3 C3a C5a C6 C7 C8 C9 C9a C_CH3

Caption: Structure of a hypothetical derivative.
  • COSY Analysis (¹H-¹H Correlations):

    • A cross-peak between H-8 and H-9 would be expected, confirming their adjacent relationship on the benzene ring.

    • Similarly, a correlation between H-6 and the proton at position 8 (if present and coupled) would establish their connectivity. The fluorine at position 7 would likely introduce additional splitting to H-6 and H-8.

    • The methyl protons and the imidazole ring protons (H-1, H-3) would likely appear as singlets with no COSY correlations to the rest of the molecule, indicating their isolation.

  • HSQC Analysis (¹H-¹³C Direct Correlations):

    • This experiment directly links each proton to the carbon it is attached to. For example, it would show correlations for H-1/C-1, H-3/C-3, H-6/C-6, H-8/C-8, H-9/C-9, and the methyl protons to the methyl carbon. This is the first and most crucial step in assigning the carbon signals.

  • HMBC Analysis (¹H-¹³C Long-Range Correlations):

    • This is the key to assembling the full molecular puzzle.

    • Methyl Protons: The protons of the 1-methyl group should show correlations to C-1 and the bridgehead carbon C-9a, confirming the position of the methyl group.

    • H-1 Proton: This proton should correlate to C-3, C-3a, and C-9a, locking down the imidazole ring assignments.

    • H-3 Proton: This proton should show correlations to C-1, C-3a, and C-4a (the carbon at the junction with the quinoxaline ring).

    • H-9 Proton: This aromatic proton is critical. It should show correlations to C-1 (a key 4-bond correlation sometimes observed), C-7, and the bridgehead carbon C-5a, helping to orient the fused ring system.

By systematically analyzing these correlations, every proton and carbon signal can be assigned with a high degree of confidence. Any deviation from the expected correlations would necessitate a re-evaluation of the proposed structure.

Conclusion

The structural validation of novel imidazo[1,5-a]quinoxaline derivatives is a critical task that demands a systematic and multi-faceted NMR approach. By integrating 1D ¹H and ¹³C experiments with a suite of 2D techniques (COSY, HSQC, and HMBC), researchers can build a self-validating dataset. The comparative use of spectral data from closely related scaffolds, such as imidazo[1,5-a]quinolines, provides an authoritative benchmark for assigning chemical shifts and understanding the electronic effects of the fused pyrazine ring. This comprehensive methodology ensures the scientific integrity of the synthesized compounds, paving the way for reliable biological evaluation and the accelerated development of new therapeutic agents.

References

  • The Royal Society of Chemistry. (2016). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Available at: [Link]

  • Wiley-VCH GmbH. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. Available at: [Link]

  • Wiley-VCH GmbH. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Request PDF. Available at: [Link]

  • Wang, C., et al. (2018). The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions. RSC Advances. Available at: [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry. Available at: [Link]

  • ACS Publications. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. Available at: [Link]

  • Elsisi, D. M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Journal of Saudi Chemical Society.
  • MDPI. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules. Available at: [Link]

  • PubMed. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry. Available at: [Link]

  • Paliwal, S., et al. (2010). QSAR studies of imidazo (1,5-a)
  • ResearchGate. (2023). (PDF) Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available at: [Link]

  • Itoh, H. (2018). Problem Session.
  • MDPI. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules. Available at: [Link]

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Comparative Docking and Efficacy Guide: Imidazo[1,5-a]quinoxaline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pursuit of highly selective kinase inhibitors is frequently hindered by the highly conserved nature of the ATP-binding cleft across the kinome. However, the imidazo[1,5-a]quinoxaline scaffold has emerged as a privileged pharmacophore capable of exquisite selectivity when rationally functionalized[1][2].

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds. The causality behind the success of the imidazo[1,5-a]quinoxaline core lies in its precise geometric mimicry of the adenine ring of ATP. The nitrogen atoms within the quinoxaline and imidazole rings act as strategically positioned hydrogen bond acceptors, interacting directly with the backbone amides of kinase hinge regions (e.g., Met477 in BTK, Leu905 in JAK3)[3]. By appending electrophilic warheads (such as Michael acceptors) or bulky hydrophobic moieties to specific vectors on this core, we can shift the molecule's profile from a reversible IκB Kinase (IKK) inhibitor to an irreversible, covalent Bruton's Tyrosine Kinase (BTK) inhibitor[1][4].

This guide objectively compares the docking profiles, binding thermodynamics, and in vitro efficacies of imidazo[1,5-a]quinoxaline derivatives against alternative scaffolds across three primary targets: BTK, IKK1/2, and JAK3/PI3Kα.

Kinase signaling pathways targeted by imidazo[1,5-a]quinoxaline derivatives.

Comparative Docking Profiles

Bruton's Tyrosine Kinase (BTK): Irreversible Covalent Inhibition

BTK is a critical node in B-cell receptor (BCR) signaling. Aberrant BTK activity drives various B-cell malignancies and autoimmune diseases like rheumatoid arthritis[1][5].

  • Docking Mechanism: Imidazo[1,5-a]quinoxalines engineered with an acrylamide warhead at the C8 position act as irreversible inhibitors[4]. Molecular docking reveals that the core scaffold anchors into the ATP-binding pocket via bidentate hydrogen bonds with the hinge residue Met477 and the gatekeeper residue Glu475 [1]. This precise anchoring positions the Michael acceptor within 3.0 Å of the nucleophilic thiol of Cys481 , facilitating a rapid Michael addition.

  • Alternative Comparison: Compared to the gold-standard Ibrutinib, the imidazo[1,5-a]quinoxaline core demonstrates superior stability in the "C-helix out" inactive conformation[4]. Molecular Dynamics (MD) simulations over a 200 ns trajectory confirm that the protein-ligand RMSD stabilizes faster for the imidazo[1,5-a]quinoxaline complex, indicating a highly rigid and entropically favorable binding pose[1].

IκB Kinase (IKK1/IKK2): Reversible Competitive Inhibition

The IKK complex phosphorylates IκB, leading to its degradation and the subsequent nuclear translocation of NF-κB, a master regulator of inflammation[6].

  • Docking Mechanism: Non-covalent imidazo[1,5-a]quinoxaline derivatives bind reversibly to the ATP site of IKK2. Docking studies indicate primary hydrogen bonding with the hinge region (typically Cys99 in IKK2) and hydrophobic interactions within the deep hydrophobic pocket II[6].

  • Alternative Comparison: The structurally related imidazo[1,2-a]quinoxaline derivative, BMS-345541 , is the standard reference for allosteric/competitive IKK inhibition[6]. While BMS-345541 shows high selectivity for IKK2 (IC50 = 0.3 µM) over IKK1 (IC50 = 4 µM), recent comparative docking of novel imidazo[1,5-a]quinoxaline and pyrazolo[1,5-a]quinoxaline series demonstrates that extending the alkyl chain at the imidazole ring (e.g., butyl or isopentyl groups) significantly enhances binding affinity and alters the selectivity profile toward TLR7 antagonism and IKK modulation[2][7].

Dual JAK3/BTK & PI3Kα Profiling
  • Mechanism: The ATP-binding cavities of JAK3 and BTK share structural homologies. Docking quinoxaline derivatives against both targets reveals that the ring nitrogen can act as a hydrogen bond acceptor for Leu905 in JAK3 and Met477 in BTK simultaneously[3].

  • Alternative Scaffold (Pyrazolo[1,5-a]quinoxaline): When the imidazole ring is swapped for a pyrazole ring, the resulting pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold exhibits a profound shift in selectivity toward PI3Kα (IC50 = 0.24 µM), forming critical contacts with Val851[8].

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we synthesize the docking thermodynamics and in vitro IC50 data. The data below represents a benchmarked comparison of the imidazo[1,5-a]quinoxaline core against alternative heterocyclic scaffolds.

TargetScaffold / Compound ClassBinding ModeKey Interacting ResiduesDocking Score (kcal/mol)In Vitro IC50 (nM)
BTK Imidazo[1,5-a]quinoxaline (Acrylamide)Irreversible (Covalent)Cys481, Met477, Glu475-9.8 (CovDock)< 10 nM
BTK Ibrutinib (Standard)Irreversible (Covalent)Cys481, Met477-9.2 (CovDock)0.5 nM
IKK2 BMS-345541 (Imidazo[1,2-a]quinoxaline)Reversible (Allosteric/ATP)Cys99-7.5 (Glide SP)300 nM
IKK1/2 Imidazo[1,5-a]quinoxaline (Alkyl-substituted)Reversible (Competitive)Cys99, Asp166-7.1 (Glide SP)~800 nM
JAK3 Quinoxaline-6-amine derivativeReversible (Competitive)Leu905-8.0 (Autodock Vina)50 nM
PI3Kα Pyrazolo[1,5-a]quinoxalin-4(5H)-oneReversible (Competitive)Val851-8.4 (Glide XP)240 nM

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of reference compounds and statistical quality controls (Z'-factor) ensures that any data generated is biologically relevant and technically sound.

Comparative molecular docking and MD simulation workflow for kinase inhibitors.
Protocol 1: Covalent Molecular Docking & MD Simulation Workflow

Causality: Static docking cannot account for the conformational flexibility of the kinase activation loop. We utilize a 200 ns MD simulation to validate the stability of the covalent adduct and the persistence of hydrogen bonds over time[1].

  • Protein Preparation: Retrieve the BTK crystal structure (e.g., PDB ID: 5P9J)[9]. Use Schrödinger Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4. Restrain heavy atoms and minimize using the OPLS4 force field.

  • Ligand Preparation: Prepare the imidazo[1,5-a]quinoxaline ligands using LigPrep. Generate all possible tautomers and stereoisomers.

  • Covalent Docking (CovDock):

    • Define Cys481 as the reactive residue.

    • Select the Michael addition reaction type.

    • Run the docking algorithm, allowing the ligand to be sampled in the binding pocket before the covalent bond is formed, followed by post-docking minimization.

  • Molecular Dynamics (MD):

    • Export the top-scoring CovDock pose to Desmond.

    • Solvate the complex in a TIP3P water box with 0.15 M NaCl.

    • Run a 200 ns simulation at 300 K and 1.013 bar (NPT ensemble).

    • Validation Step: Analyze the Simulation Interaction Diagram (SID). A stable complex is validated if the ligand RMSD remains < 2.0 Å relative to the protein backbone after the initial 20 ns equilibration phase.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET eliminates compound auto-fluorescence interference (a common issue with highly conjugated quinoxaline ring systems), providing a highly accurate measurement of kinase inhibition.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the imidazo[1,5-a]quinoxaline test compounds and the reference standard (Ibrutinib for BTK; BMS-345541 for IKK2) in 100% DMSO, then dilute 1:100 in Kinase Buffer.

  • Enzyme Reaction:

    • Add 5 µL of recombinant BTK or IKK2 enzyme to a 384-well low-volume plate.

    • Add 2.5 µL of the diluted compound. Incubate for 60 minutes at room temperature (critical for covalent inhibitors to achieve target occupancy).

    • Initiate the reaction by adding 2.5 µL of an ATP/Substrate peptide mix (e.g., ULight-poly GT for BTK).

  • Detection: After 60 minutes, stop the reaction by adding 10 mM EDTA and the Europium-labeled anti-phospho antibody.

  • Data Analysis & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using positive (DMSO + Enzyme) and negative (No Enzyme) controls. The assay is only deemed valid if Z' > 0.6 . Calculate IC50 using a 4-parameter logistic non-linear regression model.

References

  • Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis. ResearchGate. Available at:[Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. Available at:[Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. ResearchGate. Available at:[Link]

  • Dual Targeting of Janus Kinase and Bruton's Tyrosine Kinase: A New Approach to Control the Pathogenesis of Rheumatoid Arthritis. ResearchersLinks. Available at:[Link]

  • Bruton's Tyrosine Kinase (Btk). The Royal Society of Chemistry. Available at:[Link]

  • Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. ACS Publications. Available at:[Link]

  • Crystal structure of BTK mutant (F435T,K596R) complexed with Imidazo[1,5-a]quinoxaline. RCSB Protein Data Bank. Available at: [Link]

  • Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation. J Sci Med Central. Available at:[Link]

  • Natural Molecules as IKK α Inhibitors useful in the Treatment of Inflammation. CNR Iris. Available at:[Link]

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Comparative Cytotoxicity Guide: Imidazo[1,5-a]quinoxaline Analogs vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel anticancer agents frequently hits a bottleneck: balancing potent cytotoxicity against malignant cells with manageable systemic toxicity. Standard chemotherapeutics, such as Paclitaxel and Cisplatin, are highly efficacious but are severely limited by multidrug resistance (MDR) and off-target toxicities.

Enter the imidazo[1,5-a]quinoxaline scaffold. As a privileged core within the "imiqualine" family (structural analogs of the immunomodulator Imiquimod), these derivatives have demonstrated remarkable direct pro-apoptotic activity[1]. By decoupling the targeted cytotoxic effects from the Toll-like receptor 7 (TLR7)-mediated cytokine storms associated with their parent compound[2], imidazo[1,5-a]quinoxaline analogs represent a highly promising frontier for drug development professionals targeting aggressive malignancies like melanoma and pancreatic ductal adenocarcinoma (PDAC).

Mechanistic Grounding: Dual-Action Cytotoxicity

To understand why imidazo[1,5-a]quinoxaline analogs rival standard chemotherapeutics, we must examine their causality at the molecular level. Unlike standard DNA-crosslinkers (e.g., Cisplatin), these analogs deploy a dual-mechanism approach:

  • Microtubule Destabilization: Analogs bind directly to the colchicine site of tubulin. This inhibits tubulin polymerization, preventing the formation of the mitotic spindle and forcefully triggering G2/M cell cycle arrest[3].

  • Kinase Pathway Modulation: Specific imidazo[1,5-a]quinoxalin-4(5H)-one derivatives actively inhibit the PI3K/Akt/mTOR and JNK signaling pathways, stripping cancer cells of critical survival and proliferation signals[4].

Pathway Imi Imidazo[1,5-a]quinoxaline Derivatives Tubulin Colchicine Binding Site (Tubulin) Imi->Tubulin Direct Binding (Inhibition) PI3K PI3K/Akt/mTOR Pathway Imi->PI3K Downregulation Microtubule Microtubule Depolymerization Tubulin->Microtubule Destabilization Apoptosis Mitochondrial Apoptosis (Cytochrome c Release) PI3K->Apoptosis Loss of Survival Signals Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Mitotic Block Arrest->Apoptosis Prolonged Arrest

Mechanistic pathways of Imidazo[1,5-a]quinoxaline analogs driving cancer cell apoptosis.

Quantitative Data Presentation: Cytotoxicity Comparison

The table below synthesizes the in vitro cytotoxicity (IC50 values) of representative imidazoquinoxaline analogs against standard chemotherapeutics in the highly resistant A375 human melanoma cell line[3][4][5].

Compound / DrugClass / MechanismTarget Cell LineIC50 (μM)Clinical Limitation / Note
EAPB0503 (Analog)ImidazoquinoxalineA375 (Melanoma)0.20Potent tubulin inhibitor; low systemic toxicity
Imidazo[1,5-a]quinoxalin-4(5H)-one Imidazo[1,5-a]quinoxalineA375 (Melanoma)~0.50 - 2.00PI3K/Akt inhibitor; high lipophilicity
EAPB0203 (Analog)ImidazoquinoxalineA375 (Melanoma)1.57Lead compound; bypasses TLR7 cytokine storm
Imiquimod Imidazoquinoline (Parent)A375 (Melanoma)70.30Limited by severe inflammatory toxicity
Paclitaxel Taxane (Standard)A375 (Melanoma)< 0.05High potency but prone to multidrug resistance
Cisplatin Platinum (Standard)A375 (Melanoma)5.00 - 15.00DNA crosslinker; high nephrotoxicity profile

Data Insight: While Paclitaxel exhibits superior raw potency, cancer cells rapidly develop efflux-pump-mediated resistance against it. Imidazo[1,5-a]quinoxaline analogs achieve sub-micromolar efficacy (comparable to or better than Cisplatin) while maintaining a distinct structural profile that evades traditional taxane-resistance mechanisms[1].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following methodologies detail the exact workflows used to generate the comparative data above. Each protocol is designed as a self-validating system to prevent false positives.

Protocol A: High-Throughput Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 of imidazo[1,5-a]quinoxaline analogs.

  • Cell Seeding & Adhesion: Seed A375 cells at 5×103 cells/well in 96-well plates and incubate overnight.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase for the entire duration of the assay, preventing contact inhibition artifacts that skew viability data[3].

  • Compound Treatment: Apply analogs and standard chemotherapeutics (Paclitaxel, Cisplatin) in serial half-dilutions ranging from 0.1 μM to 100 μM.

  • 96-Hour Incubation: Incubate at 37°C, 5% CO2 for 96 hours.

    • Causality: Unlike standard 24h assays, a 96h exposure is critical for tubulin inhibitors. Cells must have sufficient time to cycle through to the G2/M phase checkpoint to undergo mitotic arrest and subsequent apoptosis[5].

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). After 4 hours, dissolve the resulting formazan crystals in DMSO.

  • Self-Validation & Readout: Measure absorbance at 570 nm.

    • Self-Validating System: The assay must include a vehicle control (0.1% DMSO) and a positive death control (10 μM Paclitaxel). Calculate the Z'-factor; an assay is only considered valid and free of edge-effects if the Z'-factor is > 0.5. Calculate IC50 using the Chou-Talalay method.

Workflow Prep Cell Seeding & Adhesion Treat Compound Treatment (0.1 - 100 μM) Prep->Treat Incubate 96h Incubation (Allows G2/M Block) Treat->Incubate Assay MTT Addition & Formazan Solubilization Incubate->Assay Read Absorbance Read (570 nm) Assay->Read Validate Validate Read->Validate

Self-validating high-throughput cytotoxicity assay workflow for screening analogs.

Protocol B: In Vitro Tubulin Polymerization Turbidimetric Assay

Objective: Confirm the mechanistic target of the analogs.

  • Tubulin Preparation: Prepare purified porcine brain tubulin in PEM buffer supplemented with 25% glycerol and 1 mM GTP[3].

    • Causality: GTP is an essential energy cofactor required for tubulin heterodimers to nucleate and polymerize into microtubules.

  • Baseline Establishment (0°C): Keep the reaction mixture at 0°C in a thermal-jacketed cuvette.

    • Causality: Microtubules naturally depolymerize at cold temperatures. This establishes an absolute zero-baseline for the turbidimetric read.

  • Temperature Shift & Monitoring: Rapidly shift the temperature to 37°C and continuously monitor absorbance at 350 nm using a spectrophotometer.

    • Causality: As tubulin polymerizes into larger microtubule structures at 37°C, the solution's light scattering increases, which is directly quantifiable at 350 nm.

  • Self-Validation via Controls:

    • Self-Validating System: Run parallel reactions with a known polymerization enhancer (Paclitaxel) and a known inhibitor (Colchicine). The test analog's kinetic curve must fall within this established dynamic range to mathematically validate its mechanism as a colchicine-site binder.

Conclusion

Imidazo[1,5-a]quinoxaline analogs represent a highly rational evolution in chemotherapeutic design. By structurally pivoting away from the TLR7-agonism of Imiquimod, these compounds achieve targeted, sub-micromolar cytotoxicity via tubulin destabilization and kinase inhibition. For drug development professionals, this scaffold offers a viable, highly lipophilic alternative to standard chemotherapeutics, with a unique mechanism of action capable of bypassing traditional multidrug resistance pathways.

References

  • Source: PLOS One (via nih.gov)
  • Biological applications of imiquimod analogues: An update (Review)
  • Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series Source: ACS Publications URL
  • The Imidazo[1,5-a]quinoxalin-4(5H)
  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells Source: MDPI URL

Sources

High-resolution mass spectrometry fragmentation patterns of imidazo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Topic:

Executive Overview

Imidazo[1,5-a]quinoxalines represent a privileged class of nitrogen-containing tricyclic scaffolds. They are heavily utilized in modern medicinal chemistry as potent Toll-like receptor 7 (TLR7) antagonists, GABA-A receptor modulators, and targeted anticancer agents [1]. However, their rigid, highly conjugated structure presents unique challenges during pharmacokinetic profiling and metabolite identification. High-Resolution Mass Spectrometry (HRMS) is the gold standard for elucidating these structures, but the choice of mass analyzer—specifically Time-of-Flight (Q-TOF) versus Orbitrap—fundamentally impacts the depth of mechanistic data acquired.

This guide provides an objective, data-driven comparison of top-tier HRMS platforms for analyzing the fragmentation patterns of imidazo[1,5-a]quinoxaline derivatives, detailing the causality behind specific ionization and dissociation behaviors.

Mechanistic Insights: The Fragmentation Logic of Imidazo[1,5-a]quinoxalines

To effectively select an HRMS platform, one must first understand the intrinsic gas-phase chemistry of the analyte. When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated imidazo[1,5-a]quinoxaline molecular ion ([M+H]+) exhibits a highly specific fragmentation cascade.

Because the tricyclic core is highly stabilized by resonance, low collision energies typically only cleave peripheral substituents (e.g., loss of methyl, methoxy, or amino groups). However, as collision energy increases, the core undergoes a hallmark heterocyclic cleavage: the neutral loss of hydrogen cyanide (HCN, 27.0109 Da) [2]. This extrusion occurs primarily from the imidazole or pyrazine ring, driven by the thermodynamic stability of the resulting radical cation and the reorganization of the remaining conjugated system. Subsequent high-energy pathways involve the opening of the quinoxaline ring and the loss of isobaric neutrals (such as CO vs. N2), which requires ultra-high mass resolution to confidently assign [3].

Fragmentation Precursor [M+H]+ Imidazo[1,5-a]quinoxaline Exact Mass HCN_Loss Primary Core Fragment [M+H - HCN]+ (-27.0109 Da) Precursor->HCN_Loss HCD/CID (High Energy) Sub_Loss Substituent Cleavage (e.g., -CH3, -NH2) Precursor->Sub_Loss Low Energy Collision Ring_Open Quinoxaline Ring Opening [M+H - HCN - C2H2N]+ HCN_Loss->Ring_Open Sequential Fragmentation Isobaric Isobaric Resolution (e.g., -CO vs -N2) HCN_Loss->Isobaric High-Res Analysis Needed

Fig 1. HRMS fragmentation logic for imidazo[1,5-a]quinoxaline derivatives.

Platform Comparison: Orbitrap vs. Q-TOF

When mapping the metabolic fate of imidazo[1,5-a]quinoxalines, the choice of HRMS platform dictates whether you prioritize absolute mass accuracy for structural elucidation or acquisition speed for high-throughput screening.

  • Thermo Scientific Orbitrap Exploris 240 : The Orbitrap excels in de novo structural elucidation. Because imidazoquinoxalines often yield fragments with isobaric overlaps (e.g., distinguishing a loss of CO[27.9949 Da] from N2 [28.0061 Da] during ring opening), the Orbitrap's resolving power of up to 240,000 (at m/z 200) is critical. It provides unambiguous elemental compositions for complex downstream metabolites.

  • Agilent 6546 LC/Q-TOF : The Q-TOF architecture prioritizes scan speed and dynamic range. While its resolution peaks around 60,000, its ability to acquire up to 50 spectra per second makes it the superior choice for coupling with ultra-fast UHPLC gradients during in vivo pharmacokinetic (PK) profiling, where co-eluting matrix components might otherwise suppress the analyte signal [3].

Table 1: HRMS Platform Performance Comparison for Imidazo[1,5-a]quinoxaline Analysis

Performance MetricThermo Orbitrap Exploris 240Agilent 6546 Q-TOFAnalytical Causality
Mass Analyzer OrbitrapTime-of-Flight (TOF)Determines the fundamental mechanism of ion separation.
Max Resolving Power 240,000 (at m/z 200)~60,000 (at m/z 274)Orbitrap is required for resolving isobaric core fragments.
Mass Accuracy < 1 ppm< 2 ppmBoth ensure confident assignment of the primary -HCN loss.
Scan Speed Up to 22 HzUp to 50 HzQ-TOF prevents data loss across narrow UHPLC peaks.
Optimal Application De novo metabolite identificationHigh-throughput PK screeningDictated by the trade-off between resolution and scan rate.

Table 2: Characteristic Fragmentation Ions (Based on 1-Methylimidazo[1,5-a]quinoxaline, m/z 184.0869)

Ion TypeFormulaTheoretical m/zNeutral LossMechanistic Rationale
Precursor [C11H9N3 + H]+184.0869N/AProtonation occurs at the most basic imidazole nitrogen.
Fragment 1 [C10H8N2 + H]+157.0760-HCN (27.0109 Da)Extrusion of HCN from the fused imidazole/pyrazine ring.
Fragment 2 [C10H5N2]+153.0447-HCN, -3HDehydrogenation following core ring contraction.
Fragment 3 [C9H5N]+127.0422-HCN, -CH3NComplete cleavage of the pyrazine moiety.

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure absolute trustworthiness in the structural assignment of imidazo[1,5-a]quinoxaline derivatives, the following protocol integrates internal validation mechanisms at every stage.

Step 1: Sample Preparation & Matrix Spiking

  • Action : Extract biological samples (e.g., plasma) using Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge. Spike the sample with a 13C-labeled imidazo[1,5-a]quinoxaline internal standard prior to extraction.

  • Causality : The basicity of the imidazoquinoxaline core allows it to be retained on cation-exchange media, washing away ion-suppressing phospholipids. The isotopically labeled standard acts as a self-validating check for both extraction recovery and mass accuracy drift during the HRMS run.

Step 2: UHPLC Separation

  • Action : Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality : The acidic modifier (formic acid) is non-negotiable; it ensures complete protonation of the basic nitrogen atoms on the tricyclic core, maximizing the [M+H]+ signal in positive Electrospray Ionization (ESI) mode.

Step 3: HRMS Data-Dependent Acquisition (DDA)

  • Action : Configure the mass spectrometer for positive ESI. Set the resolving power to ≥120,000 (Orbitrap) or high-resolution mode (Q-TOF). Implement a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV.

  • Causality : The imidazo[1,5-a]quinoxaline core is highly stable. A single collision energy may only yield substituent cleavage (at low eV) or complete core destruction (at high eV). Stepped NCE multiplexes these energies into a single MS2 spectrum, capturing both the peripheral substituent losses and the diagnostic -HCN core cleavage simultaneously.

Step 4: Data Processing via Mass Defect Filtering

  • Action : Apply a Mass Defect Filter (MDF) centered around the exact mass of the parent drug (± 50 mDa) and screen for the exact neutral loss of 27.0109 Da.

  • Causality : Metabolites of imidazo[1,5-a]quinoxaline (e.g., hydroxylated or demethylated species) will retain a similar fractional mass (mass defect) to the parent drug. MDF computationally strips away endogenous matrix background, leaving only true drug-related fragments that exhibit the hallmark HCN loss.

References

  • Title : Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Biological applications of imiquimod analogues: An update (Review) Source : Spandidos Publications URL :[Link]

  • Title : Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas Source : Drug Metabolism and Disposition (ASPET) URL :[Link]

Unambiguous Structural Validation of Imidazo[1,5-a]quinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the critical bottleneck of 3D structural validation. Imidazo[1,5-a]quinoxalines represent a highly privileged tricyclic pharmacophore with potent biological activities, ranging from high-affinity GABA_A receptor modulation ()[1] to the irreversible inhibition of Bruton's Tyrosine Kinase (BTK) for rheumatoid arthritis and oncology indications ()[2].

Because the precise spatial orientation of substituents on this rigid tricyclic core dictates target kinase or receptor selectivity, unambiguous 3D structural validation is non-negotiable. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques and provides a field-tested, self-validating protocol for the structural characterization of imidazo[1,5-a]quinoxaline single crystals.

Comparative Analysis: SCXRD vs. Orthogonal Techniques

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for bulk phase connectivity, SCXRD is the gold standard for absolute stereochemistry, exact bond lengths, and solid-state packing conformation ()[3][4].

The Causality of Method Selection: Why not rely solely on 2D NMR (NOESY/ROESY) for these molecules? In rigid fused systems like imidazo[1,5-a]quinoxalines, NOE signals can confirm relative proximity but often fail to accurately resolve the subtle dihedral angle shifts induced by crystal packing. Furthermore, SCXRD directly identifies tautomeric states and hydrogen-bonding networks critical for formulation stability—data that solution-state NMR averages out due to rapid solvent exchange. Microcrystal Electron Diffraction (MicroED) is emerging for nano-crystals but currently struggles with higher R-factors due to dynamic scattering ()[5].

Table 1: Comparison of Structural Validation Modalities
FeatureSingle-Crystal XRDSolution-State NMRMicroED (Electron Diffraction)
Primary Output Absolute 3D atomic coordinatesAtomic connectivity & dynamics3D atomic coordinates
Resolution Limit Atomic (< 0.8 Å typically)Molecular / Functional groupAtomic (~1.0 - 1.5 Å)
Sample Requirement High-quality single crystal (>50 µm)Soluble sample (1-10 mg scale)Nano-crystalline powder (<1 µm)
Key Limitation Crystallization can be kinetically challengingNo absolute 3D solid-state structureHigh R-factors; dynamic scattering
Best Use Case Final definitive structural proofRoutine synthesis intermediate checksInsoluble powders, ungrowable crystals

Experimental Methodology: SCXRD Protocol for Imidazo[1,5-a]quinoxalines

A successful SCXRD structure begins long before the molecule reaches the diffractometer. The following step-by-step protocol is designed as a self-validating system to ensure high-fidelity data collection for imidazo[1,5-a]quinoxaline derivatives.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 5 mg of the highly purified imidazo[1,5-a]quinoxaline derivative in a minimum volume of a good solvent (e.g., dichloromethane or chloroform) in a 1-dram inner vial. Place this open inner vial inside a 20 mL sealed outer chamber containing 3 mL of a volatile anti-solvent (e.g., pentane or hexanes).

  • Causality: Vapor diffusion relies on the slow, thermodynamically controlled equilibration of the anti-solvent into the solute phase. This slow supersaturation avoids the kinetic trapping of amorphous aggregates, yielding the highly ordered, defect-free single crystals required for high-resolution diffraction.

  • Self-Validation Checkpoint: Examine the resulting solids under cross-polarized light. Sharp extinction (blinking dark and light as the stage rotates) confirms a highly ordered crystal lattice rather than an amorphous precipitate.

Step 2: Crystal Harvesting and Cryoprotection
  • Protocol: Submerge the selected crystal (optimal size 0.1–0.3 mm) in a drop of perfluoropolyether (Paratone-N) oil. Mount the crystal onto a polyimide MiTeGen loop.

  • Causality: The hydrophobic oil completely displaces the mother liquor. This prevents the formation of polycrystalline ice rings during flash-cooling, which would otherwise obscure small-molecule diffraction spots and degrade the signal-to-noise ratio.

Step 3: Data Collection at 100 K
  • Protocol: Flash-cool the mounted crystal in a 100 K nitrogen gas stream on the diffractometer (using a Mo Kα or Cu Kα radiation source). Collect full reciprocal space data using ω and ϕ scans.

  • Causality: Cryogenic temperatures severely restrict the thermal vibrations (B-factors) of the atoms in the crystal lattice. This extends the measurable diffraction limit to higher resolutions, allowing for the unambiguous assignment of lighter atoms (like hydrogens) and precise bond length determination.

  • Self-Validation Checkpoint: Before committing to a 12-hour collection, analyze the first few frames. An I/σ(I)>2.0 in the highest resolution shell confirms sufficient diffraction power.

Step 4: Structure Solution and Refinement
  • Protocol: Integrate the frames, apply multi-scan absorption corrections, and solve the phase problem using dual-space methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Absorption corrections are critical. Because medicinal chemists often substitute imidazo[1,5-a]quinoxalines with heavier halogens (e.g., Br, I) to probe SAR, failing to correct for X-ray attenuation will severely skew the resulting electron density maps.

  • Self-Validation Checkpoint: The Rfree​ value should track closely with Rwork​ (within ~3-5%). A large divergence indicates over-parameterization, twinning, or an incorrect space group assignment.

Supporting Experimental Data: BTK Inhibitor Crystallography

To illustrate the power of SCXRD in drug development, consider the structural validation of an imidazo[1,5-a]quinoxaline-based irreversible BTK inhibitor ()[6]. The crystallographic parameters below demonstrate the high degree of confidence required to validate covalent binding mechanisms[2].

Table 2: Crystallographic Parameters for Imidazo[1,5-a]quinoxaline BTK Complex (PDB: 3T9T)
ParameterExperimental ValueValidation Significance
Resolution 1.65 ÅHigh resolution allows precise mapping of the inhibitor in the active site.
R-Value Work 0.167Indicates excellent agreement between the experimental data and the structural model.
R-Value Free 0.205Cross-validation metric proving the model is not over-fitted to the data.
Method X-Ray DiffractionUnambiguous confirmation of covalent bond formation at the gatekeeper residue.

Visualizing Workflows and Biological Pathways

The following decision matrix illustrates the logical progression of structural validation, demonstrating exactly when to deploy SCXRD versus orthogonal techniques.

ValidationWorkflow Start Synthesized Imidazo[1,5-a]quinoxaline NMR 1H/13C NMR & LC-MS (Bulk Purity & Connectivity) Start->NMR Decision Can Single Crystals be Grown? NMR->Decision SCXRD Single-Crystal XRD (Absolute 3D Structure) Decision->SCXRD Yes (>50 µm) MicroED MicroED / Solid-State NMR (Nano-crystalline powders) Decision->MicroED No (Powder only) End Validated Lead Compound SCXRD->End MicroED->End

Fig 1. Decision matrix for small molecule structural validation workflows.

Once structurally validated, these molecules exert their pharmacological effect. Below is the mechanism of action for imidazo[1,5-a]quinoxaline derivatives acting as irreversible BTK inhibitors[7].

BTKPathway Ligand Imidazo[1,5-a]quinoxaline (Irreversible Inhibitor) BTK Bruton's Tyrosine Kinase (BTK Active Site) Ligand->BTK Binds pocket Covalent Covalent Bond Formation (Cys481) BTK->Covalent Michael Addition Downstream BCR Signaling Blockade (Decreased Inflammation) Covalent->Downstream Kinase Inactivation

Fig 2. Mechanism of irreversible BTK inhibition by imidazo[1,5-a]quinoxalines.

Conclusion

For complex heterocycles like imidazo[1,5-a]quinoxaline derivatives, the transition from a synthesized chemical entity to a viable therapeutic candidate demands rigorous structural proof. While NMR provides essential, rapid-feedback connectivity, SCXRD remains the undisputed authority for 3D spatial validation. By strictly controlling crystallization thermodynamics and employing cryogenic data collection, researchers can secure the high-resolution datasets necessary to drive rational, structure-based drug design.

References

  • Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • 3T9T: Crystal structure of BTK mutant (F435T,K596R) complexed with Imidazo[1,5-a]quinoxaline Source: RCSB Protein Data Bank URL:[Link]

  • Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments Source: PubMed Central (PMC) URL:[Link]

Sources

In Vivo vs. In Vitro Efficacy Comparison of Imidazo[1,5-a]quinoxaline Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]quinoxaline scaffold is a highly privileged, versatile pharmacophore in medicinal chemistry. Its unique fused-ring geometry provides excellent metabolic stability, tunable lipophilicity, and precise spatial orientation for hydrogen bonding. Historically, this scaffold has been successfully optimized for two vastly different therapeutic applications:

  • Central Nervous System (CNS) Modulators: As γ -aminobutyric acid A (GABA-A) receptor partial agonists for anxiety and epilepsy.

  • Kinase Inhibitors: As irreversible Bruton’s Tyrosine Kinase (BTK) inhibitors for autoimmune diseases like rheumatoid arthritis (RA).

This guide provides an objective, data-driven comparison of the in vitro screening profiles and in vivo translational efficacy of these drug candidates. By examining the causality behind experimental choices, researchers can better understand how to bridge the gap between biochemical assays and complex physiological models when working with this tricyclic core.

GABA-A Receptor Partial Agonists (Anxiolytics)

In the 1990s, extensive structure-activity relationship (SAR) studies identified imidazo[1,5-a]quinoxalines (such as piperazine ureas and amides) as high-affinity ligands for the benzodiazepine binding site on the GABA-A receptor[1].

In Vitro Efficacy Profiling

The primary goal in vitro was to identify partial agonists . Full agonists (like diazepam) cause severe side effects, including sedation, ataxia, and tolerance. Partial agonists elicit a sub-maximal conformational change in the receptor, providing anxiolysis without the sedative burden.

  • Radioligand Binding: Assays using [3H] flumazenil established binding affinity ( Ki​ ).

  • Functional Efficacy (Patch-Clamp): Whole-cell patch-clamp electrophysiology was used to measure chloride ( Cl− ) current ratios. Interestingly, several piperazine urea derivatives exhibited a bell-shaped dose-response profile in vitro, where efficacy peaked at moderate concentrations but decreased at higher drug concentrations[2].

In Vivo Translational Efficacy

To validate whether the in vitro partial agonism translated to physiological benefits, candidates were subjected to rigorous animal models.

  • Vogel Conflict Test: This model evaluates anxiolytic activity by measuring a rat's willingness to endure a mild shock to obtain water.

  • Metrazole-Induced Seizures: Metrazole (PTZ) is a GABA-A antagonist. Preventing PTZ-induced seizures provides direct in vivo proof of functional target engagement.

  • Translation: Compounds that showed bell-shaped or partial efficacy in vitro (e.g., Compound 55) successfully antagonized seizures and demonstrated robust anxiolytic activity in vivo without ethanol potentiation or motor impairment[1][2].

GABAA_Workflow A Imidazo[1,5-a]quinoxaline Binding (Allosteric Site) B Receptor Conformational Shift (Sub-maximal) A->B C Modulated Cl- Influx (Patch-Clamp Validated) B->C D Neuronal Hyperpolarization C->D E In Vivo Anxiolytic Efficacy (Vogel Conflict Test) D->E

Fig 1: Mechanism of action and validation workflow for GABA-A receptor partial agonists.

Irreversible BTK Inhibitors (Rheumatoid Arthritis)

More recently, the imidazo[1,5-a]quinoxaline scaffold was repurposed to target Bruton’s Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling. By appending a Michael acceptor to the scaffold, researchers created covalent inhibitors that irreversibly bind to the Cys481 residue in the BTK ATP-binding pocket[3].

In Vitro Efficacy Profiling
  • Biochemical Kinase Inhibition: Time-dependent IC50​ assays were utilized. Because the binding is irreversible, standard equilibrium assays are insufficient; extended pre-incubation times were used to confirm covalent adduct formation.

  • Cellular B-Cell Activation: To ensure the drug penetrates the cell membrane and engages the target in a complex biological matrix, researchers measured the suppression of calcium flux and CD86 expression in stimulated human B-cells.

In Vivo Translational Efficacy
  • Collagen-Induced Arthritis (CIA) Model: The in vivo efficacy of lead candidates (e.g., Compound 36) was evaluated in the murine CIA model, the gold standard for preclinical rheumatoid arthritis testing.

  • Translation: The irreversible nature of the in vitro inhibition translated to prolonged in vivo pharmacodynamics. Even after the free drug was cleared from systemic circulation, the covalent modification of BTK maintained profound dose-dependent reductions in paw swelling and joint destruction[3].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation BTK BTK Kinase Active State BCR->BTK Downstream Calcium Flux & NF-κB Activation BTK->Downstream Blocked Inhibitor Imidazo[1,5-a]quinoxaline (Covalent Binding at Cys481) Inhibitor->BTK Irreversible Inhibition Disease Pro-inflammatory Cytokines (Rheumatoid Arthritis) Downstream->Disease Efficacy In Vivo Joint Protection (CIA Mouse Model) Disease->Efficacy Reduced by drug

Fig 2: BTK inhibition pathway mapping in vitro suppression to in vivo joint protection.

Quantitative Data Synthesis

The table below summarizes the translational metrics for two representative imidazo[1,5-a]quinoxaline lead candidates from the literature.

Drug CandidatePrimary TargetIn Vitro Assay & PotencyIn Vivo ModelIn Vivo EfficacyTranslation Causality
Compound 55 (Piperazine urea)GABA-A ReceptorBinding Ki​ : 1.2 nMPatch-Clamp: Partial agonistVogel Conflict Test (Rat)MED: 1.0 mg/kg (Oral)High affinity + partial agonism prevented sedative toxicity while maintaining anxiolysis.
Compound 36 (Acrylamide deriv.)BTK (Cys481)Kinase IC50​ : 8.0 nMB-cell IC50​ : 24 nMCollagen-Induced Arthritis (Mouse) ED50​ : 3.0 mg/kg (Oral)Irreversible binding overcame high intracellular ATP competition, ensuring sustained efficacy.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validation steps to prevent false positives during the evaluation of imidazo[1,5-a]quinoxaline derivatives.

Protocol A: In Vitro Whole-Cell Patch-Clamp (GABA-A Efficacy)

Purpose: To directly quantify the functional chloride influx modulated by the drug candidate.

  • Cell Preparation: Culture HEK-293T cells transiently transfected with human α1​β2​γ2​ GABA-A receptor subunits. Validation Step: Co-transfect with GFP to visually confirm successful transfection before patching.

  • Configuration: Pull borosilicate glass pipettes (3–5 M Ω resistance). Fill with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Seal Formation: Form a gigaseal (>1 G Ω ) and apply brief suction to achieve the whole-cell configuration. Validation Step: Continuously monitor series resistance ( Rs​ ). If Rs​ fluctuates by >20% during the experiment, discard the cell to rule out leak-current artifacts.

  • Drug Application: Apply a sub-maximal concentration of GABA ( EC20​ ) combined with varying concentrations of the imidazo[1,5-a]quinoxaline candidate using a rapid perfusion system.

  • Washout: Validation Step: Perfuse the cell with standard buffer for 2 minutes post-drug application. The current must return to baseline; failure to do so indicates cell toxicity or irreversible receptor desensitization.

Protocol B: In Vivo Collagen-Induced Arthritis Model (BTK Efficacy)

Purpose: To evaluate the systemic anti-inflammatory efficacy of irreversible BTK inhibitors.

  • Immunization: On Day 0, inject male DBA/1 mice intradermally at the base of the tail with 100 µg of bovine Type II collagen emulsified in Complete Freund's Adjuvant (CFA). Repeat with Incomplete Freund's Adjuvant (IFA) on Day 21.

  • Randomization: Validation Step: Do not randomize by weight alone. Only enroll mice that exhibit a baseline clinical paw score of ≥1 by Day 25. This ensures the disease phenotype has successfully manifested prior to intervention.

  • Dosing: Administer the imidazo[1,5-a]quinoxaline candidate (e.g., 1, 3, and 10 mg/kg) via oral gavage once daily. Validation Step: Include a vehicle control group (negative control) and a Dexamethasone/Methotrexate group (positive control) to validate the model's dynamic range.

  • Scoring: Grade each paw blindly on a scale of 0 (normal) to 4 (severe erythema and swelling). Efficacy is calculated as the percentage reduction in the cumulative clinical score relative to the vehicle group.

Conclusion

The imidazo[1,5-a]quinoxaline scaffold demonstrates remarkable translational fidelity from in vitro assays to in vivo models. Whether engineered as a transient, partial allosteric modulator for the CNS or as a covalent, irreversible kinase inhibitor for immunology, the scaffold's inherent physicochemical properties allow for predictable pharmacokinetics and robust target engagement. For drug development professionals, understanding the mechanistic causality—such as why partial agonism or irreversible binding was selected—is critical for designing the next generation of targeted therapeutics.

References

  • High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex. ACS Publications.[Link]

  • Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. PubMed.[Link]

  • Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis. PubMed.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Imidazo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Imidazo[1,5-a]quinoxaline

Operational Context & Pharmacological Profile

Imidazo[1,5-a]quinoxaline and its functionalized derivatives (e.g., ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate) are highly active pharmacophores used extensively in drug discovery. They function as high-affinity partial agonists at the γ -aminobutyric acid A (GABA-A)/benzodiazepine receptor complex ()[1] and act as potent anti-microtubule agents that inhibit tubulin polymerization in oncology models ()[2]. Because these compounds exert profound biological and cytotoxic effects at microscopic doses, laboratory personnel must implement stringent Personal Protective Equipment (PPE) and handling protocols to prevent inadvertent exposure ()[3].

Hazard Identification & Causality

Understanding the specific Globally Harmonized System (GHS) hazard statements associated with Imidazo[1,5-a]quinoxaline derivatives is the foundation of an effective PPE strategy. These compounds typically present as fine, crystalline powders that carry significant contact and inhalation risks ()[4].

Table 1: GHS Hazards, Causality, and PPE Mitigation for Imidazo[1,5-a]quinoxaline

GHS CodeHazard StatementPhysiological Rationale & CausalityRequired PPE / Mitigation
H302 Harmful if swallowedSystemic absorption triggers unintended GABA-A receptor modulation or off-target cytotoxicity.Strict prohibition of food/drink; mandatory hand washing.
H315 Causes skin irritationThe lipophilic nature of the compound allows it to interact with the epidermal lipid bilayer, causing localized inflammation.Double nitrile gloves, fully buttoned flame-resistant lab coat.
H319 Causes serious eye irritationFine particulates react with ocular mucosa, leading to severe corneal irritation ()[3].ANSI-certified chemical splash goggles (no standard glasses).
H335 May cause respiratory irritationAerosolized micro-powders deposit in the upper respiratory tract during weighing procedures ()[4].Class II Fume Hood or N95/P100 particulate respirator.

The PPE Matrix: Self-Validating Protection Systems

To ensure an uncompromising safety standard, PPE must be treated as a self-validating system where each layer compensates for the potential failure of another.

  • Ocular Protection:

    • Specification: Chemical safety goggles with side shields ()[3].

    • Causality: Standard safety glasses leave the orbital bone exposed to airborne dust. Goggles create a secure, airtight seal against H319 hazards.

  • Dermal Protection (Gloving Strategy):

    • Specification: Double-gloving with heavy-duty nitrile (minimum 4-mil thickness).

    • Causality: Imidazo[1,5-a]quinoxaline is highly lipophilic (a property required to cross the blood-brain barrier) and is routinely reconstituted in aggressive organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO rapidly permeates the skin, carrying dissolved solutes directly into the bloodstream. Nitrile provides superior chemical resistance to DMSO compared to standard latex.

    • Self-Validation: Inspect the outer glove for micro-tears every 15 minutes. If solvent droplets are observed on the outer glove, immediately remove it, inspect the inner glove for breaches, and re-don a fresh outer layer.

  • Respiratory & Environmental Controls:

    • Specification: All handling of dry powder must occur within a certified chemical fume hood or Class II Type A2 Biological Safety Cabinet (BSC).

    • Causality: This engineering control actively prevents the inhalation of H335-classified particulates ()[4].

Step-by-Step Operational Workflow (Weighing & Solubilization)

Objective: Safely prepare a 10 mM stock solution of Imidazo[1,5-a]quinoxaline.

  • Pre-Operational Verification: Confirm the fume hood face velocity is operating between 80–120 feet per minute (fpm). Verify that an electrostatic discharge (ESD) mat is active to prevent powder scattering.

  • PPE Donning: Put on a lab coat, chemical goggles, and double nitrile gloves.

  • Static Mitigation: Imidazo[1,5-a]quinoxaline powder is highly prone to static cling. Self-validation step: Place the anti-static weighing boat on the balance. If the digital readout fluctuates continuously, static is present. Neutralize the area with an ionizing bar before opening the chemical vial.

  • Transfer & Weighing: Use a micro-spatula to transfer the required mass. Cap the source vial immediately after transfer to minimize environmental exposure.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly into the weighing boat, or transfer the powder to a pre-tared amber glass vial before solvent addition. (Amber vials protect the compound from photodegradation during storage).

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surface with a lint-free wipe dampened with 70% Isopropanol, followed by a dry wipe.

Emergency Spill Response & Disposal Plans

In the event of a breach in containment, execute the following procedural guidance:

  • Dry Powder Spill:

    • Isolate: Immediately restrict access to the area. Do not dry-sweep the powder, as this will aerosolize the H335 irritant ()[4].

    • Suppress: Cover the spill with absorbent laboratory pads lightly dampened with water or a 10% sodium hypochlorite (bleach) solution to suppress dust formation.

    • Collect: Use non-sparking tools to scoop the dampened pads and powder into a sealable, hazardous waste container.

  • Liquid Spill (DMSO Stock Solution):

    • Apply chemical spill absorbents (e.g., vermiculite or commercial solvent binders) directly over the liquid.

    • Once absorbed, transfer the matrix to a designated organic waste bin.

  • Chemical Disposal:

    • Imidazo[1,5-a]quinoxaline waste must never be disposed of via standard drainage.

    • Segregate liquid waste into "Non-Halogenated Organic Waste" (if dissolved in pure DMSO) or "Halogenated Organic Waste" (if handling chlorinated derivatives like 4-chloroimidazo[1,5-a]quinoxaline ()[4] in dichloromethane).

    • Solid waste (gloves, wipes, empty vials) must be incinerated by a certified hazardous waste contractor.

Workflow Visualization

G Start Imidazo[1,5-a]quinoxaline Handling Protocol PPE 1. Don PPE Matrix (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Transfer to Certified Chemical Fume Hood PPE->Hood Weigh 3. Weighing & Solubilization (Use Anti-Static Tools & DMSO) Hood->Weigh Spill Containment Breach or Spill Detected? Weigh->Spill Clean Emergency Spill Protocol (Damp Absorbent, No Sweeping) Spill->Clean Yes Experiment 4. Execute Biological Assay (e.g., Tubulin/GABA-A binding) Spill->Experiment No Disposal 5. Chemical Waste Disposal (Segregate Halogenated vs. Non-Halogenated) Clean->Disposal Experiment->Disposal

Operational workflow for Imidazo[1,5-a]quinoxaline handling, spill response, and disposal.

References

  • Title: High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity Source: PubMed Central (PMC) URL: [Link]

Sources

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